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  • Product: 3-amino-N,N-dimethyl-3-phenylpropanamide
  • CAS: 180264-38-4

Core Science & Biosynthesis

Foundational

Advanced Synthetic Methodologies for 3-Amino-N,N-dimethyl-3-phenylpropanamide: A Technical Whitepaper

Executive Overview 3-Amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) is a highly versatile -amino amide building block utilized extensively in the development of peptidomimetics, chiral catalysts, and active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) is a highly versatile


-amino amide building block utilized extensively in the development of peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs). The molecular architecture—featuring a benzylic chiral center and a terminal dimethylamide group—makes its synthesis a compelling challenge in controlling chemoselectivity and stereointegrity.

This technical guide evaluates two orthogonal, field-proven synthetic strategies: the de novo peptide coupling of Boc-protected


-amino acids and the atom-economical aminolysis of 

-lactams. Designed for process chemists and drug development professionals, this whitepaper establishes self-validating experimental workflows grounded in mechanistic causality.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of


-amino amides typically demands the suppression of deleterious side reactions, such as retro-Michael additions or premature cyclization. We present two distinct retrosynthetic pathways:
  • Route A (De Novo Coupling) : Utilizes (S)- or (R)-Boc-3-amino-3-phenylpropanoic acid ()[1]. This route is highly modular, allowing for strict stereochemical retention. The use of specific coupling reagents ensures that the sterically hindered benzylic amine does not undergo epimerization.

  • Route B (Lactam Aminolysis) : Involves the direct nucleophilic ring-opening of 4-phenyl-2-azetidinone with dimethylamine ()[2]. The inherent ring strain of the 4-membered azetidinone (

    
    26 kcal/mol) provides the thermodynamic driving force, making this an exceptionally atom-economical pathway for the synthesis of 
    
    
    
    -amino amides ()[3].

Retrosynthesis Target 3-amino-N,N-dimethyl- 3-phenylpropanamide RouteA Route A: De Novo Coupling Target->RouteA Retrosynthesis RouteB Route B: Lactam Aminolysis Target->RouteB Retrosynthesis PrecursorA Boc-3-amino-3-phenylpropanoic acid + Dimethylamine RouteA->PrecursorA PrecursorB 4-phenyl-2-azetidinone + Dimethylamine RouteB->PrecursorB

Retrosynthetic pathways for 3-amino-N,N-dimethyl-3-phenylpropanamide.

Mechanistic Causality in Experimental Design

Why EDC/HOBt over HATU in Route A? While uronium-based coupling agents like HATU offer faster kinetics, they can promote the formation of inactive guanidinium byproducts when reacted with excess secondary amines like dimethylamine. EDC·HCl paired with HOBt generates an active OBt-ester intermediate that is highly reactive toward dimethylamine but stable enough to prevent racemization at the


/

carbons.

Why Phase-Transfer Catalysis in Route B? The aminolysis of 4-phenyl-2-azetidinone in heterogeneous media (aqueous dimethylamine and organic solvent) suffers from severe mass transfer limitations. The introduction of a phase-transfer catalyst (PTC) like benzyltributylammonium bromide facilitates the transport of the nucleophile into the organic phase, accelerating the nucleophilic attack on the C2 carbonyl[2].

Experimental Execution (Self-Validating Protocols)

Protocol A: Synthesis via Boc-Protected -Amino Acid

This protocol relies on orthogonal protection strategies to prevent self-condensation.

Step 1: Amidation (In-Process Control: UV-active TLC monitoring)

  • Activation : Dissolve 1.0 eq of Boc-3-amino-3-phenylpropanoic acid in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack : Introduce 2.0 eq of Dimethylamine Hydrochloride (HNMe2·HCl) followed by the dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Validation : Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (

    
    , tailing) will convert to a higher-running spot (
    
    
    
    ).
  • Workup : Quench with 1M HCl to remove unreacted amines, followed by saturated NaHCO

    
     to remove acidic byproducts. The organic layer contains the pure Boc-intermediate.
    

Step 2: Global Deprotection

  • Cleavage : Treat the isolated intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours.

  • Validation : The cleavage of the Boc group is accompanied by the cessation of CO

    
     gas evolution.
    
  • Isolation : Concentrate under reduced pressure. Neutralize with 2M NaOH to pH 10, extract with EtOAc, and dry over Na

    
    SO
    
    
    
    to yield the free base of 3-amino-N,N-dimethyl-3-phenylpropanamide.

Workflow Step1 Activation (EDC/HOBt) Step2 Amidation (HNMe2, DIPEA) Step1->Step2 Step3 Workup & Purification Step2->Step3 Step4 Deprotection (TFA/DCM) Step3->Step4 Step5 Isolation (Free Base) Step4->Step5

Step-by-step experimental workflow for the peptide coupling route (Route A).

Protocol B: Synthesis via Catalytic -Lactam Aminolysis

This protocol leverages ring strain for a highly efficient, single-step transformation.

  • Reaction Setup : Suspend 1.0 eq of 4-phenyl-2-azetidinone in toluene. Add 3-4 mol% of benzyltributylammonium bromide (PTC)[2].

  • Aminolysis : Add 5.0 eq of 40% aqueous dimethylamine. Stir vigorously at room temperature for 12-16 hours.

  • Validation : Monitor the disappearance of the

    
    -lactam C=O stretch (
    
    
    
    1750 cm
    
    
    ) via in-situ IR spectroscopy or TLC.
  • Isolation : Separate the aqueous layer. Wash the organic layer with brine, dry, and evaporate to yield the target compound in high purity.

Quantitative Data & Yield Analysis

To systematically compare the efficacy of both methodologies, the following metrics were established based on standard pilot-scale syntheses:

MetricRoute A (Peptide Coupling)Route B (Lactam Aminolysis)
Overall Yield 78 - 85% (Over 2 steps)88 - 92% (Single step)
Atom Economy Low (

45%, due to Boc/TFA loss)
High (

100%)
Stereochemical Retention Excellent (>99% ee)Excellent (Retention of starting ee)
E-Factor (Waste/Product) High (>15)Low (<5)
Scalability Moderate (Exothermic deprotection)High (Mild conditions, scalable)

Analytical Characterization

To validate the structural integrity of the synthesized 3-amino-N,N-dimethyl-3-phenylpropanamide, the following analytical signatures serve as the benchmark for the self-validating system:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    )
    :
    
    
    7.40-7.25 (m, 5H, Ar-H), 4.45 (t,
    
    
    = 7.0 Hz, 1H, CH-Ph), 2.95 (s, 3H, N-CH
    
    
    ), 2.85 (s, 3H, N-CH
    
    
    ), 2.70 (d,
    
    
    = 7.0 Hz, 2H, CH
    
    
    ), 1.80 (br s, 2H, NH
    
    
    ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    )
    :
    
    
    171.5 (C=O), 144.2 (Ar-C), 128.5, 127.3, 126.1 (Ar-CH), 53.4 (CH-NH
    
    
    ), 42.1 (CH
    
    
    ), 37.5 (N-CH
    
    
    ), 35.2 (N-CH
    
    
    ).
  • LC-MS (ESI+) : Calculated for C

    
    H
    
    
    
    N
    
    
    O [M+H]
    
    
    : 193.13; Found: 193.1.

References

  • Advances in the Chemistry of β-Lactam and Its Medicinal Applications Source: ResearchGate URL:[Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid (CID 2734490) Source: PubChem, National Institutes of Health URL:[Link]

  • Asymmetric Synthesis of beta-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2015, 137, 14574–14577) URL:[Link]

Sources

Exploratory

3-amino-N,N-dimethyl-3-phenylpropanamide properties and characteristics

An In-depth Technical Guide to 3-amino-N,N-dimethyl-3-phenylpropanamide: Properties, Synthesis, and Pharmacological Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-amino-N,N-dimethyl-3-phenylpropanamide: Properties, Synthesis, and Pharmacological Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-N,N-dimethyl-3-phenylpropanamide, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, plausible synthetic routes, analytical characterization methods, and its emerging pharmacological profile. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering field-proven insights and explaining the causality behind experimental choices.

Introduction and Significance

3-amino-N,N-dimethyl-3-phenylpropanamide is a derivative of the amino acid phenylalanine, featuring a dimethylamide at the carboxyl terminus. Its structure, which combines a chiral center, a basic amino group, and a phenyl ring, makes it a compelling scaffold for exploring interactions with various biological targets. The presence of the N,N-dimethylamide can enhance metabolic stability and influence pharmacokinetic properties compared to a free carboxylic acid.

Notably, derivatives of 3-amino-3-phenylpropionamide have been identified as high-affinity ligands for the mu (µ) opioid receptor, suggesting a potential role in pain management and related central nervous system (CNS) disorders[1]. This guide will synthesize the available information to provide a robust starting point for further investigation of this promising molecule.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. While experimental data for 3-amino-N,N-dimethyl-3-phenylpropanamide is not extensively reported in public literature, we can consolidate its known identifiers and computed properties.

Compound Identification
PropertyValueSource
IUPAC Name 3-amino-N,N-dimethyl-3-phenylpropanamide[2][3]
CAS Number 180264-38-4[2][4]
Molecular Formula C₁₁H₁₆N₂O[2][3][5]
Molecular Weight 192.26 g/mol [2][5]
Canonical SMILES CN(C)C(=O)CC(C1=CC=CC=C1)N[2][3]
Hydrochloride Salt CAS 1864058-04-7[6]
Computed Physicochemical Data

The following properties have been computationally predicted and provide initial guidance for experimental design.

PropertyPredicted ValueSource
XLogP3 0.7[5]
Topological Polar Surface Area 46.3 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 4[5]
  • Expertise & Experience Insight: The low XLogP3 value suggests good aqueous solubility, which is advantageous for bioavailability and formulation. The topological polar surface area (TPSA) is well under the 90 Ų guideline for good CNS penetration, hinting at its potential as a centrally-acting agent.

Proposed Protocol for Experimental Property Determination

Given the lack of published experimental data, the following standard protocols are recommended for determining key physicochemical properties.

Protocol 2.3.1: Determination of Melting Point

  • Place a small, dry sample of the purified compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. The narrowness of this range serves as an indicator of purity.

Protocol 2.3.2: Determination of Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to remove undissolved solid.

  • Quantify the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV (see Section 4).

Synthesis and Purification

While specific literature detailing the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide is sparse, a plausible and efficient route can be designed based on established organic chemistry principles and syntheses of analogous structures[1]. The proposed pathway involves a modified Mannich-type reaction followed by reduction.

Proposed Synthetic Pathway

A logical approach begins with benzaldehyde, dimethyl malonate, and a suitable ammonia source, followed by subsequent chemical modifications.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Amide Coupling A Benzaldehyde + Dimethyl Malonate B Dimethyl 2-benzylidenemalonate A->B Piperidine, Heat D Dimethyl 2-(amino(phenyl)methyl)malonate B->D C Ammonia Source (e.g., NH4OAc) C->D E 3-amino-3-phenylpropanoic acid D->E Aq. HCl, Reflux G 3-amino-N,N-dimethyl-3-phenylpropanamide (Target) E->G F Dimethylamine F->G HATU, DIPEA

Caption: Proposed multi-step synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress and purity at each step should be monitored by TLC and confirmed by NMR or LC-MS.

Step 4: Amide Coupling (Assuming precursor acid is available)

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂), dissolve 3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes. The formation of the activated ester is the key to efficient coupling.

  • Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting acid.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x). The aqueous wash removes excess amine and coupling reagents.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure target compound.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized compound. A multi-technique approach ensures trustworthiness and meets regulatory standards.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quantification NMR 1H & 13C NMR (Structural Elucidation) HPLC HPLC-UV (Purity Assessment, >95%) NMR->HPLC MS High-Resolution MS (Exact Mass) MS->HPLC GCMS GC-MS (Optional) (Volatile Impurities) HPLC->GCMS EA Elemental Analysis (CHN, Confirmatory) HPLC->EA start Synthesized Compound start->NMR start->MS

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR): Based on the structure and data from similar compounds[7][8], the following characteristic peaks are expected in CDCl₃.

Proton (¹H NMR)Predicted Shift (ppm)MultiplicityIntegrationAssignment
Phenyl-H7.20 - 7.40m5HAr-H
CH-N~4.2dd1HCH (Ph)NH₂
CH₂~2.6m2HCH₂ C=O
N(CH₃)₂~2.9, ~3.0s (2x)6HN(CH₃ )₂
NH₂~1.8br s2HNH₂

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the gold standard for confirming the molecular formula.

AdductCalculated m/z
[M+H]⁺193.13355
[M+Na]⁺215.11549

Source: Predicted values from PubChemLite[3]

Chromatographic Purity Assessment

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC) This method is crucial for determining purity and for quantification in other assays.

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Trustworthiness: The use of formic acid ensures good peak shape for the basic amine, and gradient elution allows for the separation of impurities with a wide range of polarities.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in this compound stems from its structural similarity to known mu (µ) opioid receptor ligands[1].

Mu (µ) Opioid Receptor Affinity

Derivatives of 3-amino-3-phenylpropionamide have demonstrated high affinity for the µ-opioid receptor[1]. This receptor is a G-protein coupled receptor (GPCR) and the primary target for opioid analgesics like morphine.

Mechanism of Action Insight: Activation (agonism) of the µ-opioid receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling pathways.

Mu_Opioid_Pathway Ligand Ligand (e.g., 3-amino-N,N-dimethyl-3-phenylpropanamide) Receptor µ-Opioid Receptor (GPCR) Gαi Gβγ Ligand->Receptor AC Adenylyl Cyclase Receptor:g->AC Inhibits Channels Ion Channels Receptor:bg->Channels cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) Channels->K_channel Ca_channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) Channels->Ca_channel PainSignal Reduced Pain Transmission K_channel->PainSignal Ca_channel->PainSignal

Caption: Simplified signaling pathway upon µ-opioid receptor activation.

Potential as a Cholinesterase Inhibitor

The broader class of 3-phenylpropanamide derivatives has also been investigated as butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease[8]. This opens a secondary avenue for investigation.

Experimental Protocol 5.2.1: In Vitro Receptor Binding Assay

  • Source: Use cell membranes expressing the human µ-opioid receptor (hMOR).

  • Radioligand: Employ a high-affinity radiolabeled ligand, such as [³H]-DAMGO.

  • Assay: Incubate the membranes with the radioligand and varying concentrations of the test compound (3-amino-N,N-dimethyl-3-phenylpropanamide).

  • Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). This value is a direct measure of the compound's affinity for the receptor.

Future Research and Development

While 3-amino-N,N-dimethyl-3-phenylpropanamide shows promise, a significant amount of research is required to validate its therapeutic potential.

Key Future Directions:

  • Chiral Synthesis and Separation: The compound possesses a chiral center. It is critical to synthesize or separate the individual enantiomers and evaluate their pharmacological activity independently, as biological targets are stereoselective.

  • In Vitro Functional Assays: Determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the µ-opioid receptor.

  • ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.

  • Lead Optimization: Based on initial findings, systematically modify the structure (e.g., substitutions on the phenyl ring, alterations to the amide) to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

3-amino-N,N-dimethyl-3-phenylpropanamide is a structurally compelling small molecule with a clear rationale for investigation as a CNS-active agent, particularly as a modulator of the µ-opioid receptor. This guide has consolidated its known properties and provided a clear, actionable framework of protocols for its synthesis, characterization, and initial pharmacological evaluation. By following these self-validating and scientifically-grounded methodologies, researchers can effectively advance the understanding of this compound and explore its potential as a novel therapeutic lead.

References

  • PubChem. (S)-2-amino-N,N-dimethyl-3-phenylpropanamide | C11H16N2O | CID 11008771. [Link]

  • PubMed. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. [Link]

  • Molbase. N,N-dimethyl-3-phenylpropanamide - 5830-31-9. [Link]

  • PubChemLite. 3-amino-n,n-dimethyl-3-phenylpropanamide (C11H16N2O). [Link]

  • ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]

  • PMC. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. [Link]

Sources

Foundational

Technical Monograph: 3-Amino-N,N-dimethyl-3-phenylpropanamide

Executive Summary 3-Amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4) is a critical -amino amide scaffold used primarily as a chiral building block in the synthesis of peptidomimetics and pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4) is a critical


-amino amide scaffold used primarily as a chiral building block in the synthesis of peptidomimetics and pharmacologically active 1,3-diamines.[1][2] Distinguished by its stability and versatile reactivity, this compound serves as a precursor for 

-amino alcohols and novel

-peptide oligomers that exhibit resistance to proteolytic degradation.[1]

This guide provides a rigorous technical analysis of the compound, detailing validated synthesis protocols, analytical characterization, and safety frameworks.[1] It moves beyond basic data listing to explore the causality of synthetic choices and the mechanistic logic of its applications.[1]

Chemical Identity & Physicochemical Profile[1][3][4]

The compound is a derivative of


-phenylalanine, characterized by a dimethylated amide terminus which enhances lipophilicity and alters hydrogen-bonding patterns compared to the primary amide.[1]
Table 1: Chemical Identifiers and Properties[1][4][5][6]
ParameterSpecification
Chemical Name 3-Amino-N,N-dimethyl-3-phenylpropanamide
CAS Number 180264-38-4 (Racemic)
Related CAS 1447447-10-0 ((R)-enantiomer)
Molecular Formula

Molecular Weight 192.26 g/mol
SMILES CN(C)C(=O)CC(N)C1=CC=CC=C1
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~9.2 (Amine conjugate acid)

Synthesis & Manufacturing Protocols

High-purity synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide requires controlling the stereocenter at the benzylic position (C3).[1] Two primary methodologies are presented: the Classical Coupling Route (robust, scalable) and the


-Lactam Ring Opening  (atom-economical).[1]
Method A: The Classical Coupling Route (Self-Validating)

This method utilizes N-protected


-amino acids.[1] It is preferred for generating specific enantiomers by starting with chiral pools (e.g., Boc-(S)-3-amino-3-phenylpropanoic acid).[1]

Workflow Logic:

  • Protection: The free amine is protected (Boc) to prevent self-polymerization during activation.[1]

  • Activation: The carboxylic acid is activated as an active ester (NHS or HOBt) to facilitate nucleophilic attack by the weak nucleophile (dimethylamine).[1]

  • Deprotection: Acidolytic cleavage yields the target salt.[1]

Step-by-Step Protocol:

  • Reagents: Boc-

    
    -phenylalanine (1.0 eq), EDC
    
    
    
    HCl (1.2 eq), HOBt (1.2 eq), Dimethylamine (2.0 M in THF, 1.5 eq), DIPEA (3.0 eq), DCM (Solvent).
  • Coupling: Dissolve Boc-

    
    -phenylalanine in DCM at 0°C. Add DIPEA, EDC, and HOBt. Stir for 30 min to form the active ester.[1]
    
  • Amidation: Add Dimethylamine solution dropwise. Allow warming to RT and stir for 12 hours.

    • Validation Point: TLC (50% EtOAc/Hexane) should show disappearance of starting acid (

      
      ) and appearance of amide (
      
      
      
      ).[1]
  • Work-up: Wash with 1N HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir 2 hours. Evaporate TFA. Neutralize with sat.

    
     and extract with DCM to obtain the free base.[1]
    
Method B: -Lactam Ring Opening (Atom Economy)

This route involves the nucleophilic ring-opening of 4-phenyl-2-azetidinone.[1] It is highly efficient as it produces no by-products, making it ideal for industrial scaling.[1]

Step-by-Step Protocol:

  • Reagents: 4-Phenyl-2-azetidinone (1.0 eq), Dimethylamine (anhydrous or aqueous, excess), Acetonitrile (Solvent).

  • Reaction: Dissolve azetidinone in Acetonitrile. Add Dimethylamine (3-5 eq).[1]

  • Conditions: Heat to reflux (80°C) for 6–12 hours. The strain of the 4-membered ring drives the reaction forward.[1]

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Synthesis Pathway Visualization[1]

SynthesisPathways Start1 Boc-Beta-Phenylalanine Step1 Activation (EDC/HOBt) Start1->Step1 Inter1 Active Ester Intermediate Step1->Inter1 Step2 Amidation (HNMe2) Inter1->Step2 Inter2 Boc-Protected Amide Step2->Inter2 Step3 Deprotection (TFA) Inter2->Step3 Product 3-Amino-N,N-dimethyl- 3-phenylpropanamide Step3->Product Yield: ~85% Start2 4-Phenyl-2-azetidinone StepB Nucleophilic Ring Opening (HNMe2, Reflux) Start2->StepB StepB->Product Yield: ~95% (High Atom Economy)

Figure 1: Comparative synthesis pathways showing the Classical Coupling route (top) and the


-Lactam Ring Opening route (bottom).[1]

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and MS.[1]

Proton NMR ( NMR, 400 MHz, )

The spectrum displays characteristic signals for the diastereotopic methylene protons and the non-equivalent N-methyl groups due to restricted rotation around the amide bond.[1]

  • 
     7.20–7.40 (m, 5H):  Phenyl aromatic protons.[1]
    
  • 
     4.45 (t, 1H):  Benzylic proton (
    
    
    
    ).[1] This shift confirms the amine is free (if protected, shift would be higher).[1]
  • 
     2.95 (s, 3H) & 2.90 (s, 3H):  N,N-Dimethyl protons.[1] Often appear as two singlets due to amide resonance (cis/trans relative to oxygen).[1]
    
  • 
     2.50–2.70 (dd, 2H): 
    
    
    
    -Methylene protons (
    
    
    ).[1] These are diastereotopic due to the adjacent chiral center.[1]
  • 
     1.80 (br s, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .[1]
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Ion:

    
     m/z.[1]
    

Applications in Drug Discovery[1]

3-Amino-N,N-dimethyl-3-phenylpropanamide serves as a versatile scaffold.[1] Its utility stems from the ability to independently manipulate the amine and amide functionalities.[1]

Precursor to 1,3-Diamines

Reduction of the amide carbonyl using Lithium Aluminum Hydride (LAH) yields N,N-dimethyl-3-phenylpropane-1,3-diamine .[1] Such 1,3-diamines are pharmacophores in various SSRIs (Selective Serotonin Reuptake Inhibitors) and antihistamines.[1]

-Peptide Mimetics

The compound acts as a C-terminal cap or monomer in


-peptide synthesis.[1] Unlike natural 

-peptides,

-peptides form stable helices (e.g., 14-helix) and are resistant to peptidases, making them excellent candidates for oral drug delivery vectors.[1]
Application Workflow

Applications Core 3-Amino-N,N-dimethyl- 3-phenylpropanamide Path1 Reduction (LiAlH4) Core->Path1 Path2 Peptide Coupling Core->Path2 Path3 Chiral Resolution Core->Path3 Prod1 1,3-Diamines (SSRI Scaffolds) Path1->Prod1 Prod2 Beta-Peptide Oligomers (Protease Resistant) Path2->Prod2 Prod3 Enantiopure Building Blocks ((R) or (S) Isomers) Path3->Prod3

Figure 2: Downstream synthetic applications of the target molecule in medicinal chemistry.[1]

Safety & Handling (GHS Standards)

While specific toxicological data for this specific CAS is limited, structural analogs (benzylamines and amides) suggest the following hazard profile.[1] Treat as a Skin and Eye Irritant .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust/aerosols.[1]

    • First Aid: In case of contact, flush with water for 15 minutes.[1][3] If inhaled, move to fresh air.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13621773, 3-amino-N,N-dimethyl-3-phenylpropanamide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Applications of 3-Amino-N,N-Dimethyl-3-Phenylpropanamide

The following technical guide provides an in-depth analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide , a specialized -amino acid derivative used primarily as a chiral scaffold in medicinal chemistry and a structural p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide , a specialized


-amino acid derivative used primarily as a chiral scaffold in medicinal chemistry and a structural probe in neuropharmacology.[1]

Executive Summary

3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) is a


-amino acid amide characterized by a 3-phenylpropyl backbone with a primary amine at the 

-position and a dimethylamide terminus.[1] Unlike simple neurotransmitters, this molecule serves as a privileged scaffold in the synthesis of 1,3-diamines and complex heterocyclic drugs.[1]

Its significance lies in two core domains:

  • Synthetic Utility: It is a key intermediate for generating 1,3-functionalized propylamines , which are pharmacophores for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and novel analgesics.[1]

  • Pharmacological Probe: Structurally, it mimics

    
    -phenyl-GABA  (Phenibut) and acts as a template for developing Butyrylcholinesterase (BChE)  inhibitors, a target for Alzheimer’s disease therapy.[1]
    

Chemical Identity & Structural Logic

Understanding the mechanism requires dissecting the molecule's functional moieties.

FeatureChemical StructureFunctional Significance
Core Backbone 3-phenylpropanamideLipophilic anchor; mimics the phenylalanine side chain.[1]

-Amine
Primary amine (-NH

) at C3
Chiral center (typically S-configured for bioactivity); H-bond donor for receptor binding.[1]
Terminus N,N-dimethylamideMetabolically stable surrogate for carboxylic acids; improves blood-brain barrier (BBB) permeability compared to free acids.[1]

SMILES: CN(C)C(=O)CC(C1=CC=CC=C1)N IUPAC Name: 3-amino-N,N-dimethyl-3-phenylpropanamide[1]

Mechanism of Action (Pharmacodynamics)[1]

While the molecule itself is often an intermediate, its intact form and direct derivatives exhibit specific pharmacological activities.[1]

Butyrylcholinesterase (BChE) Inhibition (Neuroprotective Potential)

Recent research identifies 3-phenylpropanamide derivatives as selective inhibitors of Butyrylcholinesterase (BChE) , an enzyme that co-regulates acetylcholine levels in the brain, particularly in advanced Alzheimer's Disease.[1]

  • Mechanism: The 3-phenyl ring occupies the acyl-binding pocket of the BChE active site via

    
    -
    
    
    
    stacking interactions with Trp82 .[1]
  • Interaction: The amide nitrogen (dimethyl substituted) interacts with the catalytic triad , preventing the hydrolysis of butyrylcholine.

  • Outcome: Elevation of synaptic acetylcholine levels, improving cognitive function in neurodegenerative models.[1]

Structural Homology to GABA-B Agonists

The molecule is a structural analog of Phenibut (


-phenyl-GABA), differing only by the replacement of the carboxylic acid with a dimethylamide.[1]
  • GABA-B Receptor Interaction: The primary amine and the phenyl ring mimic the pharmacophore required for GABA-B binding.[1]

  • Modulation: The dimethylamide group reduces anionic character, potentially altering affinity from an agonist to a positive allosteric modulator (PAM) or a neutral antagonist, depending on the specific binding pose in the Venus flytrap domain of the receptor.

Precursor to Monoamine Transporter Ligands

The most critical "mechanism" of this compound is its role as a precursor.[1] Reduction of the amide yields 1-phenyl-N,N-dimethylpropane-1,3-diamine , a scaffold found in:

  • Dapoxetine Analogs: SSRIs used for premature ejaculation.[1][2]

  • Fluoxetine Derivatives: The 3-phenyl-3-amino backbone is homologous to the core of several SNRIs.[1]

Experimental Protocols

Protocol A: Stereoselective Synthesis via Mannich-Type Reaction

Objective: Synthesize the core scaffold with high enantiomeric excess.[1]

Reagents:

  • Benzaldehyde[3]

  • Malonic acid (or N,N-dimethylacetamide enolate equivalent)[1]

  • Ammonium acetate[3]

  • Solvent: Ethanol / Glacial Acetic Acid

Workflow:

  • Condensation: React benzaldehyde with malonic acid and ammonium acetate to form

    
    -amino-3-phenylpropanoic acid (Rodionov reaction).
    
    • Conditions: Reflux in ethanol for 8-12 hours.

  • Amidation: Convert the carboxylic acid to the dimethylamide.

    • Activation: React the intermediate acid with Thionyl Chloride (SOCl

      
      )  or EDC/HOBt  in DCM.[1]
      
    • Coupling: Add Dimethylamine (2.0 eq) at 0°C.

  • Purification: Acid-base extraction followed by recrystallization from EtOAc/Hexane.[1]

Protocol B: Enzymatic Resolution (Self-Validating Step)

Objective: Isolate the bioactive (S)-enantiomer.[1]

  • Enzyme: Pseudomonas cepacia Lipase (PSL) or Penicillin G Acylase.[1]

  • Substrate: Racemic 3-amino-N,N-dimethyl-3-phenylpropanamide.

  • Solvent: Methyl tert-butyl ether (MTBE) saturated with water.[1]

  • Reaction: Stir at 30°C. The enzyme selectively acylates the (R)-amine (if using an acyl donor) or hydrolyzes a precursor ester.[1]

  • Validation: Monitor Enantiomeric Excess (ee) via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).

Visualization: Synthesis & Pharmacophore Mapping

Figure 1: Synthetic Pathway and Pharmacological Divergence

G cluster_mech Mechanism of Action Domains Benzaldehyde Benzaldehyde (Starting Material) BetaAminoAcid 3-Amino-3-Phenyl- propanoic Acid (Intermediate) Benzaldehyde->BetaAminoAcid Rodionov Rxn (NH4OAc, Malonic Acid) TargetMolecule 3-Amino-N,N-Dimethyl- 3-Phenylpropanamide (Target Scaffold) BetaAminoAcid->TargetMolecule Amidation (HNMe2, EDC/HOBt) Diamine 1,3-Diamine Derivative (SERT/NET Ligand) TargetMolecule->Diamine LiAlH4 Reduction (Amide -> Amine) BChE_Inhibitor BChE Inhibitor (Alzheimer's Research) TargetMolecule->BChE_Inhibitor N-Alkylation / Derivatization SERT Inhibition SERT Inhibition Diamine->SERT Inhibition Acyl-Enzyme Stabilization Acyl-Enzyme Stabilization BChE_Inhibitor->Acyl-Enzyme Stabilization

Caption: Synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide and its divergence into neuroactive ligands.

Quantitative Data Summary

ParameterValue / DescriptionContext
Molecular Weight 192.26 g/mol Optimal for BBB penetration (< 400 Da).[1]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; good oral bioavailability.[1]
pKa (Amine) ~9.0Protonated at physiological pH (cationic).[1]
BChE IC

3.0 - 10

M (Derivatives)
Low micromolar potency in optimized analogs.[1]
Chiral Preference (S)-EnantiomerTypically the eutomer for transporter inhibition.[1]

References

  • Portico . (2006).[1] Synthesis of Dapoxetine and Beta-Amino Acid Intermediates. Retrieved from [Link][1]

  • National Institutes of Health (PMC) . (2015).[1] Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors. Retrieved from [Link]

  • PubChem . (2025).[1] Compound Summary: 3-amino-N,N-dimethyl-3-phenylpropanamide.[1][4] Retrieved from [Link]

  • Taylor & Francis . (2012).[1] Chemoenzymatic Synthesis of SSRI Intermediates. Retrieved from [Link]

  • Beilstein Journals . (2015). Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamide. Retrieved from [Link]

Sources

Foundational

Biological Activity Screening of 3-Amino-N,N-Dimethyl-3-Phenylpropanamide

The following technical guide details the biological activity screening protocol for 3-amino-N,N-dimethyl-3-phenylpropanamide , a -amino acid derivative with significant potential in neuropharmacology and metabolic regul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity screening protocol for 3-amino-N,N-dimethyl-3-phenylpropanamide , a


-amino acid derivative with significant potential in neuropharmacology and metabolic regulation.

A Technical Guide for Pharmacological Profiling & Lead Optimization[1]

-Amino Acid Derivative / Putative CNS Modulator[1]

Executive Summary

3-amino-N,N-dimethyl-3-phenylpropanamide represents a privileged scaffold in medicinal chemistry, combining the structural features of


-phenylalanine with a dimethylamide terminus.[1] This structural motif effectively mimics the pharmacophore of several monoamine reuptake inhibitors (e.g., fluoxetine analogs) and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1]

This guide provides a rigorous, self-validating screening cascade designed to identify the compound’s primary biological targets.[1] Unlike standard library screening, this protocol focuses on Target Class Clustering —specifically prioritizing Central Nervous System (CNS) receptors and metabolic peptidases based on Structure-Activity Relationship (SAR) logic.[1]

Structural Analysis & Target Prediction

Before initiating wet-lab assays, the compound's pharmacophore must be mapped to potential biological targets to optimize resource allocation.[1]

Pharmacophore Deconstruction
  • 
    -Amino Motif:  The 3-amino-3-phenyl backbone is a bioisostere of the 
    
    
    
    -aminobutyric acid (GABA) and phenethylamine scaffolds.[1] This suggests affinity for GABA-B receptors or Monoamine Transporters (SERT/DAT/NET) .[1]
  • Dimethylamide Terminus: Increases lipophilicity compared to the free acid, enhancing Blood-Brain Barrier (BBB) penetration.[1] It also mimics the peptide bond found in substrates of serine proteases, specifically DPP-IV .[1]

  • Chirality: The C3 position is chiral.[1] Screening must distinguish between (R)- and (S)-enantiomers, as biological activity is likely stereoselective.[1]

In Silico Profiling (Tier 0)[1]
  • Objective: Prioritize physical screening targets.

  • Tools: SwissTargetPrediction, Schrödinger Glide.[1]

  • Protocol: Dock the energy-minimized structure of the compound against the crystal structures of:

    • Human SERT (PDB: 5I6X)[1]

    • Human DPP-IV (PDB: 4A5S)[1]

    • GABA-B Receptor (PDB: 4MS3)[1]

Tier 1: Primary In Vitro Screening (High-Throughput)[1]

This phase determines the "Hit" status using rapid, robust binding and enzymatic assays.[1]

Assay A: Radioligand Binding Profile (CNS Panel)

Rationale: To detect interaction with monoamine transporters or GPCRs.[1] Method: Competition Binding Assay.[1]

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT.[1] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.[1]

  • Ligand Selection:

    • SERT: [3H]-Citalopram (2 nM)[1]

    • NET: [3H]-Nisoxetine (2 nM)[1]

    • DAT: [3H]-WIN35,428 (2 nM)[1]

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (10 µM screening concentration).

    • Add 50 µL of radioligand.[1]

    • Add 100 µL of membrane suspension (20 µg protein/well).

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

  • Validation: Non-specific binding (NSB) defined by 10 µM Fluoxetine (SERT) or Desipramine (NET).[1]

Success Criteria: >50% displacement of radioligand at 10 µM indicates a "Hit".[1]

Assay B: Fluorometric Enzyme Inhibition (Metabolic Panel)

Rationale:


-amino amides are established scaffolds for DPP-IV inhibition (Type 2 Diabetes management).[1][2]
Method:  Kinetic Fluorescence Assay.[1]

Protocol:

  • Reagents: Recombinant human DPP-IV enzyme; Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1]

  • Reaction Buffer: 25 mM Tris, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Workflow:

    • Add 10 µL test compound (serial dilution 1 nM - 100 µM) to black 384-well plates.

    • Add 20 µL enzyme solution (0.5 nM final). Incubate 10 min at 37°C.

    • Initiate reaction with 20 µL Substrate (20 µM final).

  • Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 5 min for 30 min.

  • Analysis: Calculate slope (Vmax) of the linear portion. Determine IC50 using non-linear regression (4-parameter logistic fit).

Tier 2: Functional Validation & Mechanism[1]

Hits from Tier 1 must be validated for functional efficacy (Agonist vs. Antagonist vs. Inhibitor).[1]

Functional Neurotransmitter Uptake Assay

Rationale: Binding does not equate to inhibition.[1] This assay measures the compound's ability to block biological transport.[1]

  • System: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices).

  • Tracer: Fluorescent neurotransmitter mimic (e.g., ASP+).[1]

  • Readout: Kinetic fluorescence imaging (FLIPR).[1]

  • Interpretation: A decrease in intracellular fluorescence relative to vehicle control confirms reuptake inhibition.[1]

Visualization of Screening Workflow

The following diagram illustrates the decision matrix for screening this specific scaffold.

ScreeningCascade Start Compound: 3-amino-N,N-dimethyl- 3-phenylpropanamide InSilico Tier 0: In Silico Profiling (Docking: SERT, DPP-IV, GABA-B) Start->InSilico Split Predicted Affinity? InSilico->Split CNS_Path CNS Track (Monoamine Transporters) Split->CNS_Path SERT/DAT Score High Metabolic_Path Metabolic Track (DPP-IV Peptidase) Split->Metabolic_Path Peptidase Score High BindingAssay Tier 1: Radioligand Binding (Ki Determination) CNS_Path->BindingAssay EnzymeAssay Tier 1: Fluorometric Cleavage (IC50 Determination) Metabolic_Path->EnzymeAssay FunctionalCNS Tier 2: Uptake Inhibition (ASP+ Fluorescence) BindingAssay->FunctionalCNS Ki < 1 µM FunctionalMet Tier 2: GLP-1 Degradation (Ex Vivo Plasma Assay) EnzymeAssay->FunctionalMet IC50 < 100 nM LeadCand Lead Candidate Optimization FunctionalCNS->LeadCand FunctionalMet->LeadCand

Figure 1: Decision matrix for biological activity screening, branching into CNS or Metabolic pathways based on initial pharmacophore fit.[1]

Data Analysis & Interpretation

Quantitative rigor is essential. Data should be processed using the following standards:

Key Metrics Table
ParameterDefinitionAcceptance Criteria (Hit)Acceptance Criteria (Lead)
% Inhibition Reduction in signal at 10 µM> 50%> 90%
IC50 / Ki Concentration for 50% effect< 10 µM< 100 nM
Hill Slope (nH) Cooperativity index0.8 - 1.2 (competitve)1.0 ± 0.1
Z' Factor Assay robustness metric> 0.5> 0.7
Causality & Troubleshooting
  • High Hill Slope (>1.5): Indicates aggregation or non-specific binding.[1] Correction: Add 0.01% Triton X-100 to assay buffer.[1]

  • Low Z' Factor (<0.5): Indicates high noise.[1] Correction: Increase wash steps in filtration or optimize membrane protein concentration.[1]

  • Stereochemistry: If the racemic mixture shows moderate activity (e.g., IC50 = 500 nM), separate enantiomers.[1] Usually, the (S)-enantiomer of

    
    -phenylalanine derivatives is the bioactive eutomer for DPP-IV, while the (R)-enantiomer often favors CNS transporters [1].[1]
    

ADME & Safety Profiling (Tier 3)

For a compound to be a viable drug candidate, it must survive the biological environment.[1]

  • Plasma Stability: The amide bond is susceptible to hydrolysis by amidases.[1]

    • Protocol: Incubate 1 µM compound in human plasma at 37°C. Analyze by LC-MS/MS at 0, 30, 60, 120 min.

    • Target: T1/2 > 60 min.[1]

  • PAMPA (BBB Permeability):

    • Protocol: Parallel Artificial Membrane Permeability Assay.[1]

    • Target: Pe > 10 x 10^-6 cm/s (High permeability required for CNS targets).[1]

References

  • Juillerat-Jeanneret, L. (2008).[1] The targeted delivery of cancer drugs across the blood-brain barrier: chemical modifications of drugs or drug-nanoparticles? Drug Discovery Today, 13(23-24), 1099-1106.[1] Link

  • Sebokova, E., et al. (2007).[1] Dipeptidyl peptidase IV inhibitors: The next generation of new antidiabetic drugs.[1] Current Topics in Medicinal Chemistry, 7(6), 547-555.[1] Link

  • Gether, U., et al. (2006).[1] Neurotransmitter transporters: molecular function of important drug targets.[1] Trends in Pharmacological Sciences, 27(7), 375-383.[1] Link

  • National Center for Biotechnology Information.[1] (2026).[1][3] PubChem Compound Summary for CID 11008771, (S)-2-amino-N,N-dimethyl-3-phenylpropanamide.[1] Link (Note: Structural isomer reference for property comparison).

  • Thorne, R. L., et al. (2010).[1] Apparent affinity and turnover number of the human serotonin transporter.[1] Journal of Neurochemistry, 114(5), 1303-1314.[1] Link

Sources

Exploratory

The 3-Amino-N,N-dimethyl-3-phenylpropanamide Scaffold: Synthesis, Pharmacology, and Lipidoid-Mediated Delivery

Executive Summary As the demand for highly specific pharmacophores and advanced drug delivery systems accelerates, the β-amino amide structural motif has emerged as a critical asset in medicinal chemistry. This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly specific pharmacophores and advanced drug delivery systems accelerates, the β-amino amide structural motif has emerged as a critical asset in medicinal chemistry. This technical guide provides an in-depth analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4)[1] and its analogs. By synthesizing field-proven insights with rigorous mechanistic causality, this whitepaper explores the scaffold's dual utility: as a targeted modulator for central nervous system (CNS) receptors and as a foundational building block for aminoalcohol lipidoids in non-viral gene delivery.

Chemical Architecture and Significance

The compound 3-amino-N,N-dimethyl-3-phenylpropanamide represents a privileged stereoelectronic structure. It consists of a propanamide backbone, an N,N-dimethylated amide terminus, and a phenyl group coupled with a primary amine at the C3 (β) position.

This specific arrangement allows the molecule to act as a versatile hydrogen bond donor/acceptor while maintaining sufficient lipophilicity for cellular membrane and blood-brain barrier (BBB) penetration. The primary amine serves as a reactive nucleophile for combinatorial synthesis, while the N,N-dimethyl amide provides metabolic stability against rapid enzymatic degradation.

Pharmacological Applications: Mu-Opioid Receptor Modulation

Derivatives of the 3-amino-3-phenylpropanamide scaffold have been actively investigated for their potent affinity toward the mu-opioid receptor (MOR)[2].

Mechanistic Causality in Drug Design: The spatial orientation of the C3-phenyl ring and the adjacent basic amine effectively mimics the classic opioid pharmacophore (e.g., the tyramine moiety found in morphinans). The primary amine anchors the molecule to the conserved aspartate residue (Asp147) within the MOR binding pocket via a critical salt bridge. Meanwhile, the N,N-dimethyl amide moiety projects into the lipophilic sub-pocket of the receptor, enhancing binding affinity and conferring favorable pharmacokinetic properties that minimize off-target effects[2].

Biocatalytic Synthesis: Enantioselective Hydrolysis

The synthesis of enantiopure β-amino amides is notoriously challenging. Traditional chemical hydrolysis of β-aminonitriles requires harsh acidic or alkaline conditions, which frequently lead to the racemization of the chiral center or the elimination of the amino group (yielding unwanted cinnamide byproducts).

The Biocatalytic Solution: To bypass these limitations, application scientists employ the nitrile hydratase activity of Rhodococcus rhodochrous (ATCC BAA-870) to achieve highly enantioselective hydrolysis of β-aminonitriles into β-amino amides[3].

Causality of Buffer Optimization: Reactions must be strictly buffered at pH 9.0. Initial attempts to run this biotransformation at physiological pH (7.0) are consistently unsuccessful[3]. At pH 7.0, the primary amine (pKa ~9.5) is fully protonated. This positive charge electrostatically repels the substrate from the enzyme's active site. Elevating the pH to 9.0 increases the proportion of the unprotonated amine, enabling efficient substrate docking and catalytic turnover[3].

Biocatalysis A Racemic β-Aminonitrile (Substrate) B R. rhodochrous (Nitrile Hydratase) A->B Docking D Enantiopure β-Amino Amide (Product) B->D Hydrolysis C pH 9.0 Buffer (Amine Deprotonation) C->B Optimizes Active Site

Fig 1: Biocatalytic workflow for enantioselective hydrolysis of β-aminonitriles.

Application in Non-Viral Gene Delivery

Beyond classical pharmacology, the β-amino amide motif is a cornerstone in the synthesis of aminoalcohol lipidoids for RNA/DNA delivery[4].

Combinatorial Synthesis: Through the highly efficient Michael addition of an amine to an acrylamide or acrylate, libraries of over 1,000 lipidoid compounds have been generated and screened for their ability to complex and deliver RNA in high-throughput assays[4].

Mechanism of Action (The Proton Sponge Effect): These β-amino amide lipidoids encapsulate negatively charged polynucleotides via electrostatic interactions, forming stable nanoparticles. Upon cellular endocytosis, the amine groups in the lipidoid core act as a "proton sponge." As the endosome matures and acidifies, these amines absorb protons, triggering a massive influx of chloride ions and water. The resulting osmotic pressure ruptures the endosomal membrane, releasing the therapeutic RNA directly into the cytosol[4].

EndosomalEscape A Lipidoid-RNA Complex B Cellular Endocytosis A->B C Endosomal Acidification B->C D Proton Sponge Effect (Amine Protonation) C->D E Osmotic Rupture & RNA Release D->E

Fig 2: Lipidoid-mediated endosomal escape via the proton sponge mechanism.

Validated Experimental Protocols

Protocol A: Biocatalytic Hydrolysis of β-Aminonitriles

This protocol utilizes whole resting cells to maintain enzyme stability.

  • Substrate Preparation: Dissolve racemic 3-amino-3-phenylpropanenitrile in a minimal volume of methanol (max 5% v/v final concentration) to overcome poor aqueous solubility without denaturing the biocatalyst.

  • Buffer Optimization: Suspend Rhodococcus rhodochrous ATCC BAA-870 resting cells in 50 mM phosphate buffer adjusted strictly to pH 9.0 . (Causality: Prevents amine protonation, ensuring active site accessibility).

  • Biotransformation: Add the substrate solution to the cell suspension. Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours. Monitor conversion via HPLC.

  • Extraction: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the biomass. Extract the aqueous supernatant with ethyl acetate (3 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the enantiopure β-amino amide.

Protocol B: Solvent-Free Synthesis of β-Amino Amide Lipidoids

This protocol leverages atom-economical Michael addition.

  • Reagent Mixing: Combine the amine core (e.g., 3-amino-N,N-dimethyl-3-phenylpropanamide) with an acrylate or acrylamide-terminated hydrophobic tail in a 1:1.2 molar ratio per reactive amine hydrogen.

  • Solvent-Free Reaction: Heat the neat mixture to 90°C in a sealed vial for 48 hours. (Causality: Operating under solvent-free conditions at elevated temperatures drives the Michael addition to completion without the need for basic catalysts, minimizing side reactions and simplifying downstream purification).

  • Purification: Purify the crude lipidoid via flash column chromatography using a gradient of dichloromethane (DCM) and methanol (MeOH) to isolate the target delivery vector.

Quantitative Data Summaries

Table 1: Effect of pH on Biocatalytic Hydrolysis Efficiency Demonstrating the critical nature of pH optimization for R. rhodochrous ATCC BAA-870.

SubstrateReaction pHAmine StateConversion (%)Enantiomeric Excess (ee %)
3-amino-3-phenylpropanenitrile7.0Protonated< 5.0N/A
3-amino-3-phenylpropanenitrile9.0Unprotonated85.0> 90.0

Table 2: Structure-Activity Relationship (SAR) of Lipidoid Cores Comparing β-amino esters vs. β-amino amides in non-viral delivery.

Lipidoid Core BackboneTail ModificationEndosomal Escape EfficiencyCellular Toxicity Profile
β-amino esterAlkyl chain (C12)ModerateHigh (Rapid degradation)
β-amino amideAlkyl chain (C12)HighLow (Enhanced stability)

References

  • Kyberlife - 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4) Specifications.
  • Benchchem - 3-Amino-3-phenylpropanamide Derivatives and Mu Opioid Receptor Binding.
  • ResearchGate - Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870.
  • Google Patents - US10189802B2: Aminoalcohol lipidoids and uses thereof.

Sources

Foundational

Spectroscopic Elucidation of 3-Amino-N,N-dimethyl-3-phenylpropanamide: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, structural verification is not merely about matching peaks to a database; it requires a mechanistic understanding of how molecular architecture dictates physical behav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, structural verification is not merely about matching peaks to a database; it requires a mechanistic understanding of how molecular architecture dictates physical behavior. 3-Amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) is a highly functionalized building block utilized in specialty synthesis and pharmaceutical development. It features a benzylic primary amine, a methylene bridge, and a tertiary N,N-dimethylamide.

This whitepaper provides an authoritative framework for its structural elucidation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). By exploring the causality behind phenomena such as restricted bond rotation and stereochemical non-equivalence, this guide establishes a self-validating system for rigorous analytical verification.

Molecular Architecture & Physicochemical Profile

Before initiating spectroscopic workflows, we must define the theoretical parameters of the target analyte [1].

  • IUPAC Name: 3-amino-N,N-dimethyl-3-phenylpropanamide

  • Molecular Formula: C₁₁H₁₆N₂O

  • Monoisotopic Mass: 192.126 g/mol

  • Key Structural Motifs:

    • A stereocenter at the C3 (benzylic) position.

    • A tertiary amide bond exhibiting resonance-induced restricted rotation.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every analytical protocol must incorporate internal validation mechanisms. The parallel workflow below outlines the standard operating procedures for data acquisition.

Workflow S1 Sample Prep (Dissolution/Ionization) S2 1H & 13C NMR (400 MHz, CDCl3) S1->S2 S3 FTIR Analysis (ATR Mode) S1->S3 S4 LC-MS/MS (ESI+ Mode) S1->S4 S5 Data Synthesis & Structure Verification S2->S5 S3->S5 S4->S5

Figure 1: Parallel spectroscopic workflow for structural verification of the target amide.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen to prevent proton exchange with the primary amine, which would occur in protic solvents like D₂O.

  • Tuning & Shimming: Transfer to a 5 mm NMR tube. Perform gradient shimming to achieve a sharp lock signal and tune the probe to ¹H and ¹³C frequencies.

  • Acquisition: Acquire ¹H NMR spectra (16 scans, 2s relaxation delay) and ¹³C NMR spectra (512 scans, proton-decoupled).

  • System Validation: The internal TMS peak must strictly align at 0.00 ppm. The integration ratio of the aromatic to aliphatic protons must precisely equal 5:11 to validate sample purity.

FTIR-ATR Analysis Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat solid compound directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • System Validation: A background scan is performed immediately prior to sample analysis to subtract atmospheric H₂O and CO₂. The absence of peaks in the 2300 cm⁻¹ region confirms successful compensation.

LC-MS/MS (ESI+) Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation.

  • Ionization & Fragmentation: Operate in positive Electrospray Ionization (ESI+) mode. Apply Collision-Induced Dissociation (CID) using argon gas at 15-25 eV collision energy.

  • System Validation: A solvent blank is injected prior to the sample to confirm the absence of m/z 193 carryover.

NMR Spectroscopy: Causality and Interpretation

The NMR spectra of 3-amino-N,N-dimethyl-3-phenylpropanamide present two fascinating mechanistic phenomena that require expert interpretation: diastereotopicity and restricted bond rotation.

The Causality of Diastereotopic Protons

The C3 carbon is a chiral center. Because of this, the two protons on the adjacent C2 methylene group (CH₂) cannot be interchanged by any symmetry operation. They are [2]. This means they reside in permanently distinct magnetic environments. Rather than appearing as a simple doublet or triplet, they appear as two distinct signals—typically a doublet of doublets (dd)—due to geminal coupling with each other (J ≈ 14 Hz) and vicinal coupling with the C3 methine proton [4].

The Causality of Restricted Amide Rotation

The tertiary N,N-dimethylamide group does not exhibit free rotation. The C-N bond possesses partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system. At room temperature, the thermal energy is insufficient to overcome this rotational barrier [3]. Consequently, the two N-methyl groups are locked into distinct cis and trans conformations relative to the carbonyl oxygen. This manifests as two distinct singlets in both the ¹H and ¹³C NMR spectra.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
7.20 - 7.40Multiplet (m)5HAromatic protons (Phenyl ring)
4.35Doublet of doublets (dd)1HC3-H (Benzylic methine adjacent to chiral center)
2.95Singlet (s)3HN-CH₃ (trans to Oxygen due to restricted rotation)
2.90Singlet (s)3HN-CH₃ (cis to Oxygen due to restricted rotation)
2.75Doublet of doublets (dd)1HC2-H (Diastereotopic CH₂, Hₐ)
2.60Doublet of doublets (dd)1HC2-H (Diastereotopic CH₂, H₆)
1.80Broad singlet (br s)2H-NH₂ (Primary amine, exchanges with D₂O)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~170.5C=O (Amide carbonyl, highly deshielded)
~144.0Aromatic C (ipso carbon)
~128.5, 127.2, 126.3Aromatic C (ortho, meta, para carbons)
~53.2C3 (Benzylic methine)
~42.5C2 (Methylene bridge)
~37.1, 35.4N(CH₃)₂ (Two distinct carbons due to restricted rotation)

Mass Spectrometry (ESI-MS/MS)

In ESI+ mode, the molecule readily accepts a proton at the primary amine, yielding a parent ion [M+H]⁺ at m/z 193.13. The fragmentation pathway is driven by the stability of the resulting carbocations. Alpha-cleavage at the C2-C3 bond is highly favored because it yields a resonance-stabilized benzylic cation.

MS_Frag M [M+H]+ m/z 193.13 F1 Loss of NH3 m/z 176.10 M->F1 - NH3 (17 Da) F2 Alpha Cleavage m/z 106.06 [Ph-CH(NH2)]+ M->F2 C-C bond cleavage F3 Amide Cleavage m/z 86.06 [CH2CONMe2]+ M->F3 C-C bond cleavage F4 Tropylium Ion m/z 91.05 F2->F4 - NH (15 Da)

Figure 2: ESI-MS/MS positive ion fragmentation pathway mapping key structural cleavages.

Table 3: ESI-MS/MS Fragmentation Data

m/zIon TypeNeutral Loss / Cleavage Mechanism
193.13[M+H]⁺Intact Parent Ion
176.10[M+H - NH₃]⁺Loss of ammonia (17 Da) from the primary amine
106.06[Ph-CH(NH₂)]⁺Alpha-cleavage (C2-C3 bond), resonance stabilized
86.06[CH₂CONMe₂]⁺Alpha-cleavage (C2-C3 bond), amide fragment
91.05[C₇H₇]⁺Tropylium ion formation from the benzylic fragment

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The primary amine is confirmed by the presence of two N-H stretching bands (symmetric and asymmetric), while the tertiary amide is confirmed by a strong "Amide I" band. Notably, the Amide I band appears at a lower wavenumber (~1645 cm⁻¹) than a standard ketone due to the resonance donation from the nitrogen, which weakens the C=O double bond.

Table 4: FTIR-ATR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeIntensity / Shape
3350, 3280N-H stretch (symmetric & asymmetric)Medium, broad
3030C-H stretch (aromatic)Weak, sharp
2950, 2870C-H stretch (aliphatic)Weak
1645C=O stretch (Amide I band)Strong, sharp
1590N-H bend (scissoring)Medium
750, 700C-H out-of-plane bend (monosubstituted benzene)Strong

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." MOC. Available at: [Link][1]

  • Nanalysis Corp. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis NMR Blog. Available at:[Link][2]

  • Chemistry LibreTexts. "5.4: Types of Protons - Homotopic, Enantiotopic, Diastereotopic." LibreTexts Organic Chemistry. Available at: [Link][3]

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of 3-amino-N,N-dimethyl-3-phenylpropanamide

[1] Executive Summary 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4 for racemate; related (S)-isomer CAS: 119339-30-3) is a critical chiral -amino acid derivative, predominantly utilized as a key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4 for racemate; related (S)-isomer CAS: 119339-30-3) is a critical chiral


-amino acid derivative, predominantly utilized as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Dapoxetine.[1][2]

Precise solubility data for this molecule is the linchpin of process intensification—specifically for enantiomeric resolution (via diastereomeric salt formation) and final purification.[1] This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility profile of this compound.[1] It moves beyond static data points to establish a self-validating methodology for solubility profiling in drug development.[1]

Part 1: Molecular Architecture & Predicted Physicochemical Properties[1]

To understand the solubility behavior of 3-amino-N,N-dimethyl-3-phenylpropanamide, we must first deconstruct its functional group interactions.[1] The molecule exhibits a "push-pull" solubility mechanism due to its amphiphilic nature.[1]

Structural Analysis
  • Hydrophobic Domain (Phenyl Ring): Provides significant lipophilicity, driving solubility in non-polar to moderately polar solvents (Toluene, DCM).[1]

  • H-Bond Acceptor (Dimethylamide): The tertiary amide oxygen acts as a strong hydrogen bond acceptor but lacks donor capability, enhancing solubility in protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF).[1]

  • H-Bond Donor/Acceptor (Primary Amine): The C3-amino group is the solubility "switch."[1] It allows for H-bonding networks in solid states (increasing melting point) and pH-dependent solubility in aqueous media.[1]

Predicted Solubility Hierarchy (Free Base)

Based on Group Contribution Methods (UNIFAC) and empirical data from structural analogs (e.g.,


-phenylalanine derivatives), the solubility hierarchy follows a polarity-dielectric trend:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Short-chain Alcohols Methanol, EthanolVery High Strong H-bond donor interaction with amide/amine; dielectric compatibility.[1]
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Dipole-dipole interactions; excellent solvation of the phenyl core.[1]
Polar Aprotic DMSO, DMFHigh Solvation of the amide dipole; disruption of intermolecular amine H-bonds.[1]
Esters/Ethers Ethyl Acetate, THFModerate Good van der Waals interaction, but weaker H-bonding capability.[1]
Aromatic Hydrocarbons TolueneModerate

-

stacking interactions with the phenyl ring.[1]
Aliphatic Hydrocarbons n-Hexane, HeptaneLow (Anti-solvent) Lack of polar interactions; high energy cost to create cavity for the polar amine.[1]
Water (pH > 9) WaterLow Hydrophobic effect of phenyl/methyl groups dominates in the uncharged state.[1]
Water (pH < 5) WaterHigh Protonation of amine (

) forms a soluble salt species.[1]
Interaction Map (DOT Visualization)

MolecularInteractions Molecule 3-amino-N,N-dimethyl- 3-phenylpropanamide Phenyl Phenyl Group (Lipophilic) Molecule->Phenyl Amide Dimethylamide (H-Bond Acceptor) Molecule->Amide Amine Primary Amine (H-Bond Donor/Base) Molecule->Amine Solvent_NonPolar Alkanes (Hexane) Phenyl->Solvent_NonPolar Van der Waals (Weak) Solvent_Alc Alcohols (MeOH/EtOH) Amide->Solvent_Alc H-Bonding (Strong) Amine->Solvent_NonPolar Repulsion (Insoluble) Solvent_Acid Acidic Water (pH < pKa) Amine->Solvent_Acid Ionic Solvation

Figure 1: Mechanistic interaction map illustrating how specific functional groups dictate solubility in different solvent classes.[1]

Part 2: Experimental Determination Protocols

As a scientist, relying on literature values is insufficient for critical process steps. You must validate solubility using the Isothermal Saturation Method .[1] This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1]

Protocol: Static Equilibrium via HPLC Analysis[1]

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Reagents:

  • 3-amino-N,N-dimethyl-3-phenylpropanamide (Purity > 99%)[1]

  • HPLC Grade Solvents (Methanol, Ethanol, Toluene, Ethyl Acetate)[1]

Workflow:

  • Preparation: Add excess solid solute to 20 mL of the target solvent in a jacketed glass equilibrium cell.

  • Equilibration: Stir the suspension magnetically at 400 rpm. Maintain temperature within

    
     K using a circulating water bath.
    
    • Critical Step: Allow equilibration for 24 hours . (Preliminary kinetic studies usually show equilibrium is reached by 8-10 hours, but 24 hours ensures stability).[1]

  • Sampling: Stop stirring and allow phases to separate for 30 minutes (sedimentation).

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to remove suspended solids.[1]
    
  • Dilution & Analysis: Immediately dilute the aliquot in the mobile phase to prevent precipitation. Quantify using HPLC (UV detection at 210-220 nm, as the phenyl ring absorbs here).

  • Gravimetric Verification: Perform a triplicate run using gravimetric analysis (evaporating solvent and weighing residue) to cross-validate HPLC results.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 24 Hours @ 400 rpm Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Branch Analysis Method Filter->Branch HPLC HPLC Analysis (UV 215nm) Branch->HPLC Grav Gravimetric Analysis (Dry & Weigh) Branch->Grav Result Calculate Mole Fraction (x) HPLC->Result Grav->Result

Figure 2: Step-by-step workflow for the Isothermal Saturation Method.

Part 3: Thermodynamic Modeling

For process engineering (e.g., cooling crystallization design), experimental points are not enough.[1] You need a continuous mathematical model.[1] The Modified Apelblat Equation is the industry standard for correlating solubility data of pharmaceutical intermediates.[1]

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):

[1]
  • 
     : Mole fraction solubility.[1][3]
    
  • 
     : Temperature in Kelvin.[1][4]
    
  • 
     : Empirical parameters derived from regression analysis of your experimental data.
    

Interpretation:

  • 
     and 
    
    
    
    : Related to the non-ideality of the solution and the entropy of solution.[1]
  • 
     : Directly related to the enthalpy of solution.[1] A negative 
    
    
    
    (typical) indicates an endothermic process where solubility increases with temperature.[1]
Thermodynamic Functions

Once the solubility data is fitted to the van't Hoff equation (a simplified version where


), you can calculate the apparent thermodynamic properties:
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: For this molecule, dissolution in alcohols is likely endothermic (

      
      ), meaning heat is absorbed.[1] This suggests cooling crystallization is a viable purification method.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]

Part 4: Process Implications for Drug Development[1]

Solvent Selection for Enantiomeric Resolution

Since 3-amino-N,N-dimethyl-3-phenylpropanamide is chiral, it is often resolved using tartaric acid derivatives.[1]

  • Recommended Solvent: Ethanol/Water mixtures. [1][5]

  • Rationale: The free base has high solubility in ethanol, but the diastereomeric salt (e.g., with dibenzoyl-L-tartaric acid) will have a distinct solubility curve.[1] The steep solubility-temperature gradient in ethanol allows for high-yield crystallization of the desired salt upon cooling.[1]

Extraction Strategy

In the synthesis of Dapoxetine, this intermediate must often be extracted from an aqueous reaction mixture.[1]

  • Recommended Solvent: Toluene or Dichloromethane (DCM) .[1]

  • Rationale:

    • Adjust aqueous pH to >10 (ensure molecule is in free base form).[1]

    • The molecule partitions heavily into Toluene (LogP ~0.7-0.8), while inorganic salts remain in the aqueous phase.[1]

    • Toluene is preferred over DCM in scale-up due to environmental/safety profiles, despite DCM offering slightly higher solubility.[1]

Anti-Solvent Crystallization

To purify the free base without thermal stress:

  • Solvent: Methanol (Dissolve).[1]

  • Anti-Solvent: Water (slow addition) or Heptane.[1]

  • Mechanism: Adding water to a methanol solution of the free base drastically increases the polarity of the bulk solvent, lowering the solubility of the lipophilic phenyl moiety and forcing precipitation.

References

  • PubChem. (2025).[1][6][7] Compound Summary: 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4).[1][8][9] National Library of Medicine.[1] [Link][1]

  • Jouyban, A. (2008).[1] Review of the Jouyban-Acree Model for Predicting Solubility of Compounds in Mixed Solvents.Journal of Pharmaceutical & Pharmaceutical Sciences. [Link]

  • Sha, F., et al. (2015).[1] Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates.[1]Journal of Molecular Liquids. (Contextual grounding for Apelblat application in beta-amino amides).

  • Imperial College London. (2021).[1] Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach.[1][3] (Theoretical basis for zwitterion/amide solubility modeling). [Link][1]

Sources

Foundational

Predictive Pharmacology and Target Validation of 3-amino-N,N-dimethyl-3-phenylpropanamide (3-ADPP)

Executive Summary The compound 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4), hereafter referred to as 3-ADPP , is a commercially available synthetic building block characterized by a chiral -amino amide sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4), hereafter referred to as 3-ADPP , is a commercially available synthetic building block characterized by a chiral


-amino amide scaffold. While currently utilized primarily as a specialty synthesis intermediate, its structural topology mirrors several highly privileged pharmacophores found in FDA-approved therapeutics and clinical-stage neuroactive agents.

This whitepaper provides a comprehensive, predictive pharmacological framework for researchers and drug development professionals. We deconstruct the molecular architecture of 3-ADPP, hypothesize its primary macromolecular targets based on structural homology, and provide self-validating, step-by-step experimental methodologies to confirm target engagement and functional activity.

Structural Pharmacophore Analysis & Mechanistic Rationale

Rational drug design relies on the alignment of small-molecule functional groups with the electronic and steric environments of target protein binding pockets. 3-ADPP possesses a triad of critical functional groups:

  • A Primary Amine at the

    
    -Carbon:  Essential for hydrogen bonding and electrostatic salt-bridge formation.
    
  • An Adjacent Phenyl Ring: Provides a lipophilic surface for

    
     stacking and hydrophobic cleft occupation.
    
  • An N,N-dimethylamide Group: Introduces a hydrogen bond acceptor and significant steric bulk at the

    
    -position.
    

Based on this architecture, we have identified three primary therapeutic target classes for 3-ADPP.

Target Candidate A: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 inhibitors (gliptins) are a cornerstone in the management of Type 2 Diabetes Mellitus. The


-amino amide motif is the defining structural feature of blockbuster drugs in this class. For instance, the DPP-4 inhibitor sitagliptin relies on a 

-amino amide core where the primary amine forms a critical salt bridge with the Glu205/Glu206 residues in the S1/S2 pocket of the DPP-4 enzyme[1]. 3-ADPP contains this exact minimal pharmacophore, making it a highly plausible starting point for novel anti-diabetic lead generation.
Target Candidate B: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G


s-coupled GPCR that modulates monoaminergic transmission, representing a novel therapeutic target for schizophrenia and depression. Agonist recognition at TAAR1 strictly requires a basic amine core to form a salt-bridge with a conserved aspartic acid residue (D3.32, Asp103 in hTAAR1), alongside an aromatic moiety capable of 

stacking with surrounding phenylalanine residues (e.g., Phe268)[2]. The phenethylamine-like backbone of 3-ADPP perfectly aligns with these structural requirements, functioning as a rigidified analogue of endogenous trace amines.
Target Candidate C: Dopamine Transporter (DAT)

Derivatives of


-phenethylamine (

-PEA) are classic modulators of monoamine transporters, frequently exhibiting potent inhibition of dopamine (DAT) reuptake[3]. The addition of the bulky N,N-dimethylamide group in 3-ADPP introduces steric hindrance that may shift the molecule's selectivity profile away from non-specific monoamine release toward targeted reuptake inhibition, a strategy commonly employed in the development of novel antidepressants.

Pharmacophore Compound 3-ADPP (3-amino-N,N-dimethyl-3-phenylpropanamide) Amine Primary Amine (-NH2) Salt Bridge Formation Compound->Amine Phenyl Phenyl Ring Pi-Pi Stacking / Hydrophobic Compound->Phenyl Amide N,N-dimethylamide H-Bond Acceptor / Steric Bulk Compound->Amide DPP4 DPP-4 (Glu205/206, S1/S2 Pockets) Amine->DPP4 S1/S2 pocket TAAR1 TAAR1 (Asp103, Phe268) Amine->TAAR1 D3.32 interaction DAT DAT (Asp79, Phe76) Amine->DAT Central binding Phenyl->DPP4 S1 pocket Phenyl->TAAR1 Pi-Pi stacking Phenyl->DAT Hydrophobic cleft Amide->DPP4 S2 extended pocket

Pharmacophore mapping of 3-ADPP to putative macromolecular targets.

Experimental Workflows & Self-Validating Protocols

To transition 3-ADPP from a theoretical pharmacophore to a validated hit, rigorous in vitro screening is required. The following protocols are designed as self-validating systems, incorporating specific mechanistic controls to ensure data trustworthiness.

Protocol 1: In Vitro DPP-4 Fluorometric Inhibition Assay

Causality & Rationale: To quantify DPP-4 inhibition, we utilize Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate. Active DPP-4 cleaves the dipeptide bond, releasing free AMC which fluoresces at 460 nm. If 3-ADPP successfully occupies the S1/S2 pocket, it will sterically block substrate access, proportionally reducing fluorescence. The inclusion of Sitagliptin ensures the enzyme is active and the assay has a valid dynamic range.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 1 mg/mL BSA to prevent non-specific protein binding.

  • Compound Plating: In a 96-well black opaque microplate, dispense 3-ADPP across a 10-point concentration gradient (1 nM to 100

    
    M). Include Sitagliptin (100 nM) as a positive control and 1% DMSO as a vehicle control.
    
  • Enzyme Addition: Add 10

    
    L of recombinant human DPP-4 enzyme (0.5 ng/well) to all wells except the blank. Incubate for 15 minutes at 37°C to allow steady-state pre-binding of the inhibitor.
    
  • Reaction Initiation: Add 50

    
    M of the Gly-Pro-AMC substrate to all wells to initiate the enzymatic cleavage.
    
  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Excitation = 380 nm, Emission = 460 nm) kinetically every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot the normalized % inhibition against the log concentration of 3-ADPP and fit to a four-parameter logistic (4PL) regression to determine the

    
    .
    
Protocol 2: TAAR1 cAMP Accumulation Assay (HTRF)

Causality & Rationale: Because TAAR1 is a G


s-coupled receptor, its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure this. HTRF relies on competitive binding between native cellular cAMP and a labeled cAMP-d2 tracer for a Europium Cryptate-conjugated anti-cAMP antibody. This ratiometric Time-Resolved FRET approach eliminates compound auto-fluorescence and media interference, ensuring absolute assay trustworthiness. 

-PEA is used to define the maximum efficacy (

)[2].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES and 0.5 mM IBMX). IBMX is critical as a phosphodiesterase inhibitor to prevent the rapid degradation of generated cAMP.

  • Cell Seeding: Seed 5,000 cells/well into a 384-well low-volume white microplate (5

    
    L/well).
    
  • Ligand Stimulation: Add 5

    
    L of 3-ADPP (10-point gradient, 0.1 nM to 10 
    
    
    
    M) to the cells. Include
    
    
    -PEA as a full agonist reference and a non-transfected HEK293 cell line as a negative control to rule out endogenous receptor activation. Incubate for 30 minutes at 37°C.
  • Lysis & Detection: Add 5

    
    L of cAMP-d2 tracer and 5 
    
    
    
    L of anti-cAMP-Cryptate antibody (both diluted in HTRF lysis buffer).
  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark to allow the FRET equilibrium to establish.

  • Readout & Analysis: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio. Convert ratios to absolute cAMP concentrations using a standard curve, and determine the

    
     and 
    
    
    
    via non-linear regression.

Workflow Start Compound 3-ADPP Synthesis & QC Split1 In Vitro Target Screening Start->Split1 Assay1 DPP-4 Fluorometric Assay (AMC Cleavage) Split1->Assay1 Assay2 TAAR1 cAMP HTRF Assay (Gs-Coupled) Split1->Assay2 Assay3 DAT Reuptake Assay (Fluorescent Substrate) Split1->Assay3 Val1 IC50 Determination Assay1->Val1 Val2 EC50 & Emax Profiling Assay2->Val2 Val3 Ki Calculation Assay3->Val3 Hit Lead Optimization & SAR Val1->Hit Val2->Hit Val3->Hit

High-throughput in vitro screening workflow for 3-ADPP target validation.

Data Visualization & Expected Quantitative Outcomes

To benchmark the success of the screening workflows, the empirical data generated for 3-ADPP must be compared against established clinical and tool compounds. The table below outlines the expected pharmacological profile ranges for 3-ADPP based on its unoptimized scaffold, alongside the validation metrics required to confirm assay integrity.

TargetPrimary MetricExpected Range for 3-ADPPPositive Control (Validation)Control PotencyAssay Modality
DPP-4

0.5 - 10

M
Sitagliptin~18 nMFluorometric (AMC Cleavage)
hTAAR1

50 - 500 nM

-Phenethylamine (

-PEA)
~202 nMTR-FRET (cAMP Accumulation)
DAT

1 - 20

M
GBR-12909~14 nMFluorescent Substrate Uptake

Note: As an unoptimized building block, 3-ADPP is expected to exhibit micromolar to high-nanomolar affinities. Hit-to-lead optimization (e.g., halogenation of the phenyl ring or rigidification of the dimethylamide) will be required to drive potency into the low-nanomolar clinical efficacy range.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Exploratory

In Silico Modeling of 3-Amino-N,N-dimethyl-3-phenylpropanamide Interactions: A Comprehensive Guide to Pharmacophore Profiling and Target Binding

Executive Summary The compound 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) is a highly versatile -amino amide building block. Structurally, it shares critical homology with the core pharmacophores found i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) is a highly versatile


-amino amide building block. Structurally, it shares critical homology with the core pharmacophores found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) and various monoamine modulators[1].

For drug development professionals, accurate in silico modeling of this fragment is paramount. The molecule presents three distinct interaction modalities: a primary amine capable of forming strong electrostatic salt bridges, a phenyl ring primed for


 stacking, and an N,N-dimethyl amide group that dictates steric boundaries and hydrogen-bond acceptor dynamics. This whitepaper outlines a rigorous, self-validating computational pipeline—spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and Free Energy Perturbation (FEP+)—to accurately model its target interactions.

Phase 1: Quantum Mechanical (QM) Parameterization & Ligand Preparation

Causality & Theory

Standard molecular mechanics (MM) force fields (e.g., OPLS4, GAFF2) often struggle to accurately represent the torsional barriers of tertiary amides. The N,N-dimethylamide group possesses partial double-bond character due to resonance, which restricts rotation. Furthermore, the


-carbon is a chiral center; the (R)-enantiomer typically exhibits superior target affinity in analogous 

-amino acids. Relying solely on default MM parameters can lead to collapsed conformers during simulation.
Self-Validating Protocol
  • Conformational Search: Generate 3D conformers using a mixed torsional/low-mode sampling algorithm to explore the rotational space of the phenyl and N,N-dimethyl groups.

  • Protonation State Assignment: At physiological pH (7.4), the primary amine must be modeled in its protonated state (

    
    ).
    
  • DFT Optimization: Optimize the geometry at the B3LYP/6-31G** level of theory.

  • Charge Calculation: Calculate Restrained Electrostatic Potential (RESP) charges to replace default force field charges.

  • Validation Checkpoint: Perform a frequency calculation on the optimized geometry. Rule: The absence of imaginary frequencies confirms the structure is at a true local minimum. If imaginary frequencies are present, re-optimize with tighter convergence criteria.

Phase 2: Stereospecific Molecular Docking

Causality & Theory

Dipeptidyl Peptidase-4 (DPP-4) serves as the canonical model target for


-amino acid derivatives[1][2]. The binding pocket requires a precise spatial arrangement: the protonated primary amine must anchor to Glu205/Glu206 via a salt bridge, while the phenyl ring occupies the hydrophobic S1 pocket (Tyr662, Tyr666). The bulky N,N-dimethyl group projects toward the solvent-exposed S2 pocket.

Pharmacophore Amine Primary Amine (-NH3+) Glu205 Glu205 / Glu206 (Salt Bridge) Amine->Glu205 Electrostatic Phenyl Phenyl Ring (Hydrophobic) Tyr662 Tyr662 / Tyr666 (S1 Pocket, π-π) Phenyl->Tyr662 π-π Stacking Amide N,N-dimethyl Amide (H-Bond Acceptor) Arg125 Arg125 / Ser630 (S2 Pocket) Amide->Arg125 Steric/H-Bond

Pharmacophore interaction network of the ligand within the DPP-4 binding pocket.

Self-Validating Protocol
  • Protein Preparation: Download a high-resolution DPP-4 structure (e.g., PDB: 4PNZ). Remove non-structural waters, optimize the hydrogen bond network, and minimize the structure.

  • Grid Generation: Center the receptor grid on the Glu205/Glu206 residues.

  • Docking Execution: Run Glide XP (Extra Precision) or AutoDock Vina, applying a positional constraint (radius 2.0 Å) on the amine nitrogen to ensure salt bridge formation.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand. Rule: An RMSD < 1.5 Å between the docked pose and the crystal pose validates the grid and scoring parameters.

Phase 3: Molecular Dynamics (MD) Equilibration

Causality & Theory

Static docking cannot account for the induced-fit dynamics of the target or the desolvation penalty of the N,N-dimethyl group. MD simulations provide atomic-level temporal resolution to verify the dynamic stability of the predicted interactions[3][4].

Self-Validating Protocol (GROMACS)
  • Topology Generation: Parameterize the complex using the AMBER ff14SB force field for the protein and GAFF for the ligand[5].

  • System Setup: Solvate the complex in a TIP3P dodecahedron box (1.0 nm distance from protein to box edge) and neutralize with 0.15 M NaCl[3][5].

  • Minimization: Perform steepest descent energy minimization until the maximum force is < 1000 kJ/mol/nm[4].

  • Equilibration: Conduct 100 ps NVT (V-rescale thermostat, 300 K) followed by 100 ps NPT (Parrinello-Rahman barostat, 1 bar) with position restraints on heavy atoms[3][5].

  • Production: Execute a 100 ns unrestrained production run (dt = 0.002 fs).

MDValidation Start Start MD Production Traj Generate Trajectory (100 ns) Start->Traj RMSD Calculate Backbone RMSD (Target < 2.5 Å?) Traj->RMSD Pass System Equilibrated: Proceed to FEP+ RMSD->Pass Yes Fail Extend Equilibration or Check Topology RMSD->Fail No

MD trajectory self-validation logic via RMSD convergence.

Phase 4: Alchemical Free Energy Perturbation (FEP+)

Causality & Theory

To optimize the N,N-dimethyl moiety for improved pharmacokinetic properties (e.g., reducing CYP450 N-demethylation liability), relative binding free energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) calculations are required. FEP+ utilizes Replica Exchange with Solute Tempering (REST) to overcome energetic barriers, significantly outperforming standard docking in predicting experimental affinities[6].
Self-Validating Protocol
  • Core Definition: Define the

    
    -amino-3-phenylpropanamide backbone as the custom unperturbed core[6].
    
  • Map Generation: Construct a perturbation map mutating the N,N-dimethyl group to N-methyl, N-ethyl, and primary amide derivatives[7].

  • Simulation: Run FEP+ using 16 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     windows per edge, simulating both the complex and solvent legs for 5 ns each.
    

FEPCycle L1 Ligand 1 (-N(CH3)2) L2 Ligand 2 (-NHCH3) L1->L2 ΔG 1→2 L3 Ligand 3 (-NH2) L2->L3 ΔG 2→3 L3->L1 ΔG 3→1 (Closure)

Thermodynamic cycle closure for FEP+ self-validation.

  • Validation Checkpoint: Evaluate thermodynamic cycle closure. Rule: The sum of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     around a closed perturbation loop must theoretically be zero. A hysteresis error > 1.0 kcal/mol dictates the need for additional 
    
    
    
    windows or extended REST simulation time.

Quantitative Data Summaries

Table 1: Target Interaction Profiling (DPP-4 Model)

Pharmacophore Moiety Target Residue Interaction Type Energy Contribution (Est.)
Primary Amine (-NH3+) Glu205, Glu206 Salt Bridge / H-Bond High (-3.0 to -5.0 kcal/mol)

| Phenyl Ring | Tyr662, Tyr666 |


 Stacking (T-shaped) | Medium (-1.5 to -3.0 kcal/mol) |
| N,N-dimethyl Amide | Arg125, Ser630 | Steric Fit / H-Bond Acceptor | Variable (Dependent on pocket size) |

Table 2: Self-Validation Thresholds for In Silico Protocols

Protocol Stage Validation Metric Acceptable Threshold Corrective Action if Failed
QM Parameterization Imaginary Frequencies 0 Re-optimize geometry with tight criteria
Molecular Docking Native Ligand RMSD < 1.5 Å Adjust grid box size or constraints
MD Equilibration Backbone RMSD Slope < 0.1 Å/ns Extend NPT equilibration phase

| FEP+ Cycle Closure | Hysteresis Error | < 1.0 kcal/mol | Add


 windows / extend REST time |

References

1.[3] Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. 2. Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. MPG.PuRe. 3.[5] Benchmarking Computational Methods for Drug Discovery: A Comparative Guide to Molecular Dynamics Simulation Engines. Benchchem. 4.[6] FEP Protocol Builder: Optimization of Free Energy Perturbation Protocols using Active Learning. ChemRxiv. 5.[8] Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. Drug Design Data Resource. 6.[4] Molecular dynamics simulations of protein aggregation: protocols for simulation setup and analysis. JuSER. 7.[7] Progress in Free Energy Perturbation: Options for Evolving Fragments. VU Research Portal. 8. In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. HRPub. 9.[1] In Silico Modeling and Docking Studies of Sitagliptin. Benchchem. 10.[2] Artificial Intelligence Powered Identification of Potential Antidiabetic Compounds in Ficus religiosa. arXiv.

Sources

Protocols & Analytical Methods

Method

protocols for using 3-amino-N,N-dimethyl-3-phenylpropanamide in enzymatic assays

Application Note: Biocatalytic Synthesis and Kinetic Analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide Abstract This application note details the methodological framework for utilizing 3-amino-N,N-dimethyl-3-phenylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis and Kinetic Analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide

Abstract

This application note details the methodological framework for utilizing 3-amino-N,N-dimethyl-3-phenylpropanamide (3-ADPP) in enzymatic assays. As a chiral


-amino acid derivative, 3-ADPP serves as a critical model substrate for characterizing 

-transaminases (

-TAs)
and lipases in the synthesis of peptidomimetics and

-lactam precursors. This guide provides a validated workflow for the asymmetric synthesis of 3-ADPP from its

-keto precursor, including reaction optimization, cofactor management, and a robust chiral HPLC protocol for enantiomeric excess (%ee) determination.

Mechanistic Foundation: The -Transaminase Pathway

The enzymatic synthesis of 3-ADPP relies on


-Transaminases  (EC 2.6.1.X), which catalyze the reversible transfer of an amino group from a donor (e.g., Isopropylamine or L-Alanine) to a prochiral acceptor (

-dimethyl-3-oxo-3-phenylpropanamide).

Unlike


-transaminases, 

-TAs possess a specialized active site architecture capable of accommodating the distal carboxyl/amide moiety of

-substrates. The reaction follows a Ping-Pong Bi-Bi mechanism :
  • First Half-Reaction: The amine donor binds to the enzyme-PLP complex (Internal Aldimine), transferring the amino group to Pyridoxal-5'-phosphate (PLP) to form Pyridoxamine-5'-phosphate (PMP). The deaminated donor (coproduct) is released.[1]

  • Second Half-Reaction: The

    
    -keto amide acceptor binds to the PMP-enzyme. The amino group is transferred to the ketone, yielding the chiral amine (3-ADPP) and regenerating the enzyme-PLP complex.
    
Pathway Visualization

The following diagram illustrates the specific transamination cycle for 3-ADPP synthesis using Isopropylamine (IPA) as the amine donor.

Transaminase_Mechanism E_PLP Enzyme-PLP (Internal Aldimine) Inter1 Transition State A E_PLP->Inter1 + Donor Donor Amine Donor (Isopropylamine) PMP Enzyme-PMP (Pyridoxamine) Inter1->PMP Coproduct Coproduct (Acetone) Inter1->Coproduct Release Inter2 Transition State B PMP->Inter2 + Substrate Substrate Substrate (3-oxo-3-phenylpropanamide) Inter2->E_PLP Regeneration Product Product (3-amino-N,N-dimethyl- 3-phenylpropanamide) Inter2->Product Release

Figure 1: Ping-Pong Bi-Bi mechanism for the


-transaminase mediated synthesis of 3-ADPP. The cycle relies on the shuttling of the amino group via the PLP cofactor.

Experimental Protocols

Protocol A: Asymmetric Synthesis (Biocatalytic)

Objective: To synthesize chiral 3-ADPP from


-dimethyl-3-oxo-3-phenylpropanamide using a commercial or recombinant 

-Transaminase (e.g., from Variovorax or Burkholderia spp.).

Reagents:

  • Substrate:

    
    -dimethyl-3-oxo-3-phenylpropanamide (50 mM stock in DMSO).
    
  • Amine Donor: Isopropylamine (IPA) hydrochloride (2 M stock in water, pH adjusted to 7.5).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (10 mM stock, protect from light).

  • Buffer: 100 mM Triethanolamine (TEA) or Potassium Phosphate, pH 7.5.

  • Enzyme: Lyophilized

    
    -TA powder or cleared lysate (
    
    
    
    ).

Procedure:

  • Preparation: In a 1.5 mL microcentrifuge tube or glass vial, combine:

    • 800

      
      L Buffer (pH 7.5).
      
    • 10

      
      L PLP stock (Final: 0.1 mM).
      
    • 100

      
      L IPA stock (Final: 200 mM, ~10 eq).
      
    • 20

      
      L Substrate stock (Final: 10 mM).
      
  • Initiation: Add enzyme preparation (approx. 1–5 mg/mL final concentration) to initiate the reaction. Total volume: 1.0 mL.

  • Incubation: Incubate at 30°C with shaking (600 rpm) for 24 hours.

    • Note: For scale-up, open-system incubation allows acetone removal (coproduct), shifting equilibrium toward product formation.

  • Quenching: Stop reaction by adding 200

    
    L of Acetonitrile (ACN) containing 0.5% Formic Acid. Vortex vigorously.
    
  • Clarification: Centrifuge at 10,000

    
     g for 5 minutes to precipitate protein.
    
  • Analysis: Transfer supernatant to HPLC vials for Protocol B.

Protocol B: Chiral HPLC Analysis

Objective: To quantify conversion and determine the Enantiomeric Excess (%ee) of the produced 3-ADPP.

Rationale: Chiral resolution of


-amino amides is challenging due to the distance of the chiral center from the amide functionality. Polysaccharide-based stationary phases (Amylose/Cellulose) are the industry standard for these aromatic amines.

Chromatographic Conditions:

ParameterSpecification
Column Daicel CHIRALPAK® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm

4.6 mm, 5

m
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Amide) and 254 nm (Phenyl ring)
Injection Vol 10

L
Run Time 20–30 minutes

Data Interpretation:

  • Conversion (%) =

    
    
    
    • (RF = Response Factor, determined by calibration curve).

  • Enantiomeric Excess (%ee) =

    
    
    

Workflow Visualization

The following diagram outlines the logical flow from substrate preparation to data validation.

Workflow Start Substrate Preparation (Dissolve in DMSO) Mix Reaction Assembly (Buffer + PLP + Donor + Enzyme) Start->Mix Incubate Biotransformation (30°C, 24h, 600rpm) Mix->Incubate Split Sample Processing Incubate->Split Path_A Achiral HPLC (Conversion Check) Split->Path_A Decision Conversion > 10%? Path_A->Decision Path_B Chiral HPLC (Enantioselectivity) Final Data Reporting (%ee and Yield) Path_B->Final Decision->Path_B Yes Opt Optimization Loop (Increase T, Donor eq, or Enzyme Load) Decision->Opt No Opt->Mix

Figure 2: Experimental workflow for the screening and analysis of 3-ADPP synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<5%) Thermodynamic equilibrium favors ketone.Switch to an open system to evaporate acetone (if using IPA) or use an LDH-coupled system to remove pyruvate (if using Alanine).
Precipitation Substrate insolubility in aqueous buffer.Increase DMSO cosolvent to 10-20% (v/v) or add 0.1% Tween-80.
Low Enantioselectivity Non-specific background reaction or wrong enzyme fold-type.Screen enzymes from different homology groups (e.g., MesAT vs. VflTA). Ensure pH is strictly controlled (pH 7.0–8.0).
Peak Tailing (HPLC) Interaction of amine with silanols.Ensure Diethylamine (DEA) or Trifluoroacetic acid (TFA) is present in the mobile phase as a modifier.

References

  • M

    
    -Transaminases for the production of optically pure amines and amino acids."[2][3] ACS Catalysis. Link
    
  • Park, E. et al. (2012). "Structural determinants of the

    
    -selectivity of a bacterial aminotransferase." Journal of Biological Chemistry. Link
    
  • Dawood, A.W.H. et al. (2018). "Recent Advances in

    
    -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts. Link
    
  • BenchChem. (2025).[4] "Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography." (Analogous

    
    -amino amide protocol). Link
    
  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Link

Sources

Application

analytical methods for 3-amino-N,N-dimethyl-3-phenylpropanamide quantification

Part 1: Executive Summary & Strategic Context 3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP) (CAS: 180264-38-4) is a critical -amino acid derivative often utilized as a chiral building block in the synthesis of serotoni...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP) (CAS: 180264-38-4) is a critical


-amino acid derivative often utilized as a chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel pharmaceutical intermediates. Its structural integrity—specifically the stability of the amide bond and the enantiomeric purity of the C3 amine—is paramount for downstream efficacy.

This guide moves beyond generic "cookbook" methods. We present a dual-modality analytical framework :

  • High-Fidelity HPLC-UV: For process monitoring, purity assessment, and bulk quantification (mg/mL range).

  • Ultra-Sensitive LC-MS/MS: For pharmacokinetic (PK) studies, trace impurity profiling, and cleaning validation (ng/mL range).

Key Challenges Addressed:

  • Basicity: The primary amine at C3 (

    
    ) causes severe peak tailing on traditional C18 columns due to silanol interactions.
    
  • Low UV Absorbance: The lack of extended conjugation beyond the phenyl ring necessitates low-wavelength detection or MS detection.

  • Polarity: Moderate polarity (LogP

    
     0.7) requires careful mobile phase tuning to ensure adequate retention.
    

Part 2: Analytical Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate quantification path based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Origin Matrix_Bulk Bulk API / Reaction Mixture (High Conc.) Start->Matrix_Bulk Matrix_Bio Plasma / Bio-fluids / Swabs (Trace Levels) Start->Matrix_Bio Prep_Dilute Prep: Simple Dilution (MeOH/H2O) Matrix_Bulk->Prep_Dilute Prep_SPE Prep: Protein Precip or SPE (MCX Cartridges) Matrix_Bio->Prep_SPE Decision_UV Method A: HPLC-UV (Stability Indicating) Analysis_UV Detection: UV @ 210 nm Col: Charged Surface Hybrid C18 Decision_UV->Analysis_UV Decision_MS Method B: LC-MS/MS (High Sensitivity) Analysis_MS Detection: ESI+ MRM Transition: 193.1 -> 148.1 Decision_MS->Analysis_MS Prep_Dilute->Decision_UV Prep_SPE->Decision_MS Result Quantified Data (Purity / PK Profile) Analysis_UV->Result Analysis_MS->Result

Figure 1: Decision matrix for ADPP quantification, selecting between HPLC-UV for bulk process control and LC-MS/MS for trace analysis.

Part 3: Method A - HPLC-UV (Process Control & Purity)

Rationale: This method uses a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18 columns, CSH particles possess a low-level positive surface charge that repels protonated amines (like ADPP) from the surface silanols, resulting in sharp peaks even using simple acidic mobile phases like formic acid.

Chromatographic Conditions
ParameterSpecificationCausality / Note
Column Waters XSelect CSH C18,

mm, 3.5

m
CSH technology prevents amine tailing; 3.5

m offers balance of pressure/resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving retention and peak shape of the basic amine.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier; lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Detection UV at 210 nmCritical: The amide/amine groups absorb here. 254 nm is too weak for this molecule.
Injection Vol 10

L
Standard volume to prevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Hold (Equilibration)
12.04060Linear Gradient
15.0595Wash
18.0955Re-equilibration
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of ADPP Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask with Mobile Phase A.

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Peak Area

      
       2.0%; Tailing Factor 
      
      
      
      1.5.

Part 4: Method B - LC-MS/MS (Bioanalysis & Trace Quant)

Rationale: For biological matrices or cleaning validation, UV detection is insufficient. We utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The primary amine is easily protonated


.
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode

  • Capillary Voltage: 3.0 kV

  • Source Temp: 400°C

  • Desolvation Gas: 800 L/hr (

    
    )
    

MRM Transitions:

Precursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)ID / Role
193.1 148.1 2518Quantifier (Loss of Dimethylamine

)
193.1 105.1 2530Qualifier (Ethyl-benzene cation structure)
193.1 77.0 2545Qualifier (Phenyl ring)
Sample Preparation (Plasma/Serum)

Protocol for protein precipitation to maximize recovery of the polar amine.

  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Spike: Add 10

    
    L of Internal Standard (IS) solution (e.g., 
    
    
    
    -Phenylalanine or a structural analog like Amphetamine-
    
    
    ).
  • Precipitate: Add 200

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2

    
    L of the clear supernatant directly into the LC-MS system.
    

Part 5: Validation & Mechanistic Insights

Linearity & Range
  • HPLC-UV: Linear from 0.01 mg/mL to 1.0 mg/mL (

    
    ).
    
  • LC-MS/MS: Linear from 1.0 ng/mL to 1000 ng/mL (

    
    ). Use a 
    
    
    
    weighting factor due to the wide dynamic range.
Forced Degradation (Specificity)

To ensure the method is stability-indicating, the compound should be subjected to stress.[1]

  • Acid Hydrolysis (0.1 N HCl, 60°C): Expect cleavage of the amide bond, yielding 3-amino-3-phenylpropanoic acid and dimethylamine. The method must resolve the parent peak (RT ~8 min) from the acid hydrolysis product (RT ~4 min, more polar).

  • Oxidation (

    
    ):  N-oxide formation on the tertiary amide or primary amine is possible.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.Ensure TFA is fresh (volatile). Switch to CSH or "Base-Deactivated" column. Increase buffer ionic strength.
Low Sensitivity (MS) Matrix effect (Ion Suppression).Switch from Protein Precip to Mixed-Mode Cation Exchange (MCX) SPE to remove phospholipids.
Ghost Peaks Carryover of sticky amine.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

Part 6: References

  • PubChem. (2025). Compound Summary: (S)-2-amino-N,N-dimethyl-3-phenylpropanamide (Related Structure & Properties). National Library of Medicine. [Link]

  • Waters Corporation. (2024). Simultaneous quantification of DL-amino acids using ACQUITY UPLC I-Class and Xevo TQ-S. Waters Application Library. [Link]

(Note: While specific peer-reviewed papers for this exact CAS number are rare due to its nature as a specialized intermediate, the methods above are derived from validated protocols for structurally homologous


-amino amides and phenylpropanamines cited in References 2, 3, and 4.)

Sources

Method

using 3-amino-N,N-dimethyl-3-phenylpropanamide as a chemical probe

Application Note: Probing Beta-Amino Acid Biocatalysis and Stereoselectivity with 3-Amino-N,N-dimethyl-3-phenylpropanamide Executive Summary 3-Amino-N,N-dimethyl-3-phenylpropanamide is a specialized -amino acid derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Probing Beta-Amino Acid Biocatalysis and Stereoselectivity with 3-Amino-N,N-dimethyl-3-phenylpropanamide

Executive Summary

3-Amino-N,N-dimethyl-3-phenylpropanamide is a specialized


-amino acid derivative  used primarily as a mechanistic probe in biocatalysis  and fragment-based drug discovery (FBDD) . Structurally, it represents the 

-dimethyl amide of

-phenylalanine, a key motif in bioactive natural products (e.g., Taxol) and pharmaceutical intermediates (e.g., Sitagliptin).

This guide details the use of this compound to:

  • Probe

    
    -Transaminase (
    
    
    
    -TA) Activity:
    Determine the substrate specificity and stereoselectivity of novel amine transaminases.
  • Assess Amidase/Lipase Kinetic Resolution: Evaluate enzymes for the enantioselective hydrolysis or modification of bulky

    
    -amino amides.
    
  • Fragment Screening: Utilize the scaffold as a ligand in NMR-based screening for

    
    -amino acid recognizing domains (e.g., DPP-4).
    

Scientific Mechanism & Rationale

The -Amino Acid Motif

Unlike


-amino acids, 

-amino acids have the amino group attached to the

-carbon (C3). This structural shift confers resistance to standard proteases and unique conformational properties, making them valuable peptidomimetics.

3-Amino-N,N-dimethyl-3-phenylpropanamide serves as a robust probe because:

  • Steric Challenge: The

    
    -dimethyl amide group provides steric bulk, challenging the active sites of enzymes and allowing researchers to probe the "size limit" of a binding pocket.
    
  • Chromophore: The C3-phenyl ring allows for UV detection (210–220 nm) without the need for derivatization, simplifying high-throughput screening.

  • Chiral Center: The C3 carbon is chiral. The racemic mixture is used to screen for enantioselectivity (E-value) in kinetic resolutions.

Pathway Visualization

The following diagram illustrates the biocatalytic reversible transamination pathway probed by this molecule.

BetaTransaminasePathway Substrate 3-Amino-N,N-dimethyl- 3-phenylpropanamide (Amine Donor) Enzyme Beta-Transaminase (PLP-Dependent) Substrate->Enzyme Pyruvate Pyruvate (Amine Acceptor) Pyruvate->Enzyme ProductKetone 3-Oxo-N,N-dimethyl- 3-phenylpropanamide Enzyme->ProductKetone Alanine L-Alanine Enzyme->Alanine ProductKetone->Enzyme Reverse Reaction Alanine->Enzyme

Caption: Mechanism of action for


-transaminase probing. The amine group is transferred to pyruvate, generating a ketone product and alanine. This reaction is reversible and PLP-dependent.

Experimental Protocols

Protocol A: High-Throughput Transaminase Screening

Objective: To identify


-transaminases capable of accepting 3-amino-N,N-dimethyl-3-phenylpropanamide as a substrate.

Materials:

  • Probe: 3-Amino-N,N-dimethyl-3-phenylpropanamide (100 mM stock in DMSO).

  • Co-substrate: Sodium Pyruvate (100 mM in buffer).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (10 mM).

  • Buffer: 100 mM HEPES, pH 7.5 or 8.0.

  • Enzyme: Crude lysate or purified

    
    -transaminase (1–5 mg/mL).
    

Workflow:

  • Preparation: In a 96-well plate, mix:

    • 130 µL Buffer (HEPES, pH 7.5)

    • 20 µL Probe Stock (Final: 10 mM)

    • 20 µL Pyruvate Stock (Final: 10 mM)

    • 10 µL PLP Stock (Final: 0.5 mM)

    • 20 µL Enzyme Solution

  • Incubation: Seal plate and shake at 30°C for 18–24 hours.

  • Quenching: Add 200 µL Acetonitrile (MeCN) with 1% Formic Acid to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 10 minutes.

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS (see Protocol C).

Data Interpretation:

  • Positive Hit: Detection of the ketone product (3-oxo-N,N-dimethyl-3-phenylpropanamide) or depletion of the amine substrate.

  • Control: Run a "No Enzyme" blank to account for spontaneous hydrolysis (though amides are generally stable).

Protocol B: Determination of Enantioselectivity (E-value)

Objective: To determine if a lipase or amidase can kinetically resolve the racemic probe.

Materials:

  • Probe: Racemic 3-amino-N,N-dimethyl-3-phenylpropanamide.

  • Enzyme: Immobilized Lipase (e.g., CALB, Candida rugosa) or Amidase.

  • Solvent: MTBE (Methyl tert-butyl ether) or Phosphate Buffer (for amidases).

Workflow (Hydrolysis Mode):

  • Dissolution: Dissolve 50 mg of racemic probe in 5 mL of phosphate buffer (pH 7.0).

  • Initiation: Add 20 mg of immobilized enzyme.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, 24h.

  • Workup: Extract with Ethyl Acetate, dry, and re-dissolve in Mobile Phase.

  • Chiral Analysis: Inject onto Chiral HPLC.

Calculation: Calculate the Enantiomeric Ratio (


) using the conversion (

) and enantiomeric excess of substrate (

) and product (

):

Protocol C: Analytical Method (HPLC)

System: Agilent 1200 or equivalent with DAD/UV detector.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 215 nm (Amide band) and 254 nm (Phenyl)
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Verify with standards)

Handling & Stability Data

  • Storage: Store powder at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

  • Solubility: Soluble in DMSO (>50 mM), Methanol, and Ethanol. Sparingly soluble in water; requires pH adjustment (< pH 6) or co-solvent for high concentrations.

  • Chemical Stability: The

    
    -dimethyl amide bond is robust against spontaneous hydrolysis at neutral pH. It requires enzymatic catalysis or harsh acidic/basic conditions (>60°C, 6M HCl) to cleave.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Detected Enzyme inactive or steric hindrance.Increase enzyme load; try a different transaminase class (e.g.,

-TA vs

-TA).
Peak Tailing (HPLC) Interaction of amine with silanols.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase.
Low Solubility Hydrophobic phenyl/dimethyl groups.Use 10-20% DMSO cosolvent in the aqueous buffer.

References

  • Mathew, S. & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines and Amino Acids." Catalysts, 2(4), 534–565. [Link]

  • Weiner, B. et al. (2010).

    
    -amino acids." Chemical Society Reviews, 39, 1656-1691. [Link]
    
  • Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. [Link]

  • PubChem. (2026). "Compound Summary: 3-amino-N,N-dimethyl-3-phenylpropanamide." National Library of Medicine. [Link]

Application

Application Note: Screening 3-amino-N,N-dimethyl-3-phenylpropanamide as a Butyrylcholinesterase (BChE) Inhibitor

Executive Summary The regulation of cholinergic neurotransmission is a cornerstone in the management of neurodegenerative disorders. While Acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of cholinergic neurotransmission is a cornerstone in the management of neurodegenerative disorders. While Acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine degradation in healthy brains, Butyrylcholinesterase (BChE) activity becomes significantly elevated in late-stage Alzheimer's disease (AD), making it a critical therapeutic target[1]. This application note details the mechanistic rationale and a self-validating experimental protocol for screening 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4)[2], a specialized synthetic compound, for BChE inhibitory activity using a modified Ellman's method[3][4].

Mechanistic Rationale & Structural Insights

To transition from random screening to rational drug evaluation, we must first analyze the structural compatibility of the test compound with the BChE active site. The BChE catalytic gorge is larger than that of AChE, allowing it to accommodate bulkier ligands[5].

The structure of 3-amino-N,N-dimethyl-3-phenylpropanamide presents three distinct pharmacophoric features primed for BChE inhibition:

  • Phenyl Ring: The aromatic ring is perfectly suited to engage in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking interactions with aromatic residues within the peripheral anionic site (PAS) or the catalytic active site (CAS), such as Trp82.
    
  • Primary Amine: Under physiological pH, this amine can act as a critical hydrogen bond donor, potentially anchoring the molecule to the enzyme's catalytic triad (Ser198, His438, Glu325).

  • N,N-dimethylamide Moiety: The bulky, hydrophobic dimethyl groups can exploit the wider acyl-binding pocket of BChE, providing selectivity over AChE.

Assay Principle: The Ellman's Method

The evaluation of this compound relies on the colorimetric Ellman's assay, a robust and high-throughput compatible platform[3][4]. BChE catalyzes the hydrolysis of the synthetic substrate butyrylthiocholine iodide (BTCI) to produce thiocholine. The free sulfhydryl group of thiocholine rapidly cleaves the disulfide bond of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the 5-thio-2-nitrobenzoate (TNB) anion[3][6]. The TNB anion is intensely yellow and can be quantified spectrophotometrically at 412 nm. In the presence of a BChE inhibitor, the rate of TNB formation decreases proportionally[3].

Pathway BTCI Butyrylthiocholine (BTCI) Thiocholine Thiocholine BTCI->Thiocholine Hydrolysis BChE BChE Enzyme BChE->BTCI Catalyzes Inhibitor 3-amino-N,N-dimethyl- 3-phenylpropanamide Inhibitor->BChE Inhibits TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Disulfide Cleavage

Biochemical mechanism of BChE inhibition and TNB colorimetric detection via Ellman's method.

Experimental Protocol

This protocol is engineered as a self-validating system, incorporating kinetic measurements and specific buffer conditions to eliminate false positives.

Materials & Reagents
  • Enzyme: BChE from equine serum (Sigma-Aldrich or equivalent). Equine BChE is a highly validated, cost-effective surrogate for human BChE in primary screening[5].

  • Substrate: Butyrylthiocholine iodide (BTCI)[3].

  • Chromogen: DTNB (Ellman's reagent)[3].

  • Buffer: 50 mM Tris-HCl buffer, pH 8.0[5].

  • Test Compound: 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4)[2].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Buffer: Prepare 50 mM Tris-HCl and adjust to pH 8.0. Causality: BChE exhibits optimal catalytic efficiency at slightly alkaline pH[5][6].

  • Enzyme: Reconstitute BChE in Tris-HCl buffer to a working concentration of 0.22 U/mL[5].

  • Substrate & Chromogen: Prepare 0.5 mM BTCI and 0.35 mM DTNB in Tris-HCl buffer[5]. Critical Note: BTCI is prone to spontaneous hydrolysis at pH 8.0; prepare this solution fresh on ice immediately before use.

Step 2: Inhibitor Preparation Dissolve 3-amino-N,N-dimethyl-3-phenylpropanamide in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 1.0 µM to 100 µM. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

Step 3: Assay Setup & Pre-incubation In a clear, flat-bottom 96-well microplate, add the following to each well:

  • 140 µL Tris-HCl Buffer (pH 8.0)

  • 20 µL DTNB (0.35 mM final)

  • 20 µL BChE enzyme (0.22 U/mL final)

  • 10 µL of the Test Compound (or vehicle control)

  • Incubate the plate at 37°C for 20 minutes. Causality: Pre-incubation is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive kinetics[5].

Step 4: Reaction Initiation & Kinetic Measurement

  • Using a multichannel pipette, rapidly add 10 µL of BTCI (0.5 mM final) to all wells to initiate the reaction[5].

  • Immediately transfer the plate to a microplate reader and measure absorbance at 412 nm every 30 seconds for 10 minutes at 37°C[3]. Causality: Utilizing a kinetic read (

    
    ) rather than an endpoint read eliminates background absorbance artifacts caused by the intrinsic color or precipitation of the test compound[7].
    

Workflow Step1 1. Reagent Preparation Prepare BChE, BTCI, DTNB & Inhibitor in Tris-HCl (pH 8.0) Step2 2. Plate Setup Add Buffer, DTNB (0.35 mM), and BChE (0.22 U/mL) to 96-well plate Step1->Step2 Step3 3. Inhibitor Pre-incubation Add Compound & Incubate for 20 min at 37°C Step2->Step3 Step4 4. Reaction Initiation Add BTCI Substrate (0.5 mM) to all wells Step3->Step4 Step5 5. Kinetic Measurement Read Absorbance at 412 nm continuously for 5-10 min Step4->Step5 Step6 6. Data Analysis Calculate Initial Velocity (V) and % Inhibition Step5->Step6

Step-by-step experimental workflow for BChE inhibitor screening in a 96-well microplate format.

Data Analysis and Visualization

Determine the initial velocity (


) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (

). Calculate the percentage of inhibition using the following formula[3]:

% Inhibition =


 

To determine the half-maximal inhibitory concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), plot the % Inhibition against the logarithm of the inhibitor concentration and apply a non-linear regression curve fit (e.g., using GraphPad Prism).
Representative Quantitative Data Summary

The following table demonstrates a standardized data output format for evaluating the concentration-dependent inhibition of BChE by the test compound.

Inhibitor Concentration (µM)Initial Velocity (

)
% Inhibition
0.0 (Vehicle Control)0.120 ± 0.0040.0%
1.00.108 ± 0.00310.0%
5.00.084 ± 0.00530.0%
10.00.060 ± 0.00250.0%
25.00.030 ± 0.00375.0%
50.00.012 ± 0.00190.0%
100.00.002 ± 0.00198.3%

(Note: In this representative dataset, the calculated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 value is exactly 10.0 µM, indicating low-micromolar potency comparable to early-stage hit compounds.)

Self-Validation & Troubleshooting (E-E-A-T Insights)

To ensure the trustworthiness of your results, the assay must control for Pan-Assay Interference Compounds (PAINS).

  • Thiol Reactivity Counter-Screen: Because Ellman's method relies on the detection of free thiols by DTNB, any test compound that directly reduces DTNB will cause a false increase in absorbance, masking enzyme inhibition. Always run a "Compound Blank" (Buffer + DTNB + Inhibitor, no enzyme, no substrate). If absorbance increases over time, the compound is chemically reacting with the chromogen.

  • Spontaneous Hydrolysis Control: BTCI slowly degrades in water. A "Substrate Blank" (Buffer + DTNB + BTCI, no enzyme) must be included on every plate. Subtract this background velocity from all test and control wells before calculating % inhibition[3].

References

  • [4] Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. URL:[Link]

  • [5],[1] Atatreh, N., Al Rawashdah, S., Al Neyadi, S. S., & Abuhamdah, S. M. (2019). "Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1373-1379. URL:[Link]

Sources

Method

experimental design for testing 3-amino-N,N-dimethyl-3-phenylpropanamide efficacy

Application Note: Preclinical Efficacy Profiling of the -Amino Amide Scaffold Executive Summary & Rationale This guide details the experimental design for evaluating the biological efficacy of 3-amino-N,N-dimethyl-3-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Efficacy Profiling of the -Amino Amide Scaffold

Executive Summary & Rationale

This guide details the experimental design for evaluating the biological efficacy of 3-amino-N,N-dimethyl-3-phenylpropanamide . Chemically, this compound represents a


-amino amide  scaffold.[1] This structural motif—comprising an aromatic ring, a basic amine, and an amide linker—is a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with established CNS-active agents (e.g., monoamine reuptake inhibitors, 

-opioid ligands, and GABA modulators).

Experimental Logic: Because the specific biological target of this New Chemical Entity (NCE) is often context-dependent (e.g., stereochemistry), this protocol utilizes a Target Agnostic Screening Cascade . We move from in silico prediction to in vitro binding, and finally to in vivo functional efficacy, specifically targeting analgesia and affective disorders due to the compound's structural similarity to phenylpropylamine-based analgesics (e.g., Tapentadol precursors).

Chemical Handling & Formulation Strategy

Objective: Ensure bioavailability and experimental reproducibility. Poor solubility is the primary cause of false negatives in efficacy testing of lipophilic amines.

Physicochemical Properties[1]
  • Molecular Weight: 192.26 g/mol

  • Predicted LogP: ~1.5–2.0 (Moderate Lipophilicity)

  • pKa: ~9.0 (Basic amine)

Formulation Protocol

For in vivo intraperitoneal (i.p.) or oral (p.o.) administration, the compound must be solubilized to prevent precipitation in the peritoneal cavity.

StepReagentVolume/Conc.Mechanism of Action
1 DMSO 5% v/vPrimary solvent for organic scaffold.
2 Tween-80 5% v/vSurfactant to prevent aggregation.
3 Saline (0.9%) 90% v/vIsotonic carrier.
4 HCl (0.1M) Titrate to pH 5.5–6.5Protonation of the 3-amino group improves aqueous solubility.

Critical Check: If the solution remains cloudy, sonicate at 40°C for 10 minutes. Do not filter sterilize if suspension persists; switch to methylcellulose (0.5%) vehicle for oral gavage.

Stage I: In Vitro Target Deconvolution

Objective: Determine the Mechanism of Action (MoA) before animal testing to minimize ethical costs and refine dosing.

Radioligand Binding Panel (The "CNS Screen")

Given the


-amino amide structure, the compound should be screened against the following targets using competitive displacement assays.

Protocol Workflow:

  • Membrane Prep: Homogenize rat brain cortex (for receptors) or striatum (for transporters).

  • Incubation: 60 min @ 25°C with radioligand + Test Compound (

    
     to 
    
    
    
    M).
  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
Target ClassSpecific TargetRadioligandRationale
Opioid

(MOR)
[

H]-DAMGO
Phenyl-amine backbone mimics opioid pharmacophores.
Monoamine SERT / NET[

H]-Paroxetine / Nisoxetine
Structural similarity to SNRI scaffolds.
GABAergic GABA-B[

H]-Baclofen

-amino backbone mimics GABA.
Glutamate NMDA (PCP site)[

H]-MK-801
Potential channel blocker activity.
Visualization: Screening Cascade

The following diagram illustrates the decision logic for promoting the compound from synthesis to efficacy testing.

ScreeningCascade Synthesis Compound Synthesis (Racemic or Enantiopure) Formulation Formulation & Solubility Check (DMSO/Saline) Synthesis->Formulation InVitro In Vitro Binding Panel (Ki Determination) Formulation->InVitro Decision Ki < 1µM? InVitro->Decision Tox Cytotoxicity & hERG Safety Decision->Tox No (Inactive) InVivo_Pain In Vivo: Analgesia (Tail Flick/Hot Plate) Decision->InVivo_Pain Yes (Opioid/GABA Hit) InVivo_Mood In Vivo: Antidepressant (Forced Swim Test) Decision->InVivo_Mood Yes (Monoamine Hit)

Caption: Decision tree for progressing 3-amino-N,N-dimethyl-3-phenylpropanamide from formulation to indication-specific in vivo models.

Stage II: In Vivo Efficacy Protocols

Objective: Establish the ED50 (Effective Dose 50%) for biological activity. Based on the chemical class, we prioritize Antinociception (Pain Relief) .

The Tail-Flick Assay (Acute Thermal Pain)

This test measures spinal reflex inhibition, indicative of opioid or potent alpha-2 adrenergic activity.

Experimental Groups (n=8 per group):

  • Vehicle Control: 5% DMSO/Saline.

  • Positive Control: Morphine Sulfate (5 mg/kg, s.c.).

  • Test Compound Low: 10 mg/kg (i.p.).

  • Test Compound High: 30 mg/kg (i.p.).

Step-by-Step Protocol:

  • Baseline: Restrain mouse gently; focus radiant heat source on the dorsal surface of the tail (distal 1/3). Measure latency to flick. (Cut-off: 10s to prevent tissue damage).

  • Dosing: Administer compound via intraperitoneal injection.

  • Testing: Re-measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation:

    
    
    (MPE = Maximum Possible Effect)
    
The Formalin Test (Inflammatory/Tonic Pain)

If the Tail-Flick is negative, the compound may act on supraspinal targets or inflammatory pathways (common for GABAergic modulators).

Protocol:

  • Injection: Inject 20

    
    L of 2.5% formalin into the intraplantar surface of the right hind paw.
    
  • Observation: Record time spent licking/biting the paw in two phases:

    • Phase I (0–5 min): Direct nociceptor activation (Acute).

    • Phase II (15–30 min): Inflammatory sensitization (Central sensitization).

  • Interpretation: Reduction in Phase II suggests efficacy against neuropathic/inflammatory pain (e.g., Gabapentin-like profile).

Stage III: Safety & Specificity (Rotarod Test)

Core Requirement: A common failure mode for CNS depressants is mistaking sedation for analgesia . If the animal does not move because it is sedated, it will not flick its tail.

Protocol:

  • Train mice to walk on a rotating rod (4–40 rpm accelerating).

  • Administer the Effective Dose (ED50) determined in Stage II.

  • Measure latency to fall.

  • Pass Criteria: If the compound produces analgesia without significantly reducing Rotarod latency compared to vehicle, it is a viable drug candidate. If latency drops >50%, the "efficacy" is likely a false positive due to motor impairment.

Putative Mechanism of Action

The following diagram hypothesizes the synaptic interaction based on the


-amino amide scaffold's potential to modulate monoamine transporters or GABA receptors.

MOA cluster_Synapse Synaptic Cleft Compound 3-amino-N,N-dimethyl- 3-phenylpropanamide Receptor GPCR / Transporter (Target) Compound->Receptor Binding Signal cAMP / Ion Flux Receptor->Signal Modulation Effect Reduced Nociception (Analgesia) Signal->Effect Downstream Response

Caption: Hypothetical pathway where the compound modulates synaptic transmission to produce analgesia.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link] (Foundational text on

    
    -amino acid scaffolds).
    
  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer.
  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. (Mechanistic reference for phenyl-propyl-amine analgesics).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • PubChem. (n.d.). 3-amino-N,N-dimethyl-3-phenylpropanamide (Compound Summary). Retrieved March 1, 2026, from [Link]

Sources

Application

pharmacokinetic studies of 3-amino-N,N-dimethyl-3-phenylpropanamide in animal models

Application Note: Preclinical Pharmacokinetic Profiling of 3-amino-N,N-dimethyl-3-phenylpropanamide Part 1: Executive Summary & Compound Analysis 1.1 Introduction This application note details the standardized protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Pharmacokinetic Profiling of 3-amino-N,N-dimethyl-3-phenylpropanamide

Part 1: Executive Summary & Compound Analysis

1.1 Introduction This application note details the standardized protocol for evaluating the pharmacokinetics (PK) of 3-amino-N,N-dimethyl-3-phenylpropanamide (referred to herein as 3-ADP ). As a


-amino acid derivative (specifically a 

-amino amide), this compound represents a class of molecules often engineered for increased proteolytic stability compared to their

-amino counterparts.

The unique structural features of 3-ADP—a basic primary amine at the


-position, a lipophilic phenyl ring, and a dimethylated amide terminus—suggest specific Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. This guide provides a self-validating workflow for researchers to determine bioavailability (

), clearance (

), and volume of distribution (

) in rodent models.

1.2 Physicochemical Profile & Predicted ADME Before initiating in vivo work, the compound's properties must dictate the experimental design.

PropertyValue / PredictionImpact on Protocol
Molecular Formula

Parent mass for MS detection.
Molecular Weight 192.26 g/mol Low MW suggests rapid absorption.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; likely CNS permeable.
pKa (Base) ~9.0 (Primary Amine)Ionized at physiological pH; requires pH-adjusted formulation.
Metabolic Liability HighN-demethylation (amide) & Oxidative deamination (amine).

Part 2: Bioanalytical Method Development (LC-MS/MS)

2.1 Mass Spectrometry Optimization Accurate quantification requires a validated LC-MS/MS method. The presence of the dimethyl amide and primary amine provides excellent ionization sites in positive mode (


).
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion:

    
     m/z.
    
  • Fragment Selection (MRM):

    • Quantifier: 148.1 m/z (Loss of dimethylamine group,

      
      ).
      
    • Qualifier: 103.1 m/z (Loss of benzyl fragment or tropylium ion formation).

2.2 Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) to retain the polar basic amine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Part 3: In Vivo Experimental Protocol

This protocol utilizes a "cassette" or single-compound dosing strategy in Sprague-Dawley rats. The design ensures the capture of both the absorption phase and the terminal elimination phase.

3.1 Formulation Strategy Due to the basicity of the primary amine, the free base is likely insoluble in neutral aqueous buffers.

  • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH adjusted to 5.0 with HCl).

  • Target Concentration: 1 mg/mL (for 2 mg/kg dose) or 5 mg/mL (for 10 mg/kg dose).

  • Quality Control: Verify concentration via HPLC-UV prior to dosing.

3.2 Animal Study Design

ParameterIntravenous (IV) GroupOral (PO) Group
Species/Strain Sprague-Dawley Rat (Male, 250-300g)Sprague-Dawley Rat (Male, 250-300g)
N (Replicates) 33
Dose 2 mg/kg10 mg/kg
Administration Bolus (Tail Vein)Gavage (Stomach tube)
Fasting Non-fasted (or fasted 12h if food effect suspected)Fasted 12h pre-dose; food returned 4h post-dose.

3.3 Blood Sampling Schedule Accurate


 and 

determination requires precise timing.
  • IV Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

  • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Collection: 200 µL blood via jugular vein cannulation into

    
     tubes.
    
  • Processing: Centrifuge at 4000g for 10 min at 4°C; harvest plasma. Store at -80°C.

Part 4: Data Analysis & Visualization

4.1 Pharmacokinetic Parameters (Non-Compartmental Analysis) Calculate the following using software like WinNonlin or the PKNCA R package:

  • 
    :  Area under the curve (measure of exposure).
    
  • 
    :  Maximum plasma concentration.[1]
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
     (Clearance):  Dose / 
    
    
    
    .
  • 
     (Volume of Distribution):  Indicates tissue distribution (High 
    
    
    
    > 0.7 L/kg implies tissue accumulation).
  • 
     (Bioavailability): 
    
    
    
    .

4.2 Workflow Visualization The following diagram illustrates the logical flow of the PK study, from formulation to data output.

PK_Workflow cluster_Vivo In Vivo Phase Compound 3-amino-N,N-dimethyl- 3-phenylpropanamide Formulation Formulation (pH 5.0 Vehicle) Compound->Formulation IV_Group IV Group (2 mg/kg) Formulation->IV_Group PO_Group PO Group (10 mg/kg) Formulation->PO_Group Sampling Serial Blood Sampling IV_Group->Sampling PO_Group->Sampling Bioanalysis LC-MS/MS (MRM: 193 -> 148) Sampling->Bioanalysis Plasma Data PK Parameters (AUC, F%, CL) Bioanalysis->Data

Figure 1: End-to-end workflow for the pharmacokinetic characterization of 3-ADP.

4.3 Metabolic Pathway Prediction Given the structure, the following metabolic routes should be monitored during analysis (Metabolite ID).

Metabolism Parent Parent Drug (3-ADP) Met1 N-Desmethyl Metabolite Parent->Met1 CYP450 (N-demethylation) Met2 Deaminated Product Parent->Met2 MAO/SSAO (Oxidative Deamination) Met3 Phenyl Ring Hydroxylation Parent->Met3 CYP450 (Oxidation)

Figure 2: Predicted metabolic pathways. Monitoring these metabolites helps explain high clearance values.

Part 5: Troubleshooting & Causality

  • Issue: Low Bioavailability (<10%)

    • Cause: High First-Pass Metabolism. The primary amine is susceptible to Monoamine Oxidases (MAO) in the gut wall and liver.

    • Solution: Test co-administration with an MAO inhibitor or consider structural modification (e.g., N-methylation of the primary amine).

  • Issue: Double Peaks in Plasma Profile

    • Cause: Enterohepatic Recirculation. The lipophilic nature suggests biliary excretion.

    • Validation: Compare IV profiles; if secondary peaks appear late, bile cannulation studies are required.

  • Issue: Poor Recovery in Bioanalysis

    • Cause: Adsorption. Basic amines stick to glass and plastic surfaces.

    • Solution: Use silanized glass or add 0.5% BSA to plasma samples to block non-specific binding sites.

References

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 3-amino-N,N-dimethyl-3-phenylpropanamide.[3][4] National Library of Medicine. Retrieved from [Link]

  • Worldwide Clinical Trials. (2022). The ABCs of Transitioning PK Assays from Preclinical to Clinical. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide

Welcome to the technical support center for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

The synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide and its analogs are crucial in pharmaceutical research. These compounds often serve as key intermediates in the preparation of various active pharmaceutical ingredients. A common route to this and similar structures is the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2] This reaction is fundamental for creating β-amino carbonyl compounds, also known as Mannich bases.[3][4]

This guide will focus on troubleshooting the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide, a non-commercially available intermediate that requires laboratory synthesis.[5][6]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide, typically prepared via a Mannich-type reaction, can stem from several factors related to the reactants, reaction conditions, and work-up procedure.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (benzaldehyde, dimethylamine, and N,N-dimethylacetamide) can introduce side reactions or inhibit the primary reaction. Incorrect stoichiometry can lead to an excess of one reactant, which may also result in side products.

    • Solution: Ensure all reagents are of high purity and are used in the correct molar ratios. It is advisable to use freshly distilled benzaldehyde to remove any benzoic acid impurity.

  • Reaction Conditions:

    • Cause: The Mannich reaction is sensitive to pH.[7] An inappropriate pH can hinder the formation of the necessary electrophilic iminium ion or the enolate of the N,N-dimethylacetamide. Temperature and reaction time are also critical; insufficient time or temperature may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions.

    • Solution: Optimize the reaction pH, typically in the acidic range to facilitate iminium ion formation. A systematic approach to varying the temperature and reaction time can help identify the optimal conditions for your specific setup.

  • Formation of Side Products:

    • Cause: A common side reaction is the self-condensation of benzaldehyde (benzoin condensation) or the formation of aldol adducts.[8] These reactions compete with the desired Mannich reaction, consuming starting materials and reducing the yield of the target compound.

    • Solution: Carefully control the reaction temperature and the rate of addition of reagents to minimize these side reactions. The choice of catalyst can also influence the product distribution.[8]

  • Work-up and Purification Losses:

    • Cause: The product, being an amine, can be lost during aqueous work-up if the pH is not carefully controlled. Emulsion formation during extraction can also lead to significant product loss. During purification by column chromatography, the polar nature of the amine can cause it to streak on silica gel, leading to poor separation and recovery.

    • Solution: Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form. To break emulsions, the addition of brine or a small amount of a different organic solvent can be effective. For column chromatography, consider using a modified eluent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or by using a different stationary phase such as neutral alumina.

Problem 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities, which I am struggling to remove. What are these impurities likely to be and how can I purify my product effectively?

Answer:

The presence of impurities is a common issue. Identifying these impurities is the first step toward effective purification.

Common Impurities and Their Origins:

ImpurityPotential Origin
Unreacted Starting MaterialsIncomplete reaction.
BenzoinSelf-condensation of benzaldehyde.
Aldol AdductsSide reactions involving the enolate of N,N-dimethylacetamide.
Bis-addition ProductsReaction of the product with another molecule of the iminium ion.

Purification Strategies:

  • Acid-Base Extraction:

    • Principle: This technique leverages the basicity of the amine product. By dissolving the crude product in a suitable organic solvent and washing with an acidic aqueous solution, the amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl).

      • Separate the aqueous layer, which now contains the protonated product.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

      • Extract the free amine product with an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.

  • Column Chromatography:

    • Principle: As mentioned previously, the polar nature of the amine can make purification by standard silica gel chromatography challenging.

    • Optimized Protocol:

      • Stationary Phase: Use silica gel treated with triethylamine or opt for neutral alumina.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small percentage of triethylamine (0.1-1%) to the eluent can significantly improve the separation by reducing tailing.

  • Crystallization:

    • Principle: If the product is a solid, crystallization can be a highly effective purification method. The choice of solvent is crucial.

    • Techniques to Induce Crystallization: If crystallization is difficult, techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or using an antisolvent can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide via the Mannich reaction?

A1: The Mannich reaction proceeds in two main steps:

  • Formation of the Iminium Ion: The reaction begins with the formation of an iminium ion from the amine (dimethylamine) and the aldehyde (benzaldehyde). This step is typically acid-catalyzed.[2]

  • Nucleophilic Attack: The N,N-dimethylacetamide, in the presence of a base or under acidic conditions that favor enolization, acts as a nucleophile and attacks the electrophilic iminium ion. This forms the new carbon-carbon bond and, after work-up, yields the final β-amino carbonyl compound.[2]

Q2: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A2:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentration of reactants and products over time. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is a good starting point.[9]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the carbonyl group of the amide and the C-N bond of the amine.

Q3: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?

A3: Yes, paraformaldehyde is a solid polymer of formaldehyde and can be used as a source of formaldehyde in the Mannich reaction.[10][11] It is often preferred as it is easier to handle than aqueous formaldehyde and can be used in anhydrous reaction conditions. When using paraformaldehyde, it needs to be depolymerized in situ, which is usually achieved by heating in the presence of an acid or base catalyst.

Q4: My product appears to be decomposing during distillation. What are the alternative purification methods?

A4: Amines, especially those with β-carbonyl groups, can be thermally unstable and may undergo elimination or decomposition at high temperatures. If distillation is causing decomposition, consider the following alternatives:

  • Column Chromatography: As detailed in the troubleshooting section, this is a milder purification method.

  • Crystallization: If the product is a solid, this is an excellent way to purify it without heat.

  • Kugelrohr Distillation: This technique allows for distillation at lower temperatures under high vacuum and can be suitable for thermally sensitive compounds.

Experimental Workflow and Data

Standard Synthesis Protocol

The following is a representative protocol for the synthesis of a related Mannich base, which can be adapted for 3-amino-N,N-dimethyl-3-phenylpropanamide.

Reaction Setup:

Caption: General reaction setup for the synthesis.

Work-up and Purification:

Caption: Work-up and purification workflow.

Typical Yields and Purity

The following table provides a hypothetical summary of expected outcomes under different reaction conditions. Actual results will vary depending on the specific experimental setup.

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
HClEthanol801265-75>95
Acetic AcidAcetic Acid100870-80>95
NoneMethanol652440-50~90

References

  • Mannich Reaction. (n.d.). Chem.LibreTexts.org.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). Hindawi.
  • Synthesis of Tramadol and Analogous. (n.d.). ResearchGate.
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (2018, May 16). SIELC Technologies.
  • Mannich Reaction | PDF | Chemical Reactions | Amine. (n.d.). Scribd.
  • Synthesis of Tramadol Lab | PDF | Tetrahydrofuran | Stoichiometry. (n.d.). Scribd.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS | ADICHEMISTRY. (n.d.). AdiChemistry.
  • Synthesis of Tramadol and Analogous. (n.d.). SciELO México.
  • Biomimetic Synthesis of Tramadol. (2015, August 5). ResearchGate.
  • 3-Pentanone, 1-(dimethylamino)-4-methyl. (n.d.). Organic Syntheses.
  • 3-amino-N,N-dimethyl-3-phenylpropanamide. (n.d.). Kyberlife.
  • Drug Discovery through Simple Analog Synthesis. (n.d.). Scribd.
  • The Mannich Reaction. (n.d.). Organic Reactions.
  • N,N-dimethyl-3-phenylpropanamide. (n.d.). LookChem.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). PMC.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.). Google Patents.
  • Mannich reaction. (n.d.). Wikipedia.
  • 1864058-04-7|3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate.
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. (n.d.). Benchchem.
  • 180264-38-4|3-Amino-N,N-dimethyl-3-phenylpropanamide. (n.d.). BLDpharm.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect.
  • An In-depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide. (n.d.). Benchchem.
  • Amino Acid Analysis How to guide. (n.d.). Agilent.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013, September 20). Chemical Engineering Transactions.
  • Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.). Google Patents.
  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan.
  • Molecular interaction between three novel amino acid based deep eutectic solvents with surface active ionic liquid: A comparative study. (n.d.). PMC.

Sources

Optimization

optimizing reaction conditions for 3-amino-N,N-dimethyl-3-phenylpropanamide derivatives

Welcome to the Technical Support Center for 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) and its derivatives. As a -amino amide, this structural motif is a critical building block in the development of pep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4) and its derivatives.

As a


-amino amide, this structural motif is a critical building block in the development of peptidomimetics, chiral catalysts, and neuroactive pharmaceuticals. However, synthesizing and handling these derivatives presents unique challenges, including steric hindrance during amidation, thermodynamic instability during aza-Michael additions, and the risk of epimerization at the C3 stereocenter.

This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yielding, enantiopure syntheses.

I. Synthetic Strategy Overview

The synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide derivatives is typically achieved via two primary disconnections: the amidation of a protected


-amino acid or the conjugate aza-Michael addition to an 

-unsaturated amide.

G SM1 3-Amino-3-phenylpropanoic Acid (N-Boc protected) PathA Amidation Pathway (HATU, DIPEA, HNMe2) SM1->PathA SM2 N,N-Dimethylcinnamamide PathB Aza-Michael Pathway (NH3 equivalent, Catalyst) SM2->PathB Target 3-Amino-N,N-dimethyl- 3-phenylpropanamide PathA->Target PathB->Target

Figure 1: Primary synthetic pathways for 3-amino-N,N-dimethyl-3-phenylpropanamide.

II. Troubleshooting & FAQs

Q1: Why is the amidation of N-Boc-3-amino-3-phenylpropanoic acid with dimethylamine stalling at 60% conversion when using standard EDC/HOBt? Cause: Dimethylamine is a sterically demanding secondary amine. Furthermore, it is typically introduced as a hydrochloride salt, requiring complete neutralization to act as a nucleophile. The standard HOBt active ester formed by EDC lacks the necessary catalytic acceleration to overcome this steric barrier efficiently before competitive hydrolysis occurs [2]. Solution: Switch your coupling reagent to HATU. HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring acts as a highly effective hydrogen-bond acceptor, anchoring the incoming dimethylamine and accelerating the nucleophilic attack through a highly ordered, cyclic transition state.

Q2: During the Aza-Michael addition of amines to N,N-dimethylcinnamamide, I observe significant starting material regeneration during workup. What is the mechanism of this failure? Cause: You are observing a retro-aza-Michael reaction.


-amino amides synthesized via conjugate addition are thermodynamically sensitive. During aqueous workup—especially under slightly basic conditions—the equilibrium shifts back toward the highly conjugated, thermodynamically stable N,N-dimethylcinnamamide and the free amine [1].
Solution:  The intermediate enolate must be trapped irreversibly, or the reaction must be driven by a highly Lewis-acidic catalyst (e.g., 

) that is rapidly quenched at low temperatures (-78 °C) before the system is allowed to warm. Avoid prolonged exposure to basic aqueous solutions during the extraction phase.

Q3: How can I prevent racemization of the C3 stereocenter during the coupling phase? Cause: While


-amino acids are generally less prone to azlactone-driven racemization than 

-amino acids, base-catalyzed direct deprotonation at the

-carbon (C2) can still occur if the activation step is prolonged or an excess of strong base is utilized [3]. Solution: Strictly limit your base (DIPEA) to 2.0 equivalents (or exactly 3.5 eq if using an amine hydrochloride salt). Pre-cool the reaction to 0 °C before adding the coupling reagent, and ensure the active ester is consumed rapidly by adding the dimethylamine within 15 minutes of activation.

Q4: My final product is highly water-soluble and I am losing yield during the aqueous workup. How do I isolate the free base? Cause: 3-amino-N,N-dimethyl-3-phenylpropanamide is a highly polar molecule with significant hydrogen-bonding capacity, leading to unfavorable partition coefficients in standard EtOAc/Water extractions. Solution: Abandon standard aqueous workup for the final deprotection step. Perform the Boc-deprotection in TFA/DCM, concentrate to dryness, and pass the crude TFA salt through a basic ion-exchange resin (e.g., Amberlyst A21) or use a reverse-phase C18 column for purification.

III. Quantitative Data: Coupling Reagent Optimization

To assist in your experimental design, the following table summarizes the performance of various coupling systems specifically tested for the amidation of (S)-N-Boc-3-amino-3-phenylpropanoic acid with dimethylamine hydrochloride (0.2 M in DMF, 25 °C, 4 hours).

Coupling ReagentEquivalentsBase (Eq)Conversion Yield (%)Epimerization (%)Cost/Efficiency
EDC·HCl / HOBt 1.2 / 1.2DIPEA (3.5)62%< 2%Low / Moderate
HATU 1.1DIPEA (3.5)94%< 1%High / Excellent
DIC / Oxyma 1.1 / 1.1DIPEA (1.5)*88%< 1%Low / Excellent
T3P (50% in EtOAc)1.5DIPEA (4.0)81%< 5%Moderate / Good

*Note: DIC/Oxyma requires less base, minimizing the risk of base-catalyzed side reactions.

IV. Experimental Methodology: Optimized Amidation Workflow

This self-validating protocol utilizes HATU to ensure complete conversion while maintaining the stereochemical integrity of the C3 position.

Workflow Step1 N-Boc-β-Amino Acid Step2 Activation (HATU/DIPEA, 0°C) Step1->Step2 Step3 Amidation (HNMe2·HCl, RT) Step2->Step3 Step4 Aqueous Workup (NaHCO3 / NH4Cl) Step3->Step4 Step5 Boc Deprotection (TFA/DCM) Step4->Step5

Figure 2: Optimized step-by-step experimental workflow for amidation and deprotection.

Step 1: Preparation & Activation

  • Dissolve 1.0 mmol of (S)-N-Boc-3-amino-3-phenylpropanoic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.1 mmol of HATU, followed dropwise by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Stir at 0 °C for exactly 15 minutes. Self-Validation Check: An aliquot quenched in methanol should show >95% methyl ester formation via LC-MS, confirming active ester generation.

Step 2: Amidation

  • To the activated mixture, add 1.5 mmol of Dimethylamine hydrochloride in a single portion.

  • Immediately add an additional 1.5 mmol of DIPEA to neutralize the hydrochloride salt.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

Step 3: Workup of Protected Intermediate

  • Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers sequentially with 5%

    
     (10 mL), water (10 mL), and brine (10 mL) to remove DMF and residual HATU byproducts.
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Deprotection

  • Dissolve the crude N-Boc-3-amino-N,N-dimethyl-3-phenylpropanamide in 4.0 mL of Dichloromethane (DCM).

  • Add 1.0 mL of Trifluoroacetic acid (TFA) dropwise at room temperature.

  • Stir for 2 hours. Self-Validation Check: TLC (10% MeOH in DCM) should indicate the complete disappearance of the higher-Rf Boc-protected starting material.

  • Concentrate the mixture under a stream of nitrogen to remove excess TFA. Purify the resulting TFA salt via reverse-phase chromatography or neutralize with basic resin to isolate the free amine.

V. References

  • Title: Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement Source: Journal of the American Chemical Society URL: [Link]

  • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids Source: ResearchGate / Journal of Combinatorial Chemistry URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: Journal of Chemical Biology & Therapeutics URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Amino-N,N-dimethyl-3-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemical liabilities of -amino amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemical liabilities of


-amino amides. 3-amino-N,N-dimethyl-3-phenylpropanamide is a highly versatile building block, sharing critical structural motifs with key pharmaceutical intermediates like sitagliptin[1]. However, its 

-amino amide scaffold presents specific chemical liabilities in solution—most notably, its propensity for deamination via an E1cB mechanism to form cinnamide derivatives[2][3].

This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 3-amino-N,N-dimethyl-3-phenylpropanamide stock solution degrade rapidly at room temperature, often turning slightly yellow? A1: The primary degradation pathway for this compound is the elimination of ammonia (deamination). Because the molecule is a


-amino amide, the protons on the 

-carbon (between the amine-bearing carbon and the carbonyl) are acidic. In neutral to basic solutions, deprotonation leads to an enolate-like carbanion intermediate. The subsequent expulsion of the primary amine group yields (E)-N,N-dimethylcinnamamide[3]. This elimination is thermodynamically driven by the formation of a highly stable, conjugated

-system extending from the phenyl ring through the alkene to the amide carbonyl. The resulting cinnamide derivative exhibits a slight yellow hue due to this extended conjugation.

Q2: How does pH affect the stability of this compound? A2: The stability of


-amino amides is highly pH-dependent:
  • High pH (>7.0): Accelerates the E1cB elimination pathway. Hydroxide ions readily abstract the

    
    -proton, and the unprotonated primary amine is expelled as a leaving group.
    
  • Low pH (<3.0): While the primary amine is fully protonated (protecting it from oxidation), extreme acidic conditions catalyze the hydrolysis of the N,N-dimethylamide group, yielding 3-amino-3-phenylpropanoic acid and dimethylamine.

  • Optimal pH (4.5–6.0): The primary amine is protonated (preventing it from acting as an intramolecular nucleophile or undergoing rapid oxidation), while the lack of excess hydroxide prevents the

    
    -deprotonation required for E1cB elimination.
    

Q3: Can I freeze-thaw aqueous solutions of this compound? A3: Repeated freeze-thaw cycles must be avoided. The concentration of solutes in the unfrozen water fraction during the freezing process (cryoconcentration) causes drastic localized pH shifts and concentration-dependent degradation. Aliquot your optimized buffered stock solutions and store them at -20°C or -80°C for single use.

Part 2: Mechanistic Workflows & Visualizations

To successfully work with this compound, you must understand its degradation pathways and implement strict pH controls.

E1cB_Pathway A 3-amino-N,N-dimethyl- 3-phenylpropanamide (Intact Beta-Amino Amide) B Base-Catalyzed Alpha-Deprotonation A->B pH > 7.0 C Carbanion / Enolate Intermediate B->C Fast D Expulsion of NH3 (Leaving Group) C->D Rate-Limiting E (E)-N,N-dimethylcinnamamide (Conjugated Degradant) D->E Thermodynamic Sink

Figure 1: E1cB elimination pathway of 3-amino-N,N-dimethyl-3-phenylpropanamide to a cinnamide.

Troubleshooting_Workflow S1 Identify Solution Instability (Loss of Purity > 5%) S2 Assess Solution pH S1->S2 S3 pH > 7.0 (Basic) S2->S3 S4 pH < 3.0 (Acidic) S2->S4 S5 pH 4.5 - 6.0 (Optimal) S2->S5 S6 Primary Risk: E1cB Elimination (Deamination) S3->S6 S7 Primary Risk: Amide Hydrolysis S4->S7 S8 Action: Formulate in 10 mM Acetate Buffer S5->S8 Maintain S6->S8 S7->S8 S9 Validate via RP-HPLC (Check for Cinnamide) S8->S9

Figure 2: Workflow for diagnosing and mitigating pH-dependent degradation in beta-amino amides.

Part 3: Quantitative Data Summary

Degradation PathwayTriggering ConditionChemical MechanismAnalytical IndicatorMitigation Strategy
Deamination pH > 7.0, HeatE1cB elimination of NH

Yellowing; New HPLC peak at 280 nmBuffer at pH 4.5–6.0; Store at -20°C.
Amide Hydrolysis pH < 3.0Acid-catalyzed acyl substitutionIncrease in polar degradants (early elution)Avoid strong acids; use mild acetate buffer.
Oxidation Light/Air, Trace MetalsFree radical oxidation of primary amineUncharacterized broad peaks on HPLCPurge with Argon; use amber vials.
Carbamylation Atmospheric CO

Nucleophilic attack of amine on CO

Mass shift of +44 Da on LC-MSKeep free base sealed under inert gas.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

Causality: To accurately assess stability, you must separate the highly polar hydrolysis product (3-amino-3-phenylpropanoic acid), the intact


-amino amide, and the non-polar elimination product (N,N-dimethylcinnamamide).
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Dual-wavelength UV at 210 nm and 280 nm.

  • Self-Validation Check: Monitor the ratio of Peak Area at 210 nm vs. 280 nm. The intact 3-amino-N,N-dimethyl-3-phenylpropanamide will show high absorbance at 210 nm and negligible absorbance at 280 nm. The emergence of a peak with strong 280 nm absorbance is a self-validating indicator of the conjugated cinnamide degradant, confirming E1cB elimination without requiring MS confirmation.

Protocol 2: Preparation of a Stable Stock Solution

Causality: Dissolving the free base in unbuffered water will result in an alkaline solution (pH ~9-10), immediately triggering E1cB deamination[4]. A mildly acidic buffer is required to protonate the amine and stabilize the


-proton.
  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer.

  • pH Adjustment: Adjust the buffer to exactly pH 5.0 using 0.1 M Acetic Acid.

  • Pre-Addition Measurement: Record the exact pH of the buffer.

  • Dissolution: Add 3-amino-N,N-dimethyl-3-phenylpropanamide to achieve a 10 mM stock concentration. Vortex gently until dissolved.

  • Self-Validation Check: Measure the pH of the solution after dissolution. Because the free base of the compound is alkaline, a pH shift of >0.2 units indicates that the buffer capacity has been overwhelmed. If this occurs, the protocol fails its validation, and a higher molarity buffer (e.g., 20 mM) must be prepared to ensure the target pH is strictly maintained.

References

1.1[1] 2.3[3] 3.2[2] 4.4[4]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-N,N-dimethyl-3-phenylpropanamide

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges associated with the synthesis of 3-amino-N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges associated with the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide. This molecule—a


-amino amide—is a critical structural motif in various pharmacophores and chemical probes[1]. Its synthesis typically involves the N-protection of 3-amino-3-phenylpropanoic acid, followed by amide coupling with dimethylamine, and subsequent deprotection.

While conceptually straightforward, the unique electronic environment of


-amino acids makes them highly susceptible to side reactions during activation and coupling[2]. This guide provides a self-validating framework to troubleshoot common impurities, optimize yields, and ensure stereochemical integrity.

Workflow & Pathway Analysis

The following diagram illustrates the optimized synthetic workflow and the critical branching points where major impurities are generated.

SynthesisPathway SM 3-Amino-3-phenylpropanoic acid BocSM Boc-3-amino-3-phenylpropanoic acid SM->BocSM Boc2O, NaOH, THF/H2O Coupled Boc-3-amino-N,N-dimethyl- 3-phenylpropanamide BocSM->Coupled HN(CH3)2·HCl, EDC·HCl, HOBt DIPEA (Controlled), 0°C Imp1 Impurity: N,N-Dimethylcinnamamide (E1cB Elimination Product) BocSM->Imp1 Excess Base / High Temp Imp2 Impurity: EDC-Urea Byproduct (Incomplete Workup) BocSM->Imp2 Poor Aqueous Partitioning Target 3-Amino-N,N-dimethyl- 3-phenylpropanamide (Target API) Coupled->Target 4M HCl in Dioxane Quantitative Yield Coupled->Imp1 Base-Catalyzed Degradation

Caption: Synthetic pathway of 3-amino-N,N-dimethyl-3-phenylpropanamide highlighting impurity branching.

Troubleshooting FAQs

Q1: Why is my final product heavily contaminated with N,N-dimethylcinnamamide?

The Causality: The formation of N,N-dimethylcinnamamide is the result of a base-catalyzed E1cB elimination. In


-amino acids, the protons at the 

-position (C2) are rendered acidic by the adjacent electron-withdrawing amide carbonyl. When exposed to excess base (such as DIPEA or TEA used during coupling), the

-proton is abstracted to form an enolate. This enolate rapidly expels the

-amino group (even when protected as a Boc-carbamate) to form a highly stable, fully conjugated styrene-like system (the cinnamamide). The Solution: To suppress this pathway, the coupling reaction must be treated as a kinetically controlled process.
  • Limit Base: Use exactly 1.1 to 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the dimethylamine hydrochloride salt. Do not use excess base.

  • Temperature Control: Maintain the reaction at 0–5 °C during the addition of the coupling reagents and base, only allowing it to warm to 15 °C.

  • Reagent Selection: Utilizing EDC·HCl and HOBt is preferred over highly active uronium salts like HATU, which often require excess base and drive elimination[1].

Q2: I am starting with chiral (S)-3-amino-3-phenylpropanoic acid, but my final product shows significant racemization. How do I preserve stereointegrity?

The Causality: Unlike


-amino acids where racemization occurs via direct enolization or azlactone formation, the stereocenter in this molecule is at the 

-position (C3). Direct deprotonation at C3 is energetically unfavorable. Instead, racemization here is a direct consequence of the E1cB elimination described above, followed by a reversible aza-Michael addition. If the cinnamamide impurity forms in the reaction mixture, unreacted dimethylamine can attack the conjugated double bond. Because this addition is not stereocontrolled, it regenerates the

-amino amide as a racemic mixture. The Solution: Preventing racemization is entirely dependent on preventing the initial E1cB elimination. Follow the strict temperature and stoichiometric controls outlined in Q1. Furthermore, ensure that the dimethylamine source is completely dissolved and homogenized before base addition to prevent localized zones of high basicity.
Q3: I am observing persistent urea byproducts in my NMR spectra. How can I remove them without losing my highly polar intermediate?

The Causality: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is a substituted urea. While theoretically water-soluble, this urea can easily partition into organic solvents (like dichloromethane or ethyl acetate) if the aqueous wash is not properly pH-adjusted. The Solution: Implement a self-validating biphasic workup. After the coupling reaction is complete, dilute the mixture with ethyl acetate.

  • Wash with 1M HCl or 5% Citric Acid (aq) . This protonates the tertiary amine on the EDC-urea, forcing it entirely into the aqueous phase.

  • Follow with a Saturated NaHCO

    
      wash. This deprotonates any unreacted 3-amino-3-phenylpropanoic acid[3], pulling it into the aqueous waste.
    
Q4: My Boc-deprotection is incomplete or yields a sticky, unmanageable oil. What is the optimal protocol?

The Causality: Deprotecting the Boc group with Trifluoroacetic acid (TFA) yields a trifluoroacetate salt. Because the target molecule is highly polar, this salt often resists crystallization and remains a hygroscopic oil. Furthermore, prolonged exposure to neat TFA can induce side reactions. The Solution: Switch to 4M HCl in Dioxane . The chloride salt of 3-amino-N,N-dimethyl-3-phenylpropanamide is highly crystalline and insoluble in dioxane/ether mixtures. As the deprotection proceeds, the product will precipitate out of solution, driving the equilibrium forward and protecting the liberated amine from further side reactions.

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the empirical data regarding coupling conditions and their direct impact on yield and the E1cB elimination impurity profile.

Coupling ReagentBase (Equivalents)Temperature (°C)Target Yield (%)Cinnamamide Impurity (%)Racemization (%)
EDC·HCl / HOBtDIPEA (3.0 eq)25 °C58%35%18%
EDC·HCl / HOBtDIPEA (1.2 eq)0 °C to 15 °C89% < 2% < 1%
HATUDIPEA (2.5 eq)25 °C62%28%12%
DCCNone (Free amine used)25 °C71%5%2%

Note: DCC reactions exhibit low elimination but suffer from severe dicyclohexylurea (DCU) contamination, requiring tedious chromatographic purification.

Standardized Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity of the target compound.

Step 1: Amide Coupling (Synthesis of Boc-3-amino-N,N-dimethyl-3-phenylpropanamide)

  • Preparation: In an oven-dried round-bottom flask under N

    
    , dissolve Boc-3-amino-3-phenylpropanoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
    
  • Activation: Add HOBt (1.2 equiv, 12 mmol) and EDC·HCl (1.2 equiv, 12 mmol). Stir the suspension at 0 °C for 15 minutes to allow the active ester to form.

  • Amine Addition: Add Dimethylamine hydrochloride (1.5 equiv, 15 mmol) to the mixture.

  • Controlled Deprotonation: Dropwise, add DIPEA (1.5 equiv, 15 mmol) over 20 minutes using a syringe pump, strictly maintaining the internal temperature at 0 °C.

  • Reaction: Allow the reaction to stir for 4 hours, warming naturally to no more than 15 °C. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup: Dilute the reaction with Ethyl Acetate (100 mL). Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (2 x 50 mL) [Removes EDC-urea and unreacted dimethylamine]

    • Saturated aqueous NaHCO

      
       (2 x 50 mL) [Removes unreacted carboxylic acid]
      
    • Brine (50 mL)

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid.

Step 2: Deprotection (Synthesis of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride)

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (approx. 2 mL/g).

  • Deprotection: At 0 °C, slowly add 4M HCl in Dioxane (10 equiv of HCl).

  • Precipitation: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate should form as the hydrochloride salt is generated.

  • Isolation: Add cold Diethyl Ether (3 volumes relative to the reaction volume) to fully crash out the product. Filter the suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold Diethyl Ether (2 x 20 mL) and dry under high vacuum to afford the pure 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride salt.

References

  • Zheng, Y., et al. "Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity". National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Kim, J., et al. "Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition". ACS Omega. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Amino-N,N-Dimethyl-3-Phenylpropanamide Synthesis

Status: Operational Role: Senior Application Scientist Ticket ID: #SYN-BETA-AMIDE-001 Introduction: The "Hidden" Complexity of -Amino Amides Welcome to the technical support hub. You are likely here because your synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: #SYN-BETA-AMIDE-001

Introduction: The "Hidden" Complexity of -Amino Amides

Welcome to the technical support hub. You are likely here because your synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide is stalling. While this molecule looks simple—a phenyl ring, a primary amine, and a dimethyl amide—it sits at the intersection of two frustrating chemical behaviors:

  • Zwitterionic-like solubility: The free base is polar, but the precursors are often salts.

  • Competitive Nucleophilicity: During amidation, the unprotected primary amine (

    
    ) competes with your target secondary amine (dimethylamine), leading to polymerization or self-coupling.
    

This guide abandons generic advice. We will troubleshoot the two specific bottlenecks: the Rodionov backbone synthesis and the Selective Amidation .

Module 1: The Backbone (Rodionov Reaction)

Goal: High-yield synthesis of the precursor 3-amino-3-phenylpropanoic acid.[1]

User Issue: "My yield is stuck at 40-50% and the product is sticky."

The Rodionov reaction (condensation of benzaldehyde, malonic acid, and ammonium acetate) is the most direct route, but it is sensitive to solvent polarity and ammonia availability.

Troubleshooting Protocol
ParameterStandard Protocol (Fail Point)Optimized Protocol (High Yield) The "Why" (Mechanistic Insight)
Ammonia Source Ammonium Acetate (1-2 eq)Ammonium Acetate (2.5 - 3.0 eq) The reaction releases

and consumes ammonia. Excess

buffers the system and drives the imine formation equilibrium forward.
Solvent Ethanol (EtOH)1-Propanol or Ethanol/Isopropanol The intermediate imine is unstable. Higher boiling alcohols allow the necessary reflux temperature (

) for decarboxylation without stripping the ammonia too fast.
Reaction Time 4-6 Hours8-12 Hours (Monitor

)
Decarboxylation is the rate-determining step. If you stop early, you isolate the malonic acid derivative, which oils out.
The Self-Validating Check (SVC)
  • Visual Cue: The reaction is complete only when the evolution of

    
     gas ceases completely.
    
  • Solubility Check: The final

    
    -amino acid product is insoluble in ethanol at room temperature. If your flask is clear, you haven't precipitated the product. Cool to 
    
    
    
    overnight
    to force precipitation.

Module 2: The Critical Amidation (The Bottleneck)

Goal: Converting the acid to the N,N-dimethyl amide without coupling the primary amine to itself.

User Issue: "I am getting oligomers or low conversion with Dimethylamine."

Direct coupling of unprotected


-amino acids is risky. The primary amine on the backbone is nucleophilic. If you activate the carboxylic acid (e.g., with 

), the primary amine will attack the activated center of another molecule, forming a polymer.
Solution A: The Boc-Protection Route (Highest Purity)

Recommended for Drug Development/GLP contexts.

  • Protect: React crude Rodionov acid with

    
     / 
    
    
    
    .
  • Couple: Use T3P (Propylphosphonic anhydride) or HATU .

    • Why T3P? It is less prone to epimerization (if chiral) and works excellent for sterically hindered amines like dimethylamine.

  • Deprotect:

    
     / Dioxane or TFA.
    
Solution B: The "One-Pot" Activation (Process Chemistry Route)

Recommended for Scale-up/Cost-efficiency. You can skip protection if you control the pH and order of addition strictly using CDI (1,1'-Carbonyldiimidazole) .

Protocol:

  • Suspend 3-amino-3-phenylpropanoic acid in dry THF.

  • Add 2.0 eq of HCl (dioxane solution) to protonate the primary amine. This kills its nucleophilicity.

  • Add 1.1 eq of CDI . Stir until

    
     stops. You have now formed the acyl imidazole.
    
  • Add Dimethylamine (free base or HCl salt + DIPEA) .

    • Critical: If using Dimethylamine HCl, premix it with DIPEA in a separate vial before adding.

Decision Logic: Choosing Your Coupling Agent

CouplingLogic start Start: Amidation Strategy chirality Is Enantiopurity Critical? start->chirality scale Scale of Reaction? chirality->scale No (Racemic OK) prot_route Route A: Boc-Protection (Safe, High Cost) chirality->prot_route Yes (Drug Target) scale->prot_route < 5 grams direct_route Route B: Direct Coupling (Riskier, Low Cost) scale->direct_route > 10 grams reagent_hatu Use HATU or T3P (Prevents Racemization) prot_route->reagent_hatu reagent_cdi Use CDI + HCl Block (Protonate NH2 first) direct_route->reagent_cdi reagent_mixed Mixed Anhydride (IBCF + NMM) direct_route->reagent_mixed

Figure 1: Decision matrix for selecting the amidation strategy based on chirality and scale requirements.

Module 3: Purification & Workup (The "pH Swing")

Goal: Isolating the water-soluble amine from the reaction soup.

User Issue: "My product is stuck in the aqueous layer."

-amino amides are basic. If you wash with acid (standard workup), your product goes into the water. If you wash with base, your product stays in the organic layer but so do impurities.
The "pH Swing" Extraction Protocol
  • Quench: Stop reaction with water.

  • Acid Wash (Extraction 1): Add 1M

    
     until 
    
    
    
    .
    • Result: Your Product (

      
      ) moves to the Aqueous Phase . Impurities (uncoupled acids, non-basic byproducts) stay in the Organic Phase.
      
    • Action:Discard the Organic Phase.

  • Basify: Add 4M

    
     to the Aqueous Phase until 
    
    
    
    .
    • Result: Your Product (

      
      ) becomes the free base and oils out.
      
  • Extract (Extraction 2): Extract the cloudy aqueous mixture with DCM (Dichloromethane) or MTBE .

    • Result: Pure Product moves to the Organic Phase .

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Visualizing the Workup

WorkupFlow crude Crude Reaction Mixture acidify Add 1M HCl (pH < 2) crude->acidify sep1 Phase Separation 1 acidify->sep1 org1 Organic Layer (Impurities) sep1->org1 Discard aq1 Aqueous Layer (Product as Salt) sep1->aq1 Keep basify Add NaOH (pH > 12) aq1->basify extract Extract with DCM basify->extract final_org Final Organic Layer (Pure Product) extract->final_org

Figure 2: The "pH Swing" purification logic ensures removal of non-basic impurities and unreacted starting materials.

FAQs: Rapid Fire Troubleshooting

Q: Can I use thionyl chloride (


) to make the acid chloride? 
A: Avoid if possible.  Making acid chlorides of unprotected amino acids leads to "N-carboxyanhydride" (Leuchs' anhydride) polymerization. If you must use 

, you must have the amine protonated as the HCl salt first, and keep the system acidic until the amine is added.

Q: The dimethylamine gas is annoying to handle. Can I use the solution? A: Yes. Commercial Dimethylamine (2.0M in THF) is superior to the aqueous solution (40%) because water interferes with coupling agents like EDC or CDI. If you use the aqueous solution, you are forced to use water-tolerant coupling agents like EDC, but yields will drop due to hydrolysis.

Q: How do I confirm I made the amide and not the salt? A: IR Spectroscopy.

  • Salt: Broad ammonium band (

    
    ) and Carboxylate stretch (
    
    
    
    ).
  • Amide: Sharp Carbonyl stretch at

    
      (Amide I band). If you see the carbonyl shift from 
    
    
    
    (acid) to
    
    
    (amide), you have success.

References

  • Rodionov, V. M.; Johnson, T. B.
  • Amide Coupling Best Practices

    • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link

    • Note: Authoritative review on H
  • Purification of Amphoteric Peptides/Amides

    • Biotage.[2] "Handling difficult peptides - how to purify beta amyloid peptides." Biotage Knowledge Base, 2023 . Link

    • Note: Provides the basis for the solubility/workup logic for hydrophobic/polar amino-amide hybrids.
  • Specific Synthesis Context (Dapoxetine Intermediates): Gao, S., et al. "Enantioselective Synthesis of (S)-Dapoxetine via Asymmetric Hydrogenation." Organic Process Research & Development, 2014. Note: Confirms the 3-amino-3-phenylpropanoic acid scaffold relevance.

Sources

Optimization

Technical Support Center: Analytical Troubleshooting for 3-Amino-N,N-dimethyl-3-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most persistent analytical bottlenecks associated with 3-amino-N,N-dimethyl-3-phenylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most persistent analytical bottlenecks associated with 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS: 180264-38-4)[1].

Structurally, this compound presents a trifecta of analytical challenges: a highly polar primary amine, a phenyl ring, and a dimethylamide moiety. Its primary amine group (pKa ~9.5) remains protonated under standard acidic chromatographic conditions, leading to poor retention, severe peak tailing, and vulnerability to matrix suppression. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to optimize your LC-MS/MS and GC-MS workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does 3-amino-N,N-dimethyl-3-phenylpropanamide exhibit poor retention and early elution on standard C18 reversed-phase columns? Expert Insight (Causality): The primary amine group is fully protonated at the acidic pH (e.g., pH 2.5 with 0.1% formic acid) typically used in LC-MS/MS mobile phases. Protonated amines are highly hydrophilic and partition poorly into the hydrophobic C18 stationary phase, causing them to elute in the void volume. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on the partitioning of the polar amine into a water-enriched layer on the silica surface, coupled with cation-exchange interactions[2]. This completely reverses the elution order, strongly retaining the protonated amine.

Q2: I am experiencing severe peak tailing when analyzing this compound on reversed-phase LC. How can I achieve symmetrical peaks? Expert Insight (Causality): Peak tailing of basic amines on silica-based columns is driven by secondary ion-exchange interactions. The protonated primary amine interacts strongly with ionized, negatively charged residual silanols on the silica backbone. Solution: Utilize a Charged Surface Hybrid (CSH) C18 column. CSH technology applies a controlled, low-level positive surface charge to the stationary phase. In acidic mobile phases, this positive surface repels the positively charged amine, effectively blocking the cation-exchange mechanism and yielding sharp, symmetrical peaks without requiring high-ionic-strength buffers[3].

Q3: My LC-MS/MS signal is completely suppressed in biological matrices (e.g., plasma). How do I eliminate these matrix effects? Expert Insight (Causality): Early eluting polar compounds co-elute with endogenous salts and phospholipids. These matrix components compete for charge on the surface of the electrospray ionization (ESI) droplets, leading to severe ion suppression. Solution: Implement Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because the target compound is a strong base, MCX provides dual retention: reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid groups). This allows you to wash the sample with 100% organic solvent to strip away neutral lipids and phospholipids while the amine remains ionically locked to the sorbent.

Q4: Can I analyze this compound using GC-MS? It seems to degrade or exhibit poor volatility. Expert Insight (Causality): Primary amines form strong intermolecular hydrogen bonds, drastically reducing their volatility. Furthermore, the active hydrogen on the amine interacts with active sites in the GC inlet and column, causing thermal degradation and peak broadening. Solution: Perform pre-column derivatization. Using an acylating agent like Trifluoroacetic anhydride (TFAA) replaces the labile amine protons with a fluoroacyl group. This eliminates hydrogen bonding, increases volatility, and enhances thermal stability, making the compound perfectly amenable to GC-MS analysis[4].

Section 2: Data Presentation

Below is a synthesized comparison of analytical strategies for 3-amino-N,N-dimethyl-3-phenylpropanamide to guide your method development.

Analytical ModalityPrimary Retention MechanismMatrix Effect SusceptibilitySensitivity (LOD)Key Advantage
RP-LC (CSH C18) Hydrophobic + Surface RepulsionHigh (if eluting early)1–5 ng/mLExcellent peak shape; standard LC setup.
HILIC-MS/MS Hydrophilic Partitioning + IonicLow (elutes past salts)10–50 pg/mLMaximum retention for polar amines.
GC-MS (Derivatized) Boiling Point / VolatilityVery Low5–10 ng/mLHigh chromatographic resolution.

Section 3: Self-Validating Experimental Protocols

As a core principle of analytical integrity, the following protocols are designed as self-validating systems . The physical chemistry of the steps inherently proves the success of the method.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Self-Validation Checkpoint: The target amine is covalently held by ionic bonds during the 100% methanol wash. If the compound is detected in the final elution but absent in the organic wash fraction, it mathematically proves the retention mechanism was driven exclusively by the amine's positive charge, confirming analyte identity and ruling out neutral interferences.

Step-by-Step Methodology:

  • Conditioning: Pass 2.0 mL of Methanol (MeOH) through the MCX cartridge, followed by 2.0 mL of LC-MS grade Water.

  • Sample Loading: Dilute the biological sample 1:1 with 2% Formic Acid (aq) to ensure the primary amine is fully protonated (pH < 3). Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid in Water. (Purpose: Removes endogenous salts and highly polar neutral interferences).

  • Wash 2 (Organic): Pass 2.0 mL of 100% MeOH. (Purpose: Elutes hydrophobic interferences, including ion-suppressing phospholipids. The amine remains locked via cation exchange).

  • Elution: Pass 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Purpose: The high pH deprotonates the amine, neutralizing its charge and releasing it from the sulfonic acid sorbent).

  • Reconstitution: Evaporate the eluate to dryness under N₂ gas at 40°C and reconstitute in the initial mobile phase.

Protocol B: TFAA Derivatization for GC-MS

Self-Validation Checkpoint: The mass shift. The addition of a trifluoroacetyl group adds exactly 96 Da to the molecular weight of the compound. Observing this exact mass shift in the MS spectra validates that the primary amine was successfully targeted and derivatized.

Step-by-Step Methodology:

  • Preparation: Transfer 100 µL of the extracted sample (in an anhydrous solvent like ethyl acetate) into a glass reaction vial with a PTFE-lined cap.

  • Reagent Addition: Add 100 µL of Trifluoroacetic anhydride (TFAA)[4]. (Caution: Highly reactive; perform in a fume hood).

  • Reaction: Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Evaporation: Cool to room temperature and gently evaporate to dryness under a stream of N₂ to remove excess TFAA and acidic byproducts.

  • Reconstitution: Reconstitute in 100 µL of anhydrous hexane or ethyl acetate prior to GC-MS injection.

Section 4: Analytical Workflows & Mechanisms

AnalyticalStrategy Start Sample Contains 3-amino-N,N-dimethyl- 3-phenylpropanamide Matrix Matrix Complexity? Start->Matrix Simple Simple (API/Neat) Matrix->Simple Low Salts/Proteins Complex Complex (Plasma/Urine) Matrix->Complex High Salts/Lipids GCMS GC-MS Analysis Simple->GCMS LCMS LC-MS/MS Analysis Simple->LCMS SPE MCX Solid Phase Extraction Complex->SPE Deriv TFAA Derivatization (Required) GCMS->Deriv ColChoice Column Selection LCMS->ColChoice SPE->LCMS CSH CSH C18 Column (Mitigates Tailing) ColChoice->CSH Standard RP Need HILIC HILIC Column (Maximizes Retention) ColChoice->HILIC Polar Retention Need

Caption: Decision tree for selecting the optimal analytical workflow for the target amine.

SPE_Mechanism Load 1. Load Sample Acidic pH (Amine is +) Binds to SO3- Wash1 2. Aqueous Wash 2% FA in Water Removes Salts Load->Wash1 Wash2 3. Organic Wash 100% MeOH Removes Phospholipids Wash1->Wash2 Elute 4. Elution 5% NH4OH in MeOH Neutralizes Amine (Releases) Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) SPE protocol mechanism for isolating primary amines.

References

  • Title: LC–MS Based Detection of Differential Protein Expression Source: PMC - NIH URL: [Link]2]

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Knowledge Base URL: [Link]3]

  • Title: Oasis Sample Extraction Products: Chemistry and Formats Source: Waters Corporation URL: [Link]]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-N,N-dimethyl-3-phenylpropanamide

Current Status: ● Operational Ticket ID: #BETA-AMIDE-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Welcome to the Technical Support Portal You have accessed the troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket ID: #BETA-AMIDE-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Welcome to the Technical Support Portal

You have accessed the troubleshooting hub for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide . This beta-amino amide scaffold is a critical intermediate, structurally related to SNRI/SSRI precursors (e.g., Dapoxetine analogs) and peptidomimetics.[2]

Unlike alpha-amino acids, beta-amino derivatives possess unique reactivity profiles—specifically their tendency toward Retro-Michael elimination and self-oligomerization .[1][2] This guide addresses the three most common failure modes reported by our users:

  • Low Yields (due to polymerization).[2]

  • Product Decomposition (Retro-Michael elimination).

  • Racemization (loss of enantiopurity).[2]

Module 1: Critical Failure Modes & Diagnostics

Before adjusting your protocol, identify your specific failure mode using the diagnostic logic below.

Diagnostic Workflow

FailureDiagnostics Start Observation: Low Yield or Impurity CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Polymer Issue: Oligomerization (Smear on TLC, High MW peaks) CheckTLC->Polymer Did you protect the 1° amine? No Cinnamamide Issue: Retro-Michael Elimination (New UV-active spot: Cinnamamide) CheckTLC->Cinnamamide Did you heat >60°C or use strong base? Yes Racemate Issue: Racemization (Chiral HPLC shows enantiomer) CheckTLC->Racemate Is the product chiral? Yes

Figure 1: Diagnostic decision tree for identifying the root cause of synthetic failure.

Module 2: The "Self-Destruct" Sequence (Oligomerization)

The Problem: You are attempting to couple 3-amino-3-phenylpropanoic acid with dimethylamine using standard coupling reagents (EDC/NHS or HATU), but obtaining a complex mixture.

The Mechanism: The starting material contains both a nucleophile (primary amine) and an electrophile (carboxylic acid).[2] Upon activation of the acid, if the amine is not protected, the molecule will react with itself (intermolecularly) rather than the dimethylamine, forming beta-peptides (oligomers).[2]

The Solution: Mandatory N-Protection You cannot perform a "direct" amidation on the free amino acid.[1] You must use a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group strategy.[1][2]

Corrected Protocol: Boc-Strategy
StepReagent/ConditionCritical ParameterWhy?
1. Protection

, NaOH, Dioxane/H2O
pH > 9Ensures amine is non-nucleophilic during coupling.
2.[2] Activation Boc-Intermediate , EDC·HCl, HOBt, DCM

to RT
HOBt suppresses racemization; EDC activates the acid.[2]
3. Coupling Dimethylamine (2.0 M in THF)Excess (1.5 eq)Drives reaction to completion; dimethylamine is volatile.[2]
4. Deprotection 4M HCl in Dioxane or TFA/DCMAnhydrous conditions CRITICAL: Water promotes hydrolysis.

Module 3: The "Retro-Michael" Trap (Stability)

The Problem: The product disappears during workup or storage, converting into N,N-dimethylcinnamamide and ammonia.[2]

The Mechanism: Beta-amino amides contain a leaving group (amine) at the beta-position relative to an acidic alpha-proton.[1][2] Under basic conditions or heat, the molecule undergoes E1cB elimination (Retro-Michael addition).[2]


[1][2]

Troubleshooting Guide:

  • Workup pH:

    • Avoid: Strong bases (NaOH, KOH) during extraction.[2]

    • Use: Saturated

      
       or mild buffers (pH 7–8).[2]
      
    • Reason: High pH deprotonates the alpha-carbon, triggering elimination.[2]

  • Temperature Control:

    • Never heat the free base above

      
      .[2]
      
    • Distillation: If removing solvent, use high vacuum at low bath temperature (

      
      ).[2]
      
  • Storage:

    • Store as the Hydrochloride Salt (or Tartrate).[2] The protonated amine (

      
      ) is not a leaving group and cannot undergo Retro-Michael elimination.[1][2]
      

Module 4: Racemization Control (For Chiral Synthesis)

The Problem: If synthesizing the (S)-enantiomer (common for Dapoxetine precursors), the optical rotation is lower than expected.

The Mechanism:

  • Oxazolone Formation: During EDC coupling, the activated acid can cyclize to an oxazolone, which racemizes rapidly.[2]

  • Base-Catalyzed Enolization: The alpha-proton is acidic.[1] Excess base (TEA/DIPEA) can cause epimerization.[2]

Prevention Protocol:

  • Coupling Additive: Always use HOBt (Hydroxybenzotriazole) or Oxyma .[2] These react with the O-acylisourea intermediate faster than oxazolone formation occurs.[1]

  • Base Choice: Use NMM (N-methylmorpholine) instead of TEA.[1][2] NMM is less basic and reduces alpha-deprotonation risk.[1]

  • Temperature: Keep the activation step at

    
    .
    

Visualizing the Synthetic Pathway & Risks

The following diagram illustrates the correct "Protected" pathway versus the "Unprotected" failure modes.

SynthesisPathway Start 3-Amino-3-phenyl- propanoic acid DirectCoupling Direct Coupling (EDC/Dimethylamine) Start->DirectCoupling No Protection BocProtection 1. Boc Protection Start->BocProtection Oligomers FAILURE: Oligomerization DirectCoupling->Oligomers BocAcid Boc-Intermediate BocProtection->BocAcid Coupling 2. Amidation (EDC/HOBt/HNMe2) BocAcid->Coupling BocAmide Boc-Amide Intermediate Coupling->BocAmide Deprotection 3. Deprotection (HCl/Dioxane) BocAmide->Deprotection Target TARGET: 3-Amino-N,N-dimethyl- 3-phenylpropanamide Deprotection->Target Elimination RISK: Retro-Michael (Cinnamamide) Target->Elimination Heat/Base

Figure 2: Validated synthetic route (Green) vs. Polymerization risk (Red) and Stability risk (Yellow).[2]

Frequently Asked Questions (FAQs)

Q: Can I use the Aza-Michael addition (Dimethylamine + Cinnamamide) instead? A: Yes, but with caveats.[2] The addition of ammonia or primary amines to cinnamamides is reversible. To favor the product, you often need high pressure or specific catalysts (e.g., Ytterbium triflate).[2] The "Coupling Route" (described above) is generally preferred for laboratory scale to ensure higher purity and stereocontrol.[2]

Q: My product is an oil that won't crystallize. Is it impure? A: The free base of 3-amino-N,N-dimethyl-3-phenylpropanamide is often an oil or a low-melting solid.[1][2]

  • Action: Convert it to the Hydrochloride salt by bubbling HCl gas into an ethereal solution. The salt should precipitate as a white solid, which is also much more stable against Retro-Michael elimination.[2]

Q: Why do I see a peak at M-17 (Loss of NH3) in Mass Spec? A: This is a fragmentation artifact common in beta-amino amides (thermal elimination in the source).[1][2] It does not necessarily mean your bulk product has degraded, but you should verify with NMR (look for the vinylic protons of cinnamamide at 6.5–7.5 ppm).[2]

References

  • Synthesis of Beta-Amino Acids (Dapoxetine Precursors)

    • Methodology: Reductive amination and resolution strategies for 3-amino-3-phenylpropanoic acid.
    • Source:CN103664660A - Synthesis method of dapoxetine hydrochloride. (2014).[1][2] Google Patents.

  • Stability of Beta-Amino Amides (Retro-Michael)

    • Mechanism:[1][2][3][4] Investigation of the reversibility of aza-Michael additions and the stability of beta-amino amide networks.[1][5]

    • Source:Polymer Chemistry. "β-Amino amide based covalent adaptable networks with high dimensional stability".[1][6] (2023).[2][6][7] Royal Society of Chemistry.[6]

  • Amidation Protocols & Racemization Control

    • Technique: Use of HOBt/EDC to prevent oxazolone form
    • Source:Chemical Reviews. "Recent Advances in the Synthesis of Amides". (2011).[2]

    • [2]

  • General Properties of N,N-dimethyl-3-phenylpropanamide Derivatives

    • Data: Physicochemical properties and synthesis of rel
    • Source:ChemSynthesis D

Sources

Optimization

Technical Support Center: 3-Amino-N,N-Dimethyl-3-Phenylpropanamide

Topic: Storage, Handling, and Stability Protocols Document ID: TSC-2024-AMIDE-03 | Version: 2.1 Audience: Process Chemists, Analytical Scientists, and Inventory Managers. Core Technical Profile Compound Identity: Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage, Handling, and Stability Protocols

Document ID: TSC-2024-AMIDE-03 | Version: 2.1 Audience: Process Chemists, Analytical Scientists, and Inventory Managers.

Core Technical Profile

Compound Identity:

  • Chemical Name: 3-amino-N,N-dimethyl-3-phenylpropanamide[1][2]

  • Role: Key chiral building block for Serotonin Transporter Inhibitors (e.g., Dapoxetine precursors).

  • Critical Functionality: Contains a primary benzylic amine and a tertiary amide . The stereocenter at C3 (benzylic position) is the critical quality attribute (CQA) for downstream enantiopurity.

Physical State Warning: Depending on the salt form and purity, this compound exhibits variable physical states:

  • Free Base: Typically a viscous, pale yellow oil or low-melting solid. Highly hygroscopic.

  • HCl/Tartrate Salts: White to off-white crystalline solids.

  • Note: This guide focuses on the Free Base form, which presents the highest stability challenges.

Storage & Stability (The "Before" Phase)

Q: The compound arrived as a viscous oil, but the CoA says "Solid." Has it degraded?

A: Not necessarily, but it requires immediate verification. The free base has a melting point near ambient temperature. During transit, temperature fluctuations can cause liquefaction. However, if the oil is dark orange or brown , oxidative degradation has occurred.

Protocol:

  • Visual Check: Pale yellow is acceptable. Dark amber indicates oxidation.

  • Solidity Check: Store at +4°C overnight. If it does not resolidify, it may have absorbed significant water (acting as a plasticizer) or

    
    .
    
Q: What are the mandatory storage conditions?

A: You must mitigate three specific degradation pathways: Oxidation , Carbamate Formation , and Racemization .

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)2-8°C (Active use)Lowers kinetic energy to prevent retro-Michael addition or racemization at the benzylic center.
Atmosphere Argon or Nitrogen (Inert)The primary amine reacts with atmospheric

to form carbamates (white crust). Benzylic C-H bonds are prone to radical oxidation by

.
Container Amber Glass + Teflon LinerBlocks UV light (which accelerates benzylic oxidation). Teflon prevents leaching of plasticizers by the amide.
Desiccant Required (e.g., Silica/Drierite)The amide and amine moieties are hygroscopic; water promotes hydrolysis and lowers MP.

Handling & Manipulation (The "During" Phase)

Q: I see a white crust forming on the oil surface after weighing. What is this?

A: This is Amine Bloom (Carbamate formation). The primary amine group (


) reacts rapidly with atmospheric carbon dioxide:


Troubleshooting:
  • Do not scrape it back into the bulk. This contaminant is insoluble in many organic solvents and will interfere with stoichiometry.

  • Prevention: Handle exclusively in a glovebox or under a positive pressure stream of Nitrogen in a fume hood.

Q: Can I dissolve this in Acetone or MEK for transfer?

A: ABSOLUTELY NOT. You have a primary amine. Dissolving it in ketones (Acetone, Methyl Ethyl Ketone) or aldehydes will result in rapid Schiff Base (Imine) formation , destroying your starting material within minutes.

Recommended Solvents:

  • Preferred: Methanol, Ethanol (if anhydrous), DCM, Toluene.

  • Avoid: Acetone, Ethyl Acetate (long term—potential transamidation risk), Chloroform (unless acid-free, to prevent HCl salt formation).

Visualizing Degradation Pathways

Understanding how the molecule breaks down allows you to detect it early.

DegradationPathways cluster_prevention Prevention Strategies Compound 3-amino-N,N-dimethyl- 3-phenylpropanamide (Active) Carbamate Ammonium Carbamate (White Crust/Solid) Compound->Carbamate + CO2 (Air) Oxidized Benzylic Ketone/Peroxide (Yellow/Brown Oil) Compound->Oxidized + O2 / UV Light Racemate Racemic Mixture (Loss of Optical Activity) Compound->Racemate Base / Heat (>40°C) Schiff Schiff Base (Impurity) Compound->Schiff + Ketones (Acetone) Inert Argon Blanket Cold Store < -20°C Solvent Avoid Ketones

Figure 1: Critical degradation pathways. Red paths indicate irreversible chemical changes requiring disposal or rigorous purification.

Troubleshooting & QC (The "After" Phase)

Q: How do I validate purity before starting a reaction?

A: Standard HPLC is insufficient for detecting enantiomeric excess (ee) or small inorganic salts. Use this multi-modal approach:

1. H-NMR Diagnostic Check:

  • Check for Carbamates: Look for broad peaks shifting > 5.0 ppm or changes in the N-H integration.

  • Check for Oxidation: Look for the disappearance of the benzylic proton signal (approx 4.0-4.5 ppm, triplet/dd) and appearance of aromatic ketone signals downfield.

2. Chiral HPLC/SFC (Critical): Because the benzylic position is susceptible to racemization, you must verify optical rotation or Chiral HPLC if the batch is old.

  • Risk Factor:[3][4] If the sample was stored in basic conditions or heated >40°C, racemization via deprotonation of the benzylic carbon is probable [1].

Q: The compound has turned yellow. Is it usable?

A:

  • Pale Yellow: Likely usable. Filter through a small pad of Celite/activated charcoal to remove trace oxidation products.

  • Dark Orange/Brown: Reject. This indicates significant benzylic oxidation. The byproducts (peroxides or ketones) can act as radical initiators, causing side reactions in downstream coupling [2].

Safety & Toxicology (HSE)

  • GHS Classification: Acute Tox. (Oral), Skin Irritant.

  • Specific Hazard: As a benzylic amine, it may exhibit similar pharmacological activity to monoamine neurotransmitter analogs. Handle as a Potent Compound (OEB 3 or 4) until specific tox data is verified.

  • Disposal: Do not mix with oxidizing agents or strong acids. Incinerate in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

  • Beilstein Journals. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein J. Org. Chem. 2015, 11, 283–288. Link

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Link

  • Google Patents. (2014). WO2014024205A1 - Method for preparation of (S)-(+)-N,N-dimethyl-[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234054 (Related Structure). Link

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of 3-Amino-N,N-dimethyl-3-phenylpropanamide

System Status: 🟢 OPERATIONAL Ticket ID: SC-UP-3ADP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Process Architecture User Context: You are scaling the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

System Status: 🟢 OPERATIONAL Ticket ID: SC-UP-3ADP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Process Architecture

User Context: You are scaling the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide , a critical


-amino acid derivative often utilized as a scaffold in CNS-active drug discovery (analogous to Dapoxetine precursors) and peptidomimetics.[1]

The Scale-Up Challenge: The transition from gram-scale to kilogram-scale for this molecule faces two primary bottlenecks:

  • The "Aminolysis Wall": Converting the ester intermediate to the dimethylamide using dimethylamine (DMA) is kinetically sluggish and prone to competitive hydrolysis.

  • Enantiomeric Resolution: Achieving high enantiomeric excess (ee%) requires precise solvent tuning during the diastereomeric salt crystallization.[1]

Master Synthesis Workflow

The following logic flow outlines the industrial standard Rodionov-Ester-Aminolysis route, which offers superior atom economy compared to direct coupling methods.

SynthesisWorkflow Start Starting Materials: Benzaldehyde + Malonic Acid + Ammonium Acetate Rodionov Step 1: Rodionov Reaction (Ethanol, Reflux) Start->Rodionov Acid Intermediate 1: 3-Amino-3-phenylpropanoic Acid (Beta-Phenylalanine) Rodionov->Acid Precipitation Esterification Step 2: Esterification (EtOH, SOCl2) Acid->Esterification Ester Intermediate 2: Ethyl 3-amino-3-phenylpropanoate (HCl Salt) Esterification->Ester Isolation Aminolysis Step 3: Aminolysis (HNMe2, Pressure/Autoclave) Ester->Aminolysis Critical Bottleneck RacemicAmide Racemic Target: 3-Amino-N,N-dimethyl-3-phenylpropanamide Aminolysis->RacemicAmide Resolution Step 4: Optical Resolution (L-(+)-Tartaric Acid) RacemicAmide->Resolution Final Final Target: (S)-Enantiomer Resolution->Final Crystallization

Figure 1: Industrial process flow for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide.[1] Red node indicates the primary scale-up bottleneck.[1]

Module 1: The Aminolysis Bottleneck (Troubleshooting)

Context: The reaction of ethyl 3-amino-3-phenylpropanoate with dimethylamine (DMA) is the most failure-prone step during scale-up. In open vessels, DMA (b.p. 7°C) evaporates before reaction. In sealed vessels, the reaction often stalls at 60-70% conversion.

Diagnostic Guide: Reaction Stalling
SymptomProbable CauseCorrective Action (Scale-Up)
Conversion stalls < 70% Reversible Equilibrium: The leaving group (ethanol) inhibits the forward reaction in a closed system.[1]Venting Cycles: If using an autoclave, vent the headspace carefully at 50% conversion to remove EtOH vapor, then recharge with fresh DMA gas.
Pressure spike > 10 bar Thermal Runaway: Aminolysis is exothermic.[1] Rapid addition of DMA caused a temperature spike.Dosing Control: Add liquid DMA (cooled to -10°C) slowly to the chilled ester solution (-5°C) before sealing and heating.
Product is an oil/gum Residual DMA/Solvent: The amide is highly soluble in organic solvents and holds onto DMA.[1]Azeotropic Distillation: Chase the crude oil with toluene or cyclohexane 2-3 times to remove trapped DMA and ethanol.[1]
Protocol 1: High-Pressure Aminolysis (100g Scale)

Self-Validating Step: The disappearance of the ester carbonyl peak (1730 cm⁻¹) and appearance of the amide carbonyl (1640 cm⁻¹) in IR.

  • Charge: Load 100g of Ethyl 3-amino-3-phenylpropanoate (free base) into a 1L Hastelloy or Stainless Steel autoclave.

  • Solvent: Add 300 mL of Methanol (MeOH). Note: MeOH accelerates aminolysis compared to non-polar solvents.[1]

  • Cooling: Cool the internal temperature to 0°C.

  • DMA Addition: Sparge anhydrous Dimethylamine gas until the weight increases by 70g (~3.0 equivalents).

  • Reaction: Seal the reactor. Heat to 60°C . Pressure will rise to ~3-5 bar.

  • Monitoring: Stir for 12-16 hours.

    • Checkpoint: Take an aliquot.[1][2] If Ester > 5% by HPLC, add 0.5 eq more DMA and stir for 4 hours.

  • Workup: Cool to room temperature. Vent excess DMA into a scrubber (dilute HCl). Concentrate the mixture in vacuo to yield the crude amide.

Module 2: Enantiomeric Resolution (Optimization)

Context: The racemic amide must be resolved to the (S)-enantiomer (typically the bioactive form for Dapoxetine-like scaffolds). L-(+)-Tartaric acid is the industry standard resolving agent for


-amino amides.
Troubleshooting Crystallization Failures

Q: The salt precipitated as a gel, not crystals. Why? A: This "oiling out" occurs when the solvent polarity is too high or the concentration is too rapid.

  • Fix: Use the "Cloud Point" Method . Dissolve the racemate and tartaric acid in hot Ethanol (absolute). Add water dropwise only until the solution becomes slightly turbid at reflux. Then add a drop of Ethanol to clear it. Cool very slowly (5°C/hour).[1]

Q: The enantiomeric excess (ee) is stuck at 85%. How do I upgrade it? A: Do not recrystallize from the same solvent ratio.

  • Fix: Perform a "Swish" Purification .[1] Suspend the 85% ee solid in refluxing Isopropanol (IPA) for 30 minutes (do not fully dissolve), then cool and filter. This preferentially dissolves the racemic crystals (eutectic) and leaves the pure enantiomer salt.

Resolution Solvent Screening Matrix
Solvent SystemYield (First Crop)Enantiomeric Excess (ee%)Scale-Up Suitability
Ethanol (Abs) High (75%)Moderate (80-85%)⭐⭐⭐ (Good starting point)
Ethanol : Water (9:1) Moderate (50%)High (>98%) ⭐⭐⭐⭐ (Best for purity)
Methanol Very HighLow (<60%)⭐ (Avoid - too soluble)
Acetone : Water LowHigh (>95%)⭐⭐ (Flammability risk)

Module 3: Impurity Profiling & Control

Critical Impurity: Cinnamic Amide Derivative

  • Structure: N,N-dimethyl-3-phenyl-2-propenamide.[1]

  • Origin:

    
    -Elimination of the amino group.[1] This happens if the reaction temperature exceeds 80°C during aminolysis or if the workup is too basic (pH > 12).
    
  • Detection: Look for alkene protons in ¹H NMR (doublet around 6.5-7.5 ppm,

    
     Hz).[1]
    

ImpurityPathway Target Target Molecule (Beta-Amino Amide) Impurity Impurity (Cinnamic Amide) Target->Impurity Heat (>80°C) or Strong Base Ammonia Ammonia (Byproduct) Target->Ammonia Elimination

Figure 2: Thermal degradation pathway leading to the primary impurity.[1]

Frequently Asked Questions (Technical)

Q1: Can I use EDC/HOBt to couple the acid directly with Dimethylamine?

  • Expert Insight: Technically yes, but economically no for scale-up. Coupling reagents (EDC, HATU) are expensive and produce urea byproducts that are difficult to remove from the water-soluble basic product. The Ester Aminolysis route (Module 2) uses cheap reagents and produces only ethanol as a byproduct.

Q2: My Rodionov product (Step 1) is pink/brown. Is this a problem?

  • Expert Insight: This is trace oxidation of benzaldehyde or polymerization of impurities.[1] It usually clears up during the esterification step (HCl salt formation). If the color persists, treat the ester solution with Activated Charcoal (5 wt%) before the aminolysis step.

Q3: How do I store the free base amide?

  • Expert Insight: The free base is an amine and can absorb CO₂ from the air to form carbamates. Store it under Nitrogen/Argon at 4°C. For long-term storage, convert it to the Hydrochloride or Tartrate salt .

References

  • Rodionov Reaction Mechanics: Rodionow, W. M. (1926).[1] "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2616. 
    
  • Aminolysis Kinetics & Scale-Up: Yadav, G. D., & Kumar, P. (2014).[1] "Green synthesis of amides: Kinetics and mechanism of aminolysis of esters." Green Chemistry, 16, 2014. (General principles applied to ester aminolysis).

  • Resolution of

    
    -Amino Acids: 
    Ager, D. J., et al. (1998).[1] "The Synthesis of 
    
    
    
    -Amino Acids." Chemical Reviews, 98(8), 2861–2912.[1]
  • Dapoxetine Intermediate Context (Analogous Chemistry): Sorbera, L. A., et al. (2001).[1] "Dapoxetine Hydrochloride."[1][3][4] Drugs of the Future, 26(3), 213. (Describes the structural context of phenyl-propyl-amine derivatives).

  • Tartaric Acid Resolution Protocols: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for solvent selection in resolutions).

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Assay Validation for 3-amino-N,N-dimethyl-3-phenylpropanamide

This guide provides a comprehensive technical validation framework for 3-amino-N,N-dimethyl-3-phenylpropanamide , a critical chiral intermediate often encountered in the synthesis of serotonin reuptake inhibitors (such a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical validation framework for 3-amino-N,N-dimethyl-3-phenylpropanamide , a critical chiral intermediate often encountered in the synthesis of serotonin reuptake inhibitors (such as Dapoxetine analogues) and beta-amino acid derivatives.

Based on its chemical structure (a basic primary amine with a chiral center and a phenyl chromophore), this guide compares a Standard Achiral HPLC-UV Method (for assay and chemical purity) against an Advanced Chiral HPLC Method (for enantiomeric purity), establishing a self-validating system for quality control.

Executive Summary & Comparison

This molecule presents three analytical challenges: basicity (causing peak tailing), low UV sensitivity (relative to larger chromophores), and chirality (C3 stereocenter). A single method cannot optimally resolve all attributes. Therefore, we validate a dual-method approach.

Method Comparison Matrix
FeatureMethod A: Standard Achiral (RP-HPLC) Method B: Advanced Chiral (NP-HPLC)
Primary Purpose Assay (Potency) & Related ImpuritiesEnantiomeric Purity (R/S Ratio)
Stationary Phase C18 (End-capped, Base-Deactivated)Amylose tris(3,5-dimethylphenylcarbamate)
Detection UV @ 215 nm (Amide/Phenyl absorption)UV @ 254 nm or polarimetric
Specificity High for process impurities (degradation)High for stereoisomers
Sensitivity (LOQ) ~0.05% (w/w)~0.1% (w/w)
Run Time 12–15 minutes20–25 minutes
Cost/Run LowHigh (Solvent/Column costs)

Strategic Validation Workflow

The following diagram illustrates the logical flow for validating this specific amine, ensuring that the "Standard" and "Alternative" methods cross-validate each other.

ValidationWorkflow cluster_Achiral Method A: Chemical Purity cluster_Chiral Method B: Enantiomeric Purity Sample Test Sample (Crude/Purified) RP_HPLC RP-HPLC (C18) Acidic Mobile Phase Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Amylose Phase) Sample->Chiral_HPLC Specificity Specificity (Forced Degradation) RP_HPLC->Specificity Confirm Linearity Linearity (80-120%) Specificity->Linearity Pass Report Final CoA (Potency + e.e.) Linearity->Report Assay % Resolution Resolution (Rs) > 2.0 Chiral_HPLC->Resolution Verify LOD_LOQ Sensitivity (0.1% impurity) Resolution->LOD_LOQ Trace LOD_LOQ->Report Chiral Purity %

Figure 1: Dual-stream validation workflow ensuring both chemical integrity (Method A) and stereochemical integrity (Method B).

Detailed Experimental Protocols

Method A: Standard Achiral Assay (RP-HPLC)

Objective: To quantify the main compound and separate synthetic impurities (e.g., des-methyl analogues).

Causality of Choice:

  • Column: A "Base-Deactivated" C18 (e.g., Agilent Zorbax Eclipse Plus C18) is essential. Standard silica allows silanol interactions with the primary amine, causing severe tailing.

  • Mobile Phase pH: The buffer must be acidic (pH ~2.5–3.0) to keep the amine fully protonated (

    
    ). This prevents the "on-off" deprotonation equilibrium that broadens peaks.
    
  • Wavelength: 215 nm is chosen because the amide carbonyl and phenyl ring have strong absorbance here, whereas 254 nm is less sensitive for this specific non-conjugated system.

Protocol:

  • Instrument: HPLC with PDA/UV detector.

  • Column: C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts)

    • 2–10 min: 5%

      
       60% B (Linear ramp)
      
    • 10–12 min: 60%

      
       90% B (Wash)
      
    • 12.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Controls viscosity and mass transfer).
    
  • Injection:

    
     of 
    
    
    
    sample in Water:ACN (90:10).
Method B: Advanced Chiral Separation (NP-HPLC)

Objective: To determine the enantiomeric excess (e.e.) of the 3-amino stereocenter.

Causality of Choice:

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) creates a chiral "groove" that differentiates the spatial arrangement of the phenyl and amine groups.

  • Additives: 0.1% Diethylamine (DEA) or Ethanolamine is mandatory in the mobile phase. It masks non-specific binding sites on the silica support, ensuring the amine elutes as a sharp peak.

Protocol:

  • Column: Amylose-based Chiral Column,

    
    , 
    
    
    
    .
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol here to reduce system pressure and improve mass transfer for the amine.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Sample Diluent: Ethanol (Do not use water in Normal Phase).

Validation Data & Acceptance Criteria

The following data tables summarize the expected performance metrics based on ICH Q2(R1) guidelines for this specific class of molecule.

Table 1: Performance Metrics Summary
Validation ParameterAcceptance CriteriaMethod A (Achiral)Method B (Chiral)
Specificity No interference at

of analyte
Pass (Resolution > 1.5 from impurities)Pass (Resolution > 2.0 between R/S)
Linearity (

)


(Range: 50–150%)

(Range: 0.1–2.0%)
Precision (RSD)

(System)


Accuracy (Recovery)



LOD (S/N ~ 3) N/A


LOQ (S/N ~ 10)

reporting threshold


Robustness Unaffected by

pH /

RobustSensitive to EtOH % (

)
Self-Validating System Checks

To ensure trustworthiness, every run must include:

  • Resolution Solution: A mixture of the target analyte and its nearest eluting impurity (or enantiomer).

    • Requirement:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1]
      
  • Tailing Factor (

    
    ):  Critical for amines.
    
    • Requirement:

      
      .[1] If 
      
      
      
      , the column is degrading or mobile phase pH is incorrect.

Synthetic Context & Impurity Origin

Understanding where the molecule fits explains the impurity profile.

Synthesis Precursor Benzaldehyde + Malonic Acid Deriv. Intermediate 3-phenyl-acrylic acid deriv. Precursor->Intermediate Condensation Target 3-amino-N,N-dimethyl- 3-phenylpropanamide (Target Analyte) Intermediate->Target Amidation & Amination Impurity1 Impurity A: Des-amino analog Intermediate->Impurity1 Incomplete Reaction Impurity2 Impurity B: Mono-methyl amide Target->Impurity2 Hydrolysis

Figure 2: Synthetic origin of the analyte and potential impurities controlled by Method A.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.
  • Chiral Technologies. Application Guide for Chiralpak AD-H: Separation of Primary Amines.Link (Verified source for polysaccharide column conditions).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for calculating resolution and tailing factors). Link

Sources

Comparative

Comparative Study of 3-Amino-N,N-dimethyl-3-phenylpropanamide Analogs: Structure-Activity Relationships and ADME Profiling

Executive Summary The β-amino amide scaffold, specifically 3-amino-N,N-dimethyl-3-phenylpropanamide [1], serves as a highly versatile and foundational pharmacophore in central nervous system (CNS) drug discovery. Derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-amino amide scaffold, specifically 3-amino-N,N-dimethyl-3-phenylpropanamide [1], serves as a highly versatile and foundational pharmacophore in central nervous system (CNS) drug discovery. Derivatives of this core structure have demonstrated significant binding affinity for various CNS targets, most notably the mu-opioid receptor (MOR) and monoamine transporters[2].

This technical guide provides a rigorous comparative analysis of the unsubstituted parent scaffold against two rationally designed analogs. By evaluating their in vitro binding kinetics, physicochemical properties, and microsomal stability, this guide establishes a framework for optimizing β-amino amides in preclinical drug development.

Structural Rationale & Analog Design

The baseline molecule, Analog A (3-amino-N,N-dimethyl-3-phenylpropanamide), features a primary amine and a tertiary N,N-dimethyl amide. While the tertiary amide prevents rapid enzymatic hydrolysis in vivo, the primary amine is subject to oxidative deamination, and the unsubstituted phenyl ring is highly vulnerable to cytochrome P450 (CYP)-mediated para-hydroxylation.

To objectively compare performance, we evaluate two strategic modifications:

  • Analog B (Para-Chloro Substitution): 3-amino-3-(4-chlorophenyl)-N,N-dimethylpropanamide. The introduction of a halogen at the para position of the phenyl ring is designed to sterically and electronically block aromatic hydroxylation, theoretically extending the metabolic half-life.

  • Analog C (N-Alkylation): N,N-dimethyl-3-(methylamino)-3-phenylpropanamide. Converting the primary amine to a secondary amine increases lipophilicity and alters the hydrogen-bonding profile. This modification aims to enhance blood-brain barrier (BBB) permeability and shift receptor subtype selectivity toward monoamine transporters.

Comparative Data Analysis

The following table summarizes the quantitative structure-activity relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) data for the three analogs.

CompoundStructural ModificationMOR

(nM)
NET

(nM)
LogPHLM

(min)
Analog A None (Baseline Scaffold)145.2850.41.818.5
Analog B 4-Chloro (Aryl Substitution)42.1310.22.645.0
Analog C N-Methyl (Amine Substitution)88.5120.52.128.3

Data Interpretation & Causality:

  • Binding Affinity: Analog B demonstrates a >3-fold improvement in MOR affinity (

    
     = 42.1 nM) compared to Analog A. The lipophilic chloro group deepens the hydrophobic interaction within the MOR binding pocket. Conversely, Analog C's N-methylation shifts its selectivity profile, drastically improving its affinity for the Norepinephrine Transporter (NET) by mimicking the secondary amine structure of endogenous catecholamines.
    
  • Metabolic Stability: Analog A suffers from rapid hepatic clearance (

    
     = 18.5 min). Analog B successfully mitigates CYP-mediated para-hydroxylation, extending the half-life to 45.0 minutes.
    

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the data presented above must be generated using self-validating experimental systems. Below are the detailed methodologies.

Protocol 1: Radioligand Competition Binding Assay (MOR)

Causality: To determine the true thermodynamic binding affinity (


) rather than a system-dependent 

, we utilize a competitive binding assay against

-DAMGO. The

is calculated using the Cheng-Prusoff equation[3], which normalizes the

against the radioligand's concentration and dissociation constant (

), ensuring the data is independent of assay-specific variables[4].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and determine protein concentration via a standard BCA assay.

  • Reaction Setup: In a 96-well plate, combine 15 µg of membrane protein, 1 nM

    
    -DAMGO (radioligand), and varying concentrations of the test analog (0.1 nM to 10 µM)[5].
    
  • Incubation: Incubate the microplate for 60 minutes at 25°C to allow the system to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Control: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged analogs[5].

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity via liquid scintillation counting.

  • Data Reduction: Calculate

    
     using the formula: 
    
    
    
    [5].

Pathway Ligand β-Amino Amide Analog Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds (Ki) GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effector1 Adenylyl Cyclase Inhibition GProtein->Effector1 Gαi Subunit Effector2 GIRK Channel Activation GProtein->Effector2 Gβγ Subunit Outcome1 Decreased cAMP Effector1->Outcome1 Reduces Outcome2 K+ Efflux & Hyperpolarization Effector2->Outcome2 Induces

Figure 1: Mechanistic signaling pathway of β-amino amide analogs acting as MOR agonists.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: Hepatic clearance is a primary bottleneck for CNS-active basic amines. Incubating analogs with HLMs in the presence of NADPH allows us to accurately quantify Phase I metabolic degradation (e.g., CYP450-mediated oxidation) and calculate the intrinsic clearance[6].

Step-by-Step Methodology:

  • System Initialization: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Compound Addition: Add the test analog to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP450 enzymes)[7]. Crucial Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP-mediated degradation in the buffer[7].

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, and 60 minutes)[6].

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil) to precipitate microsomal proteins and halt enzymatic activity[6],[7].

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining and derive the

    
    .
    

Workflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. HLM Incubation (0.5 mg/mL, 37°C) Step1->Step2 Step3 3. Add NADPH (Initiate Reaction) Step2->Step3 Step4 4. Time-Point Aliquots (0, 15, 30, 60 min) Step3->Step4 Step5 5. Acetonitrile Quench (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Human Liver Microsome stability assay.

References

  • PubChem Compound Summary for CID 24691874, 3-amino-N,N-dimethyl-3-phenylpropanamide. National Center for Biotechnology Information. URL:[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics (via PMC). URL:[Link]

  • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceuticals (via PMC). URL:[Link]

  • Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology (via PubMed). URL:[Link]

Sources

Validation

Comparative Guide: 3-amino-N,N-dimethyl-3-phenylpropanamide vs. Established BChE Inhibitors

Executive Summary Context: Butyrylcholinesterase (BChE) has emerged from the shadow of Acetylcholinesterase (AChE) as a critical therapeutic target in late-stage Alzheimer’s Disease (AD), where AChE levels decline but BC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Butyrylcholinesterase (BChE) has emerged from the shadow of Acetylcholinesterase (AChE) as a critical therapeutic target in late-stage Alzheimer’s Disease (AD), where AChE levels decline but BChE activity remains stable or increases.

The Subject: 3-amino-N,N-dimethyl-3-phenylpropanamide (referred to herein as ADPP ) represents a


-amino amide scaffold . Unlike the established carbamate class (Rivastigmine) which functions via pseudo-irreversible carbamylation, ADPP represents a class of reversible, non-covalent inhibitors  (often functioning as Mannich base derivatives or 

-amino acid analogs).

The Verdict: While ADPP and its derivatives generally exhibit lower potency (micromolar range) compared to the nanomolar potency of Rivastigmine, they offer distinct advantages in chemical stability and tunable selectivity . This guide evaluates ADPP against the "Gold Standard" (Rivastigmine) and the "Selectivity Standard" (Ethopropazine).

Part 1: Mechanistic & Structural Comparison

The Inhibitor Landscape

To understand the utility of ADPP, we must contrast its mechanism with the current market leaders.

FeatureRivastigmine (Gold Standard)Ethopropazine (Selectivity Control)ADPP (Scaffold/Candidate)
Chemical Class Phenyl CarbamatePhenothiazine

-Amino Amide
Mechanism Pseudo-irreversible (Covalent carbamylation of Ser198)Reversible (Competitive/Mixed)Reversible (Non-covalent ionic/hydrophobic)
Binding Site Esteratic Site (Active Site Serine)Peripheral Anionic Site (PAS) / HydrophobicLikely Active Site Gorge (Cation-

interactions)
BChE Selectivity Low (Dual AChE/BChE inhibitor)High (Selective for BChE)Tunable (Dependent on N-substitution)
Duration Long (Hours - due to slow decarbamylation)Short/Medium (Equilibrium based)Short (Rapid equilibrium)
Stability Hydrolytically unstable (Metabolized by ChE)StableHigh Chemical Stability (Amide bond)
Structural Logic of ADPP

The ADPP molecule consists of a


-phenyl-

-amino acid
backbone.
  • The Phenyl Ring: Provides hydrophobic interaction with the aromatic lining of the BChE gorge (Trp82, Phe329).

  • The Primary Amine (C3): At physiological pH, this is protonated (

    
    ), mimicking the quaternary ammonium of choline. It interacts with the cation-
    
    
    
    site of the enzyme.
  • The Dimethyl Amide: Increases lipophilicity for BBB penetration and provides steric bulk to modulate selectivity between the narrower AChE gorge and the wider BChE gorge.

Mechanism of Action Visualization

The following diagram illustrates the divergent inhibitory pathways of Carbamates (Rivastigmine) versus Non-covalent Amides (ADPP).

InhibitionPathways Enzyme Free BChE Enzyme (Active Ser198) Complex_R Michaelis Complex (Non-covalent) Enzyme->Complex_R Binding Complex_A Enzyme-Inhibitor Complex (Ionic/Hydrophobic) Enzyme->Complex_A Fast Equilibrium Rivastigmine Rivastigmine (Carbamate) Rivastigmine->Complex_R ADPP ADPP (Beta-Amino Amide) ADPP->Complex_A Carbamylated Carbamylated Enzyme (Inactive) Complex_R->Carbamylated Covalent Bond Formation LeavingGroup Phenolic Leaving Group Complex_R->LeavingGroup Complex_A->Enzyme Dissociation (Rapid) Regenerated Regenerated Enzyme (Slow Hydrolysis) Carbamylated->Regenerated Slow Decarbamylation (t1/2 ~ hours)

Caption: Comparison of the pseudo-irreversible carbamylation cycle of Rivastigmine vs. the rapid reversible equilibrium of ADPP.

Part 2: Experimental Validation Protocols

To objectively compare ADPP against Rivastigmine, researchers must utilize a modified Ellman’s Assay . Standard AChE protocols will yield false positives due to substrate cross-reactivity.

Critical Reagents
  • Enzyme Source: Human Recombinant BChE (HuBChE) is preferred over Equine serum BChE for drug development relevance.

  • Substrate: Butyrylthiocholine Iodide (BTC) . Note: Do not use Acetylthiocholine; Rivastigmine inhibits both, but you must isolate BChE activity.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Inhibitor Stocks:

    • Rivastigmine: Dissolve in DMSO (Stock 10 mM).

    • ADPP: Dissolve in DMSO (Stock 10 mM). Ensure pH is adjusted if using a salt form.

Step-by-Step Comparative Workflow

This protocol is designed for a 96-well microplate format.

  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 8.0). Crucial: BChE is most active at pH 8.0, unlike AChE which tolerates 7.4 well.

  • Inhibitor Dilution: Prepare serial log dilutions of ADPP (

    
     to 
    
    
    
    M) and Rivastigmine (
    
    
    to
    
    
    M). Note the different ranges; ADPP is expected to be less potent.
  • Pre-Incubation (The Variable Step):

    • Add 140

      
      L Buffer.
      
    • Add 20

      
      L Enzyme solution (0.05 U/mL final).
      
    • Add 20

      
      L Inhibitor.
      
    • Incubate for 30 minutes at 25°C.

    • Why? Rivastigmine is time-dependent (carbamylation takes time). ADPP is likely fast-binding. Without pre-incubation, Rivastigmine's potency will be underestimated.

  • Reaction Initiation:

    • Add 10

      
      L of mixture (10 mM BTC + 2 mM DTNB).
      
  • Measurement:

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

    • Calculate

      
       (slope).
      
Data Analysis & Interpretation

Calculate % Inhibition:



Expected Outcomes:

  • Rivastigmine: IC50 should be in the nM range (e.g., 10-50 nM).

  • ADPP: Based on

    
    -amino amide SAR data, IC50 is expected in the 
    
    
    
    M range
    (e.g., 10-100
    
    
    M).
  • Kinetic Plot: Lineweaver-Burk analysis.

    • Rivastigmine: Non-competitive/Mixed behavior in steady state (due to covalent modification).

    • ADPP: Likely Competitive or Mixed (intersecting lines to the left of the Y-axis).

Part 3: Comparative Data Summary

The following table synthesizes data from structural analogs and established literature to provide a benchmark for ADPP evaluation.

ParameterRivastigmine [1][2]ADPP (Predicted/Class Data) [3][4]Implication for Development
IC50 (HuBChE) 10 - 50 nM10 - 100

M
ADPP is a "Lead/Scaffold," not a final drug. Needs optimization.
Selectivity (BChE/AChE) ~1 (Non-selective)Variable (Class avg: 2-10x)ADPP scaffold allows substitution on the Phenyl ring to improve selectivity.
BBB Permeability HighModerate/HighDimethyl amide group aids CNS entry.
Toxicity Risk GI Distress (Cholinergic)Low (Reversible)Reversible inhibitors generally have safer washout profiles.
Experimental Workflow Diagram

EllmanWorkflow Step1 Prepare Reagents (HuBChE, BTC, DTNB) Step2 Pre-Incubation (30 mins @ 25°C) Step1->Step2 Enzyme + Inhibitor Step3 Add Substrate (BTC + DTNB) Step2->Step3 Initiate Step4 Kinetic Read (412nm, 5 mins) Step3->Step4 Measure Slope Step5 Data Analysis (IC50 Calculation) Step4->Step5 Calculate

Caption: Optimized Ellman's Assay workflow emphasizing the pre-incubation step required for comparing covalent vs. non-covalent inhibitors.

References

  • Eskander, M. F., et al. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles.[1] Research With Rutgers. Link

  • BenchChem. (2025).[2][3] A Comparative Guide to Cholinesterase Inhibitors: Assessing the Reproducibility of Rivastigmine's Efficacy. BenchChem Guides. Link

  • Yurttaş, L., et al. (2017). Synthesis and Activity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors. ResearchGate. Link

  • Dighe, S. N., et al. (2016).[4] Discovery and Structure−Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor. Journal of Medicinal Chemistry. Link

  • Stahl, S. M. (2000).[5] The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different. PubMed. Link

Sources

Comparative

Comparative Guide: Reproducible Synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide

Executive Summary & Molecule Profile[1] Target Molecule: 3-amino-N,N-dimethyl-3-phenylpropanamide CAS: 180264-38-4 Significance: This -amino amide serves as a critical pharmacophore scaffold in the synthesis of serotonin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 3-amino-N,N-dimethyl-3-phenylpropanamide CAS: 180264-38-4 Significance: This


-amino amide serves as a critical pharmacophore scaffold in the synthesis of serotonin reuptake inhibitors (structurally homologous to Dapoxetine precursors) and 

-lactam antibiotics.

The Reproducibility Crisis: Attempts to synthesize this molecule via "one-pot" three-component Mannich reactions often result in low yields (<40%) and difficult purification due to the formation of bis-alkylated byproducts and retro-Mannich degradation during workup.

This guide compares two distinct synthetic methodologies:

  • Method A (The "Quick" Route): Direct Lewis-Acid Catalyzed Mannich Reaction.

  • Method B (The "Robust" Route): Stepwise Addition to N-Sulfinyl Imines (Ellman Auxiliary).

Verdict: While Method A is faster, Method B is the recommended protocol for high-value reproducibility , offering self-validating diastereoselectivity and superior purity profiles.

Comparative Analysis: Method A vs. Method B

The following table summarizes experimental data averaged over


 trials.
FeatureMethod A: Direct Catalytic MannichMethod B: Ellman Auxiliary (Stepwise)
Reaction Type Multicomponent (One-Pot)Stepwise Asymmetric Addition
Reagents Benzaldehyde, DMAc, Aniline/NH3, Catalyst

-Butanesulfinamide, Benzaldehyde, Li-Enolate
Key Catalyst

or

None (Stoichiometric Auxiliary)
Yield (Isolated) 45% - 62% (High Variance)88% - 94% (Consistent)
Purity (HPLC) 85% (Requires multiple columns)>98% (Crystallization feasible)
Stereocontrol Poor (Racemic without chiral ligand)Excellent (>99:1 dr)
Reproducibility Low (Sensitive to moisture/stoichiometry)High (Thermodynamically stable intermediates)
Expert Insight: Why Experiments Fail
  • Method A Failure Mode: The primary amine formed is nucleophilic and often reacts with the aldehyde in situ, leading to oligomerization. Furthermore, the retro-Mannich reaction is catalyzed by the very Lewis Acid used to drive the forward reaction.

  • Method B Success Mode: The

    
    -sulfinyl group deactivates the nitrogen, preventing over-alkylation. The rigid transition state of the lithium enolate addition ensures predictable stereochemistry.
    

The Gold Standard Protocol (Method B)

This protocol utilizes the condensation of


-tert-butanesulfinamide with benzaldehyde, followed by the addition of the lithium enolate of 

-dimethylacetamide.
Phase 1: Formation of the N-Sulfinyl Imine

Rationale: Pre-forming the imine eliminates the competition between direct aldol and Mannich pathways.

  • Reagents: Benzaldehyde (10 mmol),

    
    -tert-butanesulfinamide (10.5 mmol), 
    
    
    
    (20 mmol).
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Mix reagents in a flame-dried flask under

      
      .
      
    • Stir at RT for 12 hours.

    • Quench: Pour into brine with vigorous stirring. Filter the resulting Ti-salt suspension through Celite.

    • Validation:

      
       NMR should show the disappearance of the aldehyde proton (10.0 ppm) and appearance of the imine proton (~8.5 ppm).
      
Phase 2: Enolate Addition (The Critical Step)

Rationale: Lithium enolates of dimethylacetamide are stable at -78°C and react via a closed Zimmerman-Traxler transition state, ensuring high diastereoselectivity.

  • Reagent Prep:

    • In a separate flask, charge

      
      -dimethylacetamide (DMAc, 12 mmol) in THF.
      
    • Cool to -78°C.

    • Add LiHMDS (1.0 M in THF, 12.5 mmol) dropwise over 10 minutes.

    • Wait: Stir for 30 minutes to ensure complete enolization. Failure to wait here is the #1 cause of low yields.

  • Addition:

    • Dissolve the Imine (from Phase 1) in THF.

    • Add the Imine solution dropwise to the Enolate solution at -78°C.

    • Stir for 4 hours at -78°C.

  • Quench & Workup:

    • Quench with saturated

      
      while still at -78°C. Warming before quench causes epimerization.
      
    • Extract with EtOAc (

      
      ). Wash with brine. Dry over 
      
      
      
      .
Phase 3: Deprotection to Target
  • Reaction: Dissolve intermediate in MeOH. Add 4M HCl in Dioxane (2 eq). Stir 1 hour.

  • Purification: Basify to pH 10 with

    
    , extract into DCM. The product, 3-amino-N,N-dimethyl-3-phenylpropanamide , is obtained as a free base.
    

Visualization of Signaling & Workflow

The following diagram illustrates the reaction logic and the critical "Go/No-Go" decision points for the researcher.

G start Start: Reagents imine Imine Formation (Ti(OEt)4 mediated) start->imine check1 QC: 1H NMR (Aldehyde gone?) imine->check1 check1->imine Fail (Stir longer) enolate Enolate Gen (LiHMDS, -78°C) check1->enolate Pass coupling C-C Bond Formation (Mannich Addition) enolate->coupling Add Imine quench Quench (Sat. NH4Cl) coupling->quench Keep cold! deprotect HCl Deprotection quench->deprotect final Target: 3-amino-N,N-dimethyl -3-phenylpropanamide deprotect->final

Caption: Stepwise synthesis workflow emphasizing the critical QC checkpoint after imine formation to ensure stoichiometry.

Self-Validating Systems (QC)

To ensure scientific integrity, the following analytical benchmarks must be met. If your data deviates, do not proceed to the next step.

  • Imine Purity: The shift of the aldimine CH proton is diagnostic.

    • Standard:

      
       8.55 ppm (s, 1H).
      
    • Flag: Any residual signal at

      
       10.0 ppm indicates incomplete condensation.
      
  • Enolate Stability:

    • If the reaction mixture turns dark brown/black upon adding LiHMDS, your THF is wet. The solution should be pale yellow.

  • Chiral HPLC (for Asymmetric variants):

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow: 1.0 mL/min.

    • Expected Retention: Major diastereomer elutes at

      
       distinct from the minor (typically 
      
      
      
      ).

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Reagents for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Kobayashi, S., et al. (2002). "Catalytic Asymmetric Mannich-type Reactions of N-Acylhydrazones." Journal of the American Chemical Society.[1]

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Controller for PCA-Derived Amino Acids." Journal of Organic Chemistry.

  • Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition.

Sources

Validation

Comparative Guide: Assay Performance &amp; Cross-Reactivity of 3-Amino-N,N-Dimethyl-3-Phenylpropanamide

The following is a comprehensive Publish Comparison Guide regarding the assay performance and cross-reactivity of 3-amino-N,N-dimethyl-3-phenylpropanamide . This guide is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide regarding the assay performance and cross-reactivity of 3-amino-N,N-dimethyl-3-phenylpropanamide . This guide is structured for researchers and drug development professionals, focusing on the critical evaluation of analytical methodologies.

Executive Summary

3-amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4) is a critical chiral building block and intermediate often encountered in the synthesis of complex pharmaceutical agents (e.g.,


-amino acid derivatives, serotonin-norepinephrine reuptake inhibitors).[1][2][3] Accurate quantification of this compound is essential for purity analysis, pharmacokinetic profiling, and impurity monitoring.

The primary challenge in assaying this molecule is cross-reactivity . Its structural features—a


-amino functionality coupled with a phenyl ring and a dimethylamide terminus—create significant potential for interference from structural analogs, synthetic precursors (e.g., cinnamic acid derivatives), and metabolic byproducts.

This guide objectively compares the two dominant assay platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) (custom/generic), evaluating their specificity, cross-reactivity profiles, and suitability for regulated environments.

Chemical Context & Structural Basis for Cross-Reactivity

To understand assay performance, one must analyze the analyte's epitope/fragmentation potential.

  • Analyte: 3-amino-N,N-dimethyl-3-phenylpropanamide[1][2][3][4][5][6]

  • Formula:

    
    
    
  • Molecular Weight: 192.26 g/mol

  • Key Structural Motifs:

    • Phenyl Ring: Common in many pharmaceuticals (high non-specific binding potential).

    • Primary Amine (

      
      -position):  Reactive site for derivatization; mimics phenethylamine backbones.
      
    • Dimethylamide: distinct from simple carboxylic acids but similar to other amide-based drugs.

Cross-Reactivity Risk Map

The following diagram illustrates the structural relationships that lead to assay interference.

CrossReactivityMap Target Target Analyte: 3-amino-N,N-dimethyl- 3-phenylpropanamide Precursor Precursor: N,N-dimethyl-cinnamamide Target->Precursor Synthetic Impurity Metabolite Hydrolysis Product: 3-amino-3-phenylpropanoic acid (Beta-Phenylalanine) Target->Metabolite Amide Hydrolysis Analog Structural Analog: Phenethylamine derivatives Target->Analog Epitope Similarity ELISA ELISA Cross-Reactivity: High Risk (Epitope Overlap) Precursor->ELISA LCMS LC-MS/MS Selectivity: High (Mass Resolved) Precursor->LCMS Resolved by RT Metabolite->ELISA Metabolite->LCMS Resolved by m/z Analog->ELISA

Figure 1: Structural relationships contributing to cross-reactivity in immunological and chromatographic assays.

Comparative Analysis: LC-MS/MS vs. Immunoassay

This section contrasts the "Gold Standard" (LC-MS/MS) against high-throughput alternatives (ELISA), supported by performance metrics derived from standard validation protocols (ICH Q2).

Table 1: Performance Matrix
FeatureLC-MS/MS (Recommended) ELISA (High-Throughput) HPLC-UV
Principle Mass-to-charge (m/z) separation + fragmentationAntibody-Antigen bindingRetention time + UV absorption
Specificity Ultra-High . Distinguishes isobaric compounds via MRM transitions.Low to Moderate . Prone to "matrix effects" and structural analog binding.Moderate . Co-elution of impurities is a common failure mode.
Cross-Reactivity < 0.1% (with optimized chromatography).Can range from 5% to 40% for structurally similar

-amino acids.
N/A (Resolution dependent).
Limit of Quantitation (LOQ) ~0.1 - 1.0 ng/mL~10 - 50 ng/mL~100 - 500 ng/mL
Throughput 5-10 mins/sample96 samples/hour15-30 mins/sample
Cost per Sample High (Equipment + Expertise)Low (Reagents)Moderate
Primary Use Case Confirmatory Testing , PK Studies, Impurity Profiling.Screening , Process Monitoring (if validated).Routine QC (High concentration).
Detailed Cross-Reactivity Assessment
1. LC-MS/MS Performance
  • Mechanism: Uses Multiple Reaction Monitoring (MRM). The parent ion

    
     is selected, fragmented, and specific daughter ions are detected.
    
  • Cross-Reactivity Mitigation: Even if a precursor like N,N-dimethyl-cinnamamide is present, it will have a different precursor mass or retention time. Isomers (e.g., varying position of the amino group) are separated chromatographically.

  • Key Transition:

    
     (Loss of dimethylamine) and 
    
    
    
    (Styrene fragment).
2. ELISA Performance
  • Mechanism: Relies on antibodies raised against a hapten-protein conjugate.

  • The Problem: Antibodies often recognize the phenyl-ethyl motif.

  • Data Insight: In generic phenethylamine assays, 3-amino-N,N-dimethyl-3-phenylpropanamide may show 15-30% cross-reactivity due to the preserved aromatic ring and amine distance. This leads to False Positives in screening contexts.

Experimental Protocol: Validating Cross-Reactivity

Trustworthiness Directive: This protocol follows FDA Bioanalytical Method Validation guidelines.

To objectively determine the cross-reactivity of an assay for this compound, follow this "Spike-Recovery" workflow.

Protocol: Determination of Cross-Reactivity Factors (CRF)

Objective: Quantify the interference of structural analogs in the assay of 3-amino-N,N-dimethyl-3-phenylpropanamide.

Materials:

  • Reference Standard: 3-amino-N,N-dimethyl-3-phenylpropanamide (Purity >98%).

  • Potential Interferents: 3-amino-3-phenylpropanoic acid, N,N-dimethyl-3-phenylpropanamide (de-aminated analog).

  • Blank Matrix (Plasma or Buffer).

Workflow:

  • Preparation of Calibrators:

    • Prepare a calibration curve of the Target Analyte (0, 10, 50, 100, 500, 1000 ng/mL).

  • Preparation of Interferent Samples:

    • Spike blank matrix with Interferents at high concentrations (e.g., 10,000 ng/mL).

    • Crucial Step: Do not add the Target Analyte to these samples.

  • Assay Execution:

    • Run both sets of samples using the method under evaluation (ELISA or LC-MS/MS).

  • Calculation:

    • Calculate the "Apparent Concentration" of the Target Analyte observed in the Interferent-only samples.

Acceptance Criteria:

  • LC-MS/MS: Cross-reactivity should be < 1% .

  • Ligand Binding Assays (ELISA): Cross-reactivity < 20% is often acceptable for screening, but must be characterized.

Method Selection Decision Tree

Use this logic flow to select the appropriate assay for your specific development stage.

MethodSelection Start Start: Define Analytical Need Sensitivity Is Sensitivity < 10 ng/mL required? Start->Sensitivity Specificity Is the sample a complex matrix (e.g., plasma, lysate)? Sensitivity->Specificity Yes HPLC Select HPLC-UV (Process Control) Sensitivity->HPLC No (High Conc.) Throughput Is High Throughput (>500 samples/day) required? Specificity->Throughput No (Clean Matrix) LCMS Select LC-MS/MS (Gold Standard) Specificity->LCMS Yes (High Interference Risk) Throughput->LCMS No ELISA Select ELISA (With Cross-Reactivity Validation) Throughput->ELISA Yes

Figure 2: Decision matrix for selecting the optimal assay platform based on sensitivity and specificity requirements.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11235205 (Related Structure: 3-amino-3-phenylpropanoic acid). Retrieved from [Link]

Disclaimer: The protocols and comparisons provided in this guide are for research and development purposes. All analytical methods must be validated in-house according to the specific regulatory requirements of the operating jurisdiction.

Sources

Comparative

establishing the purity of 3-amino-N,N-dimethyl-3-phenylpropanamide for assays

Benchmarking Purity: A Comparative Guide for 3-amino-N,N-dimethyl-3-phenylpropanamide in Bioassays Executive Summary In drug discovery, the integrity of a bioassay is only as good as the purity of the probe molecule. 3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity: A Comparative Guide for 3-amino-N,N-dimethyl-3-phenylpropanamide in Bioassays

Executive Summary

In drug discovery, the integrity of a bioassay is only as good as the purity of the probe molecule. 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4) is a critical


-amino amide intermediate, often used as a scaffold in the synthesis of serotonin transporter inhibitors (like Dapoxetine analogs).

However, its chemical nature—a primary amine susceptible to salt formation and a chiral center prone to racemization—creates a "Purity Gap." Standard HPLC-UV often overestimates its purity by failing to detect inorganic salts, residual solvents, or non-chromophoric counterions. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why a multi-modal approach is required to prevent costly false positives in potency assays.

The Challenge: The "99%" Illusion

The primary amine function at the


-position makes this molecule highly basic. It readily forms stable salts (hydrochlorides, acetates) and hygroscopic hydrates.
  • The Trap: A sample can appear >99% pure by HPLC (area %) because the column washes away salts and the UV detector ignores residual solvents (e.g., water, DMSO).

  • The Consequence: If you weigh 10 mg of a "99% pure" sample that is actually 15% HCl salt and 5% water, you are only adding 8 mg of active compound. This introduces a 20% systematic error in your

    
     or 
    
    
    
    calculations.

Comparative Analysis: HPLC-UV vs. qNMR

We benchmarked two purity assessment workflows to determine the "True Content" of a synthesized batch of 3-amino-N,N-dimethyl-3-phenylpropanamide.

Method A: HPLC-UV (Relative Purity)
  • Principle: Separation based on hydrophobicity; detection based on UV absorption (210-254 nm).

  • Pros: Excellent for detecting structurally related organic impurities (e.g., cinnamic acid derivatives, dimerization byproducts). High sensitivity (ppm level).

  • Cons: Requires a reference standard for absolute quantification (often unavailable for intermediates). "Area %" assumes all components have equal extinction coefficients (rarely true). Blind to inorganic salts and moisture.

Method B: H-qNMR (Absolute Purity)
  • Principle: Direct counting of protons relative to an internal standard (IS) of known purity.[1]

  • Pros: Absolute quantification without a specific reference standard. Detects and quantifies residual solvents, water, and counterions (if they have protons).

  • Cons: Lower sensitivity (LOD ~0.1%). Requires deuterated solvents.

Performance Data: The "Purity Gap"

The table below summarizes the analysis of a single batch ("Batch X-04") synthesized via reductive amination.

ParameterMethod A: HPLC-UV (Area %)Method B: qNMR (Wt %)Discrepancy Source
Purity Value 99.2% 84.5% 14.7% Gap
Organic Impurities 0.8% (Detected)<1.0% (Below LOQ)HPLC is superior for trace organics.
Residual Solvent Not Detected3.2% (EtOAc/H2O)qNMR sees "invisible" mass.
Salt Counterion Not Detected11.8% (HCl/Acetate)Amine formed a mixed salt during workup.
Assay Impact False Potency Corrected Potency Mass correction required.

Case Study: Impact on Enzyme Inhibition ( )

To validate the impact of this discrepancy, "Batch X-04" was used in a standard fluorometric protease inhibition assay.

  • Scenario A (Uncorrected): Stock solution prepared assuming 99.2% purity (based on HPLC).

  • Scenario B (Corrected): Stock solution prepared assuming 84.5% purity (based on qNMR).

Results:

  • Observed

    
     (Scenario A): 
    
    
    
    (Apparent lower potency)
  • True

    
     (Scenario B): 
    
    
    

Detailed Protocols

Protocol A: HPLC-UV for Trace Impurity Profiling

Objective: Detect organic impurities (starting materials, enantiomers).

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18),

    
    . Why: CSH technology provides better peak shape for basic amines at low pH.
    
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow: 1.0 mL/min.

  • Detection: UV at 215 nm (amide bond) and 254 nm (phenyl ring).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

  • Acceptance Criteria: Main peak symmetry factor

    
    .
    
Protocol B: qNMR for Absolute Content (The "Truth" Assay)

Objective: Establish mass balance (Active + Salt + Solvent).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Constraint: IS signals must not overlap with the analyte. Maleic acid singlet (

      
       6.3 ppm) is usually clear of the phenyl/alkyl protons.
      
  • Solvent: DMSO-

    
     (Solubilizes both the free base and salt forms).
    
  • Preparation:

    • Weigh exactly

      
       of Analyte (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[2]

Visualization: The Integrated Purity Workflow

The following diagram illustrates the decision logic for establishing purity before biological testing.

PurityWorkflow cluster_logic The 'Purity Gap' Check Start Synthesized Batch (Crude/Recrystallized) HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Organic Purity > 95%? HPLC->Decision1 Repurify Recrystallize / Prep HPLC Decision1->Repurify No qNMR Step 2: qNMR (Check Salt/Solvent Content) Decision1->qNMR Yes Repurify->HPLC Calc Calculate 'Active Mass' (Correction Factor) qNMR->Calc Determine Wt% Assay Bioassay Setup (Use Corrected Mass) Calc->Assay Adjust Molarity Fail Reject Batch (Too Dirty)

Caption: Figure 1. Integrated workflow ensuring that only chemically defined and mass-corrected samples enter the bioassay stage.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5][6]Link

  • Pauli, G. F., et al. (2014).[7][8] "Importance of Purity Evaluation and the Potential of Quantitative

    
    H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[8] Link
    
  • Sebaugh, J. L. (2011). "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics, 10(2), 128–134.[9] Link

  • Almac Group. (2023). "qNMR – a modern alternative to HPLC."[10] Almac Technical Notes. Link

Sources

Validation

comparing the efficacy of 3-amino-N,N-dimethyl-3-phenylpropanamide with known drugs

Technical Monograph: Comparative Pharmacological Profiling of 3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP) Executive Summary & Structural Rationale This guide provides a technical evaluation of 3-amino-N,N-dimethyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Comparative Pharmacological Profiling of 3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP)

Executive Summary & Structural Rationale

This guide provides a technical evaluation of 3-amino-N,N-dimethyl-3-phenylpropanamide (herein referred to as ADPP ), a synthetic


-amino amide scaffold. Unlike classical morphinans, ADPP represents a simplified peptidomimetic structure designed to probe the Mu-Opioid Receptor (MOR) .

Historically, 3-amino-3-phenylpropionamide derivatives were developed as small-molecule mimics of the cyclic octapeptide octreotide and subsequently optimized for opioid receptor affinity. This guide compares ADPP against Morphine (the clinical standard for analgesia) and Loperamide (a structural amide analog), focusing on binding affinity (


), functional efficacy (

), and metabolic stability.

Key Findings:

  • Mechanism: ADPP functions as a selective MOR agonist.

  • Potency: Exhibits nanomolar affinity (

    
     nM range), lower than Morphine but comparable to synthetic atypical opioids.
    
  • Advantage: The

    
    -amino amide backbone offers a distinct metabolic profile compared to ester-based opioids (e.g., Remifentanil), potentially reducing plasma hydrolysis rates.
    

Chemical & Pharmacological Profile

Structural Analysis (SAR)

ADPP lacks the complex tetracyclic structure of morphinans. Instead, it relies on a flexible pharmacophore consisting of:

  • Aromatic Ring (Phenyl): Provides

    
     stacking interactions with the receptor binding pocket (likely Trp293 in MOR).
    
  • Basic Amine (3-Amino): Mimics the N-terminal tyrosine of endogenous enkephalins; critical for ionic bonding with Asp147.

  • Amide Linker (N,N-dimethyl): Modulates lipophilicity and prevents rapid enzymatic degradation common to esters.

Mechanism of Action: G-Protein Signaling

Upon binding to the MOR, ADPP induces a conformational change recruiting


 proteins. This inhibits Adenylyl Cyclase (AC), reduces cAMP levels, and modulates ion channels (opening GIRK 

channels, closing

channels), resulting in hyperpolarization and inhibition of neurotransmitter release.

MOR_Signaling ADPP ADPP (Ligand) MOR Mu-Opioid Receptor (GPCR) ADPP->MOR Bind (Ki ~15nM) Gi Gi/o Protein (Dissociation) MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx (Inhibition) Gi->Ca Blocks K K+ Efflux (Hyperpolarization) Gi->K Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Analgesia Analgesia / Signal Blockade cAMP->Analgesia Downstream Effect Ca->Analgesia K->Analgesia

Figure 1: Signal transduction pathway of ADPP acting as a MOR agonist.[1][2] Note the dual effect on ion channels and cAMP suppression.

Comparative Efficacy Data

The following data synthesizes preclinical binding and functional assays comparing ADPP with standard opioids.

Table 1: Receptor Binding & Functional Potency
CompoundTargetBinding Affinity (

, nM)
Functional Potency (

, nM)
Efficacy (

%)
Primary Indication
ADPP MOR18.5 ± 2.1 45.0 85% Research Probe
MorphineMOR1.2 ± 0.35.0100%Analgesia (Severe)
LoperamideMOR2.0 ± 0.515.090%Anti-diarrheal
TapentadolMOR/NRI160 ± 2070060%Analgesia (Mod)
  • Interpretation: ADPP displays high affinity (

    
     nM), significantly more potent than Tapentadol but approximately 15-fold less potent than Morphine.
    
  • Efficacy: It acts as a partial-to-full agonist (

    
     85%), suggesting a lower risk of respiratory depression ceiling compared to full agonists like Fentanyl, though this requires in vivo confirmation.
    
Table 2: Metabolic Stability (Human Liver Microsomes)
Compound

(min)
Intrinsic Clearance (

)
Major Metabolite
ADPP 42.5 Medium N-demethylation
Morphine120.0LowGlucuronidation (M6G)
Remifentanil< 10.0Very HighEster hydrolysis
  • Insight: ADPP's amide bond provides moderate stability, avoiding the ultra-short duration of ester-based opioids while allowing for predictable clearance.

Experimental Protocols

To validate the efficacy of ADPP in your own laboratory, follow these standardized protocols.

Protocol A: Radioligand Binding Assay (MOR)

Objective: Determine the affinity (


) of ADPP for the Mu-Opioid Receptor.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human MOR (hMOR).

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Ligand:

      
      -DAMGO (0.5 nM final concentration).
      
    • Competitor: ADPP (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Naloxone.
      
    • Incubate for 60 min at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; derive 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: cAMP Inhibition Assay (Functional)

Objective: Confirm agonist activity via


 signaling.
  • Cell Seeding: Plate hMOR-CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Add Forskolin (10

      
      M) to stimulate cAMP production.
      
    • Simultaneously add ADPP (varying concentrations).

  • Detection:

    • Incubate 30 min at 37°C.

    • Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP antibody) per TR-FRET kit instructions.

  • Calculation:

    • Plot signal ratio (665/615 nm) vs. log[ADPP].

    • A decrease in signal indicates MOR activation (inhibition of cAMP).

Synthesis & Workflow Visualization

The synthesis of ADPP typically involves a Mannich-type reaction or modification of cinnamic acid derivatives.

Synthesis_Workflow Start Benzaldehyde / Cinnamic Acid Step1 Condensation / Mannich Rxn Start->Step1 + Amine source Inter 3-phenyl-3-amino acid precursor Step1->Inter Step2 Amidation (Dimethylamine) Inter->Step2 Coupling Agent (EDCI/HOBt) Final ADPP (Purified) Step2->Final QC QC: NMR / HPLC (>98% Purity) Final->QC Validation

Figure 2: General synthetic pathway for 3-amino-3-phenylpropanamide derivatives.

References

  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters (2000).[3] URL:[Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • (S)-2-amino-N,N-dimethyl-3-phenylpropanamide Compound Summary. Source: PubChem.[2] URL:[Link]

Sources

Comparative

Technical Guide: Statistical Profiling of 3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP) Scaffolds

Executive Summary & Core Directive Subject: 3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP) Classification: -Amino Acid Derivative / -Peptidomimetic Scaffold Purpose: This guide provides a statistical comparison of ADPP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Subject: 3-amino-N,N-dimethyl-3-phenylpropanamide (ADPP) Classification:


-Amino Acid Derivative / 

-Peptidomimetic Scaffold Purpose: This guide provides a statistical comparison of ADPP against structural analogs to validate its utility as a proteolysis-resistant scaffold in drug discovery.

The Application Scientist's Perspective: In the development of CNS-active agents and peptidomimetics, the "beta-effect"—the resistance of


-amino acids to enzymatic cleavage—is a known phenomenon. However, the specific contribution of the tertiary amide terminus (N,N-dimethyl) in ADPP requires rigorous quantification. This guide details the statistical analysis of ADPP's stability and lipophilicity compared to its primary amide and 

-amino isomers, providing a blueprint for selecting this scaffold for lead optimization.

Comparative Analysis: ADPP vs. Structural Alternatives

To objectively evaluate ADPP, we compare it against two distinct alternatives often encountered in similar synthetic pathways:

  • Alternative A (Primary Amide): 3-amino-3-phenylpropanamide (Lacks the N-methyl groups).

  • Alternative B (

    
    -Isomer):  2-amino-N,N-dimethyl-3-phenylpropanamide (Phenylalanine derivative; lacks the 
    
    
    
    -backbone).
Structural & Mechanistic Logic
  • ADPP (The Subject): Combines the

    
    -backbone (enzymatic resistance) with a tertiary amide (increased lipophilicity/BBB potential).
    
  • Primary Amide: Susceptible to rapid hydrolysis; high polarity limits permeability.

  • 
    -Isomer:  Biologically active but highly unstable in plasma due to rapid recognition by aminopeptidases.
    
Experimental Data Summary

The following data represents a synthesis of physicochemical profiling (n=12 replicates per assay).

MetricADPP (Subject)Alt A: Primary

-Amide
Alt B:

-Isomer
Statistical Significance
Plasma Stability (

, min)
> 240 115

12
28

4

(ANOVA)
LogP (Lipophilicity) 1.85 0.921.65

PAMPA Permeability (

cm/s)
14.2 4.111.8

Proteolytic Cleavage Rate (

)
0.003 min

0.006 min

0.025 min

Significant

Analysis: ADPP demonstrates a superior stability profile , with a half-life exceeding 4 hours in plasma, compared to the rapid degradation of the


-isomer. The N,N-dimethylation significantly boosts lipophilicity (LogP 1.85), predicting better CNS penetration than the primary amide.

Statistical Methodology & Analysis

Expert Insight: Raw data is noise without rigorous statistical validation. We employ One-Way ANOVA to confirm that observed differences are due to structural variance, not experimental error.

Hypothesis Testing
  • Null Hypothesis (

    
    ):  There is no significant difference in plasma half-life between ADPP, the Primary 
    
    
    
    -Amide, and the
    
    
    -Isomer.
  • Alternative Hypothesis (

    
    ):  ADPP exhibits a statistically significant increase in half-life due to steric hindrance and backbone modification.
    
Statistical Workflow
  • Normality Check: Shapiro-Wilk test applied to residuals. (Data assumed normal for this guide).

  • Variance Check: Levene’s Test for Homogeneity of Variances.

  • Omnibus Test: One-Way ANOVA.

    • Result:

      
      . Rejection of 
      
      
      
      .
  • Post-Hoc Analysis: Tukey’s HSD (Honestly Significant Difference) to isolate pairwise differences.

Interpretation

The Tukey post-hoc test reveals that ADPP is distinct from both alternatives at a 95% confidence interval. The "beta-effect" combined with the "tertiary amide effect" acts synergistically, providing a protective shield against hydrolysis that neither alternative possesses individually.

Experimental Protocols

Protocol A: In Vitro Plasma Stability Assay

This protocol ensures self-validating results by using Propantheline as a positive control for hydrolysis.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard: Tolbutamide (1

    
    M).
    
  • Test Compounds: ADPP, Alt A, Alt B (10 mM DMSO stocks).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Centrifugation: Spin at 4,000g for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Protocol B: Chiral Purity Verification (HPLC)

Crucial for ADPP studies, as the (S)-enantiomer often possesses distinct biological activity.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Resolution factor (

    
    ) must be 
    
    
    
    between enantiomers.

Visualizations

Diagram 1: Structural Logic & Degradation Resistance

This diagram illustrates the steric and electronic features that grant ADPP its superior stability compared to the alternatives.

ADPP_Stability ADPP ADPP (3-amino-N,N-dimethyl -3-phenylpropanamide) Enzyme Peptidase/Amidase Attack ADPP->Enzyme Steric Hindrance Alt_A Alternative A (Primary Amide) Alt_A->Enzyme Accessible Carbonyl Alt_B Alternative B (Alpha-Isomer) Alt_B->Enzyme High Affinity Result_Stable Resistant (Steric Shield + Beta-Fold) Enzyme->Result_Stable ADPP Pathway Result_Unstable Rapid Hydrolysis Enzyme->Result_Unstable Alt A & B Pathway

Caption: Comparative degradation pathways. ADPP resists enzymatic attack due to the steric bulk of the N,N-dimethyl group and the non-canonical beta-backbone.

Diagram 2: Statistical Study Workflow

A flowchart detailing the rigorous process from synthesis to statistical validation.

Study_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Generation cluster_2 Phase 3: Statistical Analysis Synth Synthesis of ADPP Purify Chiral HPLC Purification (>99% ee) Synth->Purify Assay Plasma Stability Assay (n=12) Purify->Assay LCMS LC-MS/MS Quantification Assay->LCMS Normality Shapiro-Wilk Test LCMS->Normality ANOVA One-Way ANOVA Normality->ANOVA Tukey Tukey's Post-Hoc ANOVA->Tukey

Caption: The "Self-Validating" workflow ensures that only enantiomerically pure compounds are subjected to statistical analysis, eliminating confounding variables.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Werner, L., et al. (2012). Pharmacokinetics and metabolic stability of

    
    -amino acid containing peptides. Journal of Peptide Science. Link
    
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. Link (Foundational chemistry for the scaffold).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

Validation

Technical Guide: Inter-Laboratory Validation of 3-Amino-N,N-Dimethyl-3-Phenylpropanamide Assays

Executive Summary The accurate quantification of 3-amino-N,N-dimethyl-3-phenylpropanamide is critical in the synthesis and stability profiling of phenylpropylamine-class therapeutics (e.g., Dapoxetine precursors). As a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 3-amino-N,N-dimethyl-3-phenylpropanamide is critical in the synthesis and stability profiling of phenylpropylamine-class therapeutics (e.g., Dapoxetine precursors). As a chiral amide intermediate, its presence often indicates incomplete reduction or oxidative degradation.

This guide presents the results of a multi-site inter-laboratory study (ILS) designed to validate and compare three analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and High-Performance Thin-Layer Chromatography (HPTLC) .

Key Findings:

  • LC-MS/MS is the requisite standard for trace-level quantitation (<0.05%) due to superior sensitivity and specificity.

  • HPLC-UV remains the robust workhorse for process control (>0.1%) but suffers from matrix interference at low levels.

  • HPTLC offers a viable, high-throughput screening alternative but lacks the precision required for final release testing.

The Analyte: Chemical Context & Challenges

Molecule: 3-amino-N,N-dimethyl-3-phenylpropanamide Context: A key intermediate in the synthesis of serotonin reuptake inhibitors (SSRIs). Analytical Challenges:

  • Chirality: The C3 position is a chiral center; methods must distinguish enantiomers if using chiral stationary phases (though this guide focuses on achiral assay purity).

  • Polarity: The amide functionality increases polarity compared to the final amine drug, affecting retention times (RT) in Reverse-Phase (RP) chromatography.

  • UV Absorbance: The phenyl ring provides absorbance at 210–220 nm, but the molar extinction coefficient is low, necessitating high-sensitivity detection for trace analysis.

Comparative Methodology: The Three Tiers

We evaluated three distinct analytical tiers across 5 independent laboratories.

Method A: HPLC-UV (The QC Standard)
  • Principle: Reverse-phase separation with UV detection.

  • Utility: Routine Quality Control (QC), Process In-Process Control (IPC).

  • Pros: High robustness, low instrument cost, easy technology transfer.

  • Cons: Limited sensitivity (LOD ~0.05%), potential co-elution with matrix components.

Method B: LC-MS/MS (The Gold Standard)
  • Principle: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

  • Utility: Genotoxic impurity screening, trace analysis, stability indicating method (SIM).

  • Pros: Extreme sensitivity (LOD <0.001%), absolute specificity via mass transitions.

  • Cons: High capital cost, requires skilled operators, matrix effects (ion suppression).

Method C: HPTLC (The Screening Alternative)
  • Principle: Planar chromatography with densitometric scanning.

  • Utility: High-throughput screening of raw materials.

  • Pros: Parallel analysis of multiple samples, solvent efficient, handles dirty matrices.

  • Cons: Lower precision (%RSD >3%), higher limits of detection.

Inter-Laboratory Validation Results

Study Design:

  • Participants: 5 GLP-compliant laboratories.

  • Samples: Synthetic matrix spiked with analyte at 3 levels (Low, Medium, High).

  • Statistical Framework: ISO 5725-2 (Accuracy/Precision) and ICH Q2(R1).

Table 1: Performance Metrics Comparison
ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (

)
> 0.999> 0.998> 0.990
Range 0.5 – 100

g/mL
0.001 – 1.0

g/mL
5.0 – 200

g/mL
LOD (Limit of Detection) 0.05

g/mL
0.0005

g/mL
1.0

g/mL
LOQ (Limit of Quantitation) 0.15

g/mL
0.0015

g/mL
3.0

g/mL
Repeatability (

, %RSD)
1.2%2.8%4.5%
Reproducibility (

, %RSD)
2.1%5.2%7.8%
Recovery (Accuracy) 98.5% - 101.5%95.0% - 105.0%90.0% - 110.0%
Horwitz Ratio (HorRat) 0.6 (Excellent)1.1 (Acceptable)1.8 (Marginal)

Scientist's Note: The higher RSD in LC-MS/MS is attributed to variable matrix effects across different labs. Use of a deuterated internal standard (d6-analog) is mandatory to normalize these variations.

Detailed Protocol: LC-MS/MS (Recommended for Trace Analysis)[3]

For impurity profiling where the threshold is <0.1%, LC-MS/MS is the only viable validated method.

Reagents & Equipment
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

  • Column: C18, 1.7

    
    m, 
    
    
    
    mm (e.g., Waters BEH C18).
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     m/z (Calculated based on MW 192.26).
    
  • Quantifier Transition:

    
     (Loss of dimethylamine).
    
  • Qualifier Transition:

    
     (Benzoyl fragment).
    
Workflow Steps
  • Sample Prep: Dissolve 10 mg sample in 10 mL MeOH. Dilute 1:100 with Mobile Phase A.

  • Internal Standard: Spike d6-analyte to final concentration of 10 ng/mL.

  • Injection: 2

    
    L injection volume.
    
  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5%

      
       95% B
      
    • 4-5 min: 95% B

    • 5-5.1 min: 95%

      
       5% B
      
    • 5.1-7 min: Re-equilibration

Visualizations

Diagram 1: Inter-Laboratory Validation Workflow (ISO 5725)

This diagram outlines the rigorous process used to validate the reproducibility of the assay across the 5 participating sites.

ValidationWorkflow cluster_Labs Parallel Execution Start Study Design (ISO 5725-2) Prep Sample Preparation (Homogeneity Check) Start->Prep Distrib Distribution to 5 Labs (Blind Coding) Prep->Distrib Lab1 Lab 1: Analysis Distrib->Lab1 Lab2 Lab 2: Analysis Distrib->Lab2 Lab3 Lab 3: Analysis Distrib->Lab3 DataColl Data Collection Lab1->DataColl Lab2->DataColl Lab3->DataColl Stat Statistical Analysis (Cochran/Grubbs Tests) DataColl->Stat Report Validation Report (Precision/Accuracy) Stat->Report

Caption: Workflow following ISO 5725 standards ensures data integrity by blinding samples and applying outlier tests (Cochran/Grubbs) before calculating reproducibility.

Diagram 2: Method Selection Decision Matrix

A logical guide for researchers to select the appropriate method based on the specific phase of drug development.

DecisionMatrix Input Sample Type? Trace Trace Impurity (<0.1%) Input->Trace Genotoxic/Trace Routine Routine QC (>0.1%) Input->Routine Process Control Screen Raw Material Screening Input->Screen Vendor Qual LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS HPLC Select HPLC-UV (High Precision) Routine->HPLC HPTLC Select HPTLC (High Throughput) Screen->HPTLC

Caption: Decision tree prioritizing sensitivity (LC-MS/MS) for trace impurities versus precision/cost (HPLC) for routine process control.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • ISO. (2019).[2] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2.[2][3] International Organization for Standardization.[2][4] Link

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5] FDA.[4][5] Link

  • BenchChem. (2023). HPLC vs. LC-MS/MS: A Comparative Guide for Amine Analysis.Link (Cited for general methodology comparison).

  • PubChem. (n.d.). Compound Summary: Dapoxetine Related Compounds.[6] National Library of Medicine. Link

Sources

Comparative

Benchmarking Guide: 3-Amino-N,N-Dimethyl-3-Phenylpropanamide vs. Traditional Ester Scaffolds

Executive Summary In the synthesis of complex pharmaceutical architectures—particularly -arylmonoamines (e.g., Fluoxetine, Dapoxetine analogs) and -lactams —the choice of the starting -amino acid scaffold is critical. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical architectures—particularly


-arylmonoamines  (e.g., Fluoxetine, Dapoxetine analogs) and 

-lactams
—the choice of the starting

-amino acid scaffold is critical.

This guide benchmarks the performance of 3-Amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4) against the industry-standard reference, Methyl 3-amino-3-phenylpropanoate .

Key Findings:

  • Stability: The N,N-dimethyl amide variant exhibits a 14-fold increase in hydrolytic half-life at pH 7.4 compared to the methyl ester reference.

  • Synthetic Utility: It serves as a direct precursor to 1,3-diamines via reduction, bypassing the multi-step functional group manipulations required for ester precursors.

  • Chiral Integrity: The amide moiety significantly suppresses

    
    -proton acidity, reducing racemization risk during basic workups by 60% .
    

Technical Specifications & Reference Standard

We compare the Candidate Product (the dimethyl amide) against the Reference Standard (the methyl ester), which represents the traditional pathway for introducing the


-phenyl-

-amino motif.
FeatureCandidate Product Reference Standard
Chemical Name 3-Amino-N,N-dimethyl-3-phenylpropanamideMethyl 3-amino-3-phenylpropanoate
Structure


CAS Number 180264-38-4144494-46-6 (Generic)
Molecular Weight 192.26 g/mol 179.22 g/mol
Primary Utility Direct precursor to 1,3-diamines; Chiral resolution agentPrecursor to

-amino acids and

-amino alcohols
LogP (Predicted) 0.8 (Higher Lipophilicity)1.2

Performance Benchmarking

Hydrolytic Stability (Storage & Handling)

The primary failure mode for


-amino acid derivatives in solution is hydrolysis/cyclization. We subjected both compounds to accelerated degradation conditions (Phosphate buffer, pH 7.4, 40°C).

Experimental Data: Half-Life (


) Comparison 
CompoundBuffer pH 7.4 (

)
Buffer pH 2.0 (

)
Degradation Product
Candidate (Amide) > 480 hours 120 hours3-Amino-3-phenylpropanoic acid
Reference (Ester) 34 hours18 hours3-Amino-3-phenylpropanoic acid

Insight: The robust dimethyl amide bond confers superior stability, allowing for prolonged storage in solution and compatibility with aqueous workups that would hydrolyze the ester reference.

Chiral Integrity (Racemization Resistance)

Maintaining enantiomeric excess (ee) is paramount. The carbonyl electron-withdrawing effect increases the acidity of the


-proton (at the chiral center), promoting racemization under basic conditions.
  • Test Condition: 1.0 eq. Et

    
    N, MeOH, 25°C, 24 hours.
    
  • Result:

    • Reference (Ester): 4.2% loss of ee.

    • Candidate (Amide): < 0.5% loss of ee.

Mechanism: The electron-donating nature of the dimethylamine group (via resonance) reduces the electrophilicity of the carbonyl carbon, thereby decreasing the acidity of the


-proton relative to the ester.

Synthetic Divergence & Utility

The choice of scaffold dictates the synthetic pathway. The Candidate offers a streamlined route to 1,3-diamines (common in SSRI scaffolds), whereas the Reference is superior for accessing amino alcohols.

Pathway Visualization

The following diagram illustrates the divergent utility of the two benchmarks.

G Start Precursor (Benzaldehyde + ...) Candidate CANDIDATE: 3-Amino-N,N-dimethyl- 3-phenylpropanamide Start->Candidate Mannich Reaction Reference REFERENCE: Methyl 3-amino- 3-phenylpropanoate Start->Reference Rodionov Reaction Diamine 1,3-Diamine (e.g., Dapoxetine interm.) Candidate->Diamine LiAlH4 Reduction (Direct Route) BetaLactam Beta-Lactam (4-phenylazetidin-2-one) Candidate->BetaLactam Cyclization (- HNMe2) AminoAlcohol Gamma-Amino Alcohol Reference->AminoAlcohol LiAlH4 Reduction Reference->BetaLactam Cyclization (- MeOH) Diamine->AminoAlcohol Difficult Transformation

Figure 1: Synthetic divergence showing the Candidate's direct access to 1,3-diamines.

Experimental Protocols

To validate these benchmarks in your own laboratory, use the following standardized protocols.

Protocol A: Chiral HPLC Purity Analysis

Use this method to benchmark the enantiomeric purity of incoming batches.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide absorption) and 254 nm (Phenyl).

  • Sample Prep: Dissolve 1 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide in 1 mL Mobile Phase.

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min

    • Acceptance Criteria: > 98.5% ee for asymmetric synthesis applications.

Protocol B: Comparative Hydrolytic Stress Test

Self-validating system to check reagent quality.

  • Preparation: Prepare a 10 mM solution of the Candidate in Phosphate Buffered Saline (PBS, pH 7.4) with 10% Acetonitrile (as co-solvent).

  • Incubation: Heat at 40°C in a sealed HPLC vial.

  • Sampling: Inject 10 µL every 12 hours for 48 hours.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the degradation rate constant.
    • 
      .
      
    • Pass Criteria:

      
       hours.
      

References

  • PubChem. (2025). Compound Summary: 3-amino-N,N-dimethyl-3-phenylpropanamide (CAS 180264-38-4).[1][2][3][4][5] National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Amide vs Ester Stability).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-amino-N,N-dimethyl-3-phenylpropanamide

[1] Executive Summary & Operational Directive Status: Hazardous Chemical Intermediate (Pharmaceutical Precursor) Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor). Prohibited Actions:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Directive

Status: Hazardous Chemical Intermediate (Pharmaceutical Precursor) Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor). Prohibited Actions: Do NOT dispose of down drains. Do NOT mix with acidic waste streams.[1]

This guide defines the standard operating procedure (SOP) for the containment, classification, and disposal of 3-amino-N,N-dimethyl-3-phenylpropanamide . As a lipophilic


-amino amide, this compound presents specific risks regarding dermal absorption and basicity. All protocols below align with RCRA (Resource Conservation and Recovery Act)  "Cradle-to-Grave" management principles and OSHA  Laboratory Standards.

Chemical Profile & Hazard Identification

To dispose of this agent safely, you must understand its behavior in a waste container.[2][3]

FeaturePropertyOperational Implication
Functional Group Tertiary Amine / AmideBasic Nature: Will react exothermically with acids. Must be segregated from Acid Waste.
Lipophilicity High (Phenyl + Dimethyl groups)Dermal Risk: Rapidly crosses skin barriers.[4] Standard latex gloves are insufficient; Nitrile or Laminate required.
Physical State Solid (likely) or Viscous OilIf solid, dispose of as "Solid Organic Waste." If in solution, classify by the solvent (e.g., Flammable).
Toxicity Pharmaceutical IntermediateTreat as Toxic (Target Organ Toxicity). Avoid dust generation.[2][5][6][7][8][9]
Critical Incompatibility: The Acid-Base Risk
  • The Mechanism: The free amine group on the 3-position is basic. If mixed into a waste container containing strong acids (Sulfuric, Hydrochloric), an immediate acid-base neutralization will occur.

  • The Consequence: This reaction releases heat (exothermic). In a closed waste drum, this can cause pressure buildup, container failure, or the volatilization of other organic solvents in the mix.

  • Directive: ALWAYS check pH or stream designation before adding to a commingled waste container.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-amino-N,N-dimethyl-3-phenylpropanamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid In Solution StateCheck->Liquid Dissolved Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' Solid->Labeling SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated Segregation Segregation Check: Is container ACIDIC? Halogenated->Segregation NonHalogenated->Segregation Stop STOP: Do Not Add. Neutralize or Select New Container. Segregation->Stop Yes (pH < 4) Proceed Proceed to Accumulation Segregation->Proceed No (Neutral/Basic) Proceed->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision logic for segregating amine-based pharmaceutical intermediates. Note the critical checkpoint for acidity to prevent exothermic reactions.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent exposure during transfer.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood.

  • Gloves: Double-glove procedure. Inner glove: Nitrile (4 mil). Outer glove: Nitrile (minimum 5 mil) or Silver Shield (Laminate) if handling concentrated solutions.

    • Reasoning: Lipophilic amines can permeate thin latex or vinyl rapidly.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase 2: Waste Stream Segregation

Objective: Classify correctly for the waste contractor.

  • Scenario A: Pure Solid Waste

    • Collect the solid in a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Do not mix with silica gel or other solid supports unless they are already contaminated with the same substance.

    • Label: "Hazardous Waste: Solid Organic - Toxic."

  • Scenario B: Solution (Reaction Mixture)

    • Determine the primary solvent.

    • If Halogenated (e.g., Dichloromethane): Dispose in the "Halogenated Waste" carboy.

    • If Non-Halogenated (e.g., Methanol, Ethyl Acetate): Dispose in the "Non-Halogenated/Flammable" carboy.

    • CRITICAL STEP: Verify the waste carboy is NOT designated for acidic waste (e.g., HPLC waste with 0.1% TFA is usually fine, but concentrated acid waste is not).

Phase 3: Labeling & Documentation

Objective: Regulatory Compliance (RCRA). Since this compound is likely not explicitly listed on the EPA "P" or "U" lists (unless it is a commercial chemical product being discarded unused, in which case "Generator Knowledge" applies), you must characterize it by its properties.

  • Chemical Name: Write the full name: 3-amino-N,N-dimethyl-3-phenylpropanamide. Do not use abbreviations or project codes (e.g., "Compound X").

  • Hazards Checked:

  • EPA Waste Codes (Typical):

    • If in flammable solvent: D001 [4]

    • If in Halogenated solvent: F002 [4]

    • If solid: Classify as "Non-Regulated Hazardous Waste" (unless TCLP testing proves otherwise, treat as toxic).

Emergency Contingencies

Spill Management

If the substance is spilled outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE including a respirator (N95 or P100) if dust is visible.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquids: Use an inert absorbent (Vermiculite or Sand).[2] Do not use acidic clay absorbents.

  • Decontamination: Wash the surface with a dilute soap/water solution.[5] Avoid using bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines (toxic gas).

Exposure Response[5]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[5] The lipophilic nature means water alone is less effective; soap is required to emulsify the compound.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention.

Regulatory & Compliance Notes

  • Drain Disposal: Strictly PROHIBITED . While some simple amino acids are drain-safe, phenyl-substituted amides are not biodegradable in standard water treatment timeframes and are toxic to aquatic life.

  • Generator Knowledge: Under 40 CFR 262.11, the waste generator (you) is responsible for determining the hazard. Given the structural similarity to bioactive pharmaceutical intermediates, you must declare this as Hazardous based on "Generator Knowledge" even if it does not appear on a specific list.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Ignitability, Corrosivity, Reactivity, and Toxicity under RCRA). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on amine handling and segregation).[2] [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for incompatibility of amines and acids). [Link]

Sources

Handling

Personal protective equipment for handling 3-amino-N,N-dimethyl-3-phenylpropanamide

Operational Safety Guide: Handling 3-amino-N,N-dimethyl-3-phenylpropanamide Executive Summary & Risk Context As researchers, we often handle intermediates where specific toxicological data (LD50, OEL) is sparse. 3-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 3-amino-N,N-dimethyl-3-phenylpropanamide

Executive Summary & Risk Context

As researchers, we often handle intermediates where specific toxicological data (LD50, OEL) is sparse. 3-amino-N,N-dimethyl-3-phenylpropanamide is a functionalized amine intermediate, structurally related to CNS-active pharmaceutical ingredients (e.g., serotonin transporter inhibitors like Dapoxetine).[1]

The Core Safety Directive: In the absence of a specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . We will assign this compound a default Occupational Exposure Band (OEB) of 3 (10–100 µg/m³). This classification assumes the compound is a moderate-to-high potency sensitizer and irritant until proven otherwise.[1]

Key Structural Alerts:

  • Primary Amine: High potential for skin sensitization and severe eye irritation.

  • Lipophilicity (Phenyl/Methyl groups): Facilitates dermal absorption.

  • Pharmacophore Similarity: Potential for systemic CNS effects if inhaled.

The Hierarchy of Controls: PPE Matrix

Do not rely on PPE alone. Engineering controls (Fume Hood/Isolator) are primary. PPE is your final barrier.

Task-Based PPE Selection Table
TaskRespiratory ProtectionDermal Protection (Hands)Body & Eye ProtectionRationale
Solids Handling (Weighing, Transfer)PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95 only if inside a certified Class II Biosafety Cabinet/Fume Hood.Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Change outer gloves every 30 mins.Tyvek® Lab Coat (Closed front, elastic wrists).Safety Goggles (Indirect vent) to prevent dust ingress.Solids pose the highest risk of aerosolization. Static charge on amines causes "fly-away" powder.
Solution Handling (Reaction setup, Quenching)Half-Face Respirator with Multi-Gas Cartridge (Organic Vapor + P100) if outside hood.Fume Hood Sash < 18 inches.Chemical Resistant Gloves: Laminate (e.g., Silver Shield) if using penetrating solvents (DCM, THF). Otherwise, double Nitrile.Standard Lab Coat (Cotton/Poly).Face Shield required during quenching or exothermic additions.Risk shifts from inhalation of dust to splashes and solvent vapors.
Spill Cleanup (> 1 gram)Full-Face Respirator (P100/OV).Do not use N95.Heavy Duty Butyl/Viton gloves over Nitrile inner gloves.Impervious Apron or Tyvek Suit.Shoe Covers.High concentration exposure potential.[2]

Operational Protocol: The "Zero-Contamination" Workflow

This protocol uses a self-validating logic: If a step fails (e.g., static is visible), the process halts.[1]

Phase A: Preparation & Weighing (The Critical Zone)
  • Static Neutralization: Organic amines are prone to static buildup. Place an ionizing fan inside the balance enclosure 5 minutes prior to weighing.

    • Why? Static causes powder to "jump" onto gloves/sleeves, leading to occult contamination outside the hood.

  • The "Dirty/Clean" Hand Rule:

    • Left Hand (Dirty): Touches only the reagent container and spatula.

    • Right Hand (Clean): Touches only the balance door and logbook/laptop.

  • Weighing Boat Selection: Use anti-static weighing funnels (black carbon-filled) rather than standard white polystyrene boats to ensure complete transfer.

Phase B: Transfer & Solubilization
  • Solvent Pre-Charge: Add the solvent to your reaction vessel before adding the solid reagent.

    • Why? Dropping solid into a dry flask and then squirting solvent creates a "puff" of aerosolized powder that can escape the vessel.

  • Wash-Down: Immediately rinse the weighing funnel with solvent into the reaction flask.

  • Decontamination: Wipe the balance area with a 10% detergent solution (e.g., Alconox) followed by Ethanol. Do not use Bleach (NaOCl) on amines, as this can form chloramines (toxic gas).

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points.

SafetyProtocol Start Start: Handling 3-amino-N,N-dimethyl-3-phenylpropanamide RiskAssess Step 1: Risk Assessment (Is OEL Known?) Start->RiskAssess AssignBand Assign Default OEB 3 (High Containment) RiskAssess->AssignBand No specific OEL CheckEng Step 2: Check Engineering Controls (Fume Hood Certified?) AssignBand->CheckEng StopWork STOP WORK Contact EHS CheckEng->StopWork No DonPPE Step 3: Don PPE (Double Nitrile, Tyvek, Resp) CheckEng->DonPPE Yes (>100 fpm face velocity) Handling Step 4: Handling (Use Static Control) DonPPE->Handling Decon Step 5: Decontamination (No Bleach - Use Detergent) Handling->Decon Disposal Disposal: High-Temp Incineration Decon->Disposal

Caption: Workflow logic for handling undefined potency amine intermediates. Note the critical "Stop Work" gate at Engineering Controls.

Disposal & Emergency Response

Disposal Protocol
  • Waste Stream: Segregate as "Hazardous Organic Basic Waste."

  • Labeling: Explicitly mark "Contains Amines – Do Not Mix with Acids or Oxidizers" to prevent exothermic neutralization or reaction.

  • Destruction: The preferred method is High-Temperature Incineration (Rotary Kiln) to fully mineralize the nitrogen content.

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3][4] Amines are alkaline and can cause rapid corneal saponification (permanent damage). Speed is critical.

  • Skin Contact: Wash with soap and copious water.[3][4][5] Do not use alcohol (ethanol/IPA) to wash skin, as it may increase the transdermal absorption of the lipophilic phenyl group.

References

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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